Technical Documentation Center

Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride
  • CAS: 136577-24-7

Core Science & Biosynthesis

Foundational

Unlocking the Molecular Architecture: A Technical Guide to the Structure Elucidation of Pyrazolo[1,5-b]pyridazin-3-amine Hydrochloride

For Immediate Release A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Comprehensive Structural Analysis of a Novel Heterocyclic Compound. In the land...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Comprehensive Structural Analysis of a Novel Heterocyclic Compound.

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is a cornerstone of successful development. The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic system, with derivatives showing promise in medicinal chemistry. This guide provides a comprehensive, in-depth technical walkthrough for the structural elucidation of a key member of this family, Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride. This document moves beyond a simple listing of procedures to offer a rationale-driven approach, grounded in field-proven insights and authoritative references, to empower researchers in their analytical endeavors.

The Strategic Imperative: Why Rigorous Elucidation Matters

Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride, as a nitrogen-rich heterocyclic amine, presents a unique set of analytical challenges and opportunities. Its potential as a pharmacophore necessitates an unambiguous confirmation of its chemical structure, including its tautomeric form and the specific site of protonation in the hydrochloride salt. An error in structural assignment can have cascading negative consequences throughout the drug development pipeline, from the interpretation of structure-activity relationships (SAR) to the prediction of metabolic fate. This guide, therefore, emphasizes a multi-technique, self-validating approach to structural confirmation.

A Symphony of Spectroscopy: An Integrated Analytical Workflow

The elucidation of Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride's structure is not the result of a single experiment but rather the convergence of evidence from multiple spectroscopic techniques. Each method provides a unique piece of the molecular puzzle, and their combined interpretation leads to a high-confidence structural assignment.

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Final Confirmation Synthesis Synthesis & Purification MS Mass Spectrometry (HRMS) Determine Molecular Formula Synthesis->MS Sample FTIR FT-IR Spectroscopy Identify Functional Groups Synthesis->FTIR Sample 1H_NMR ¹H NMR Proton Environment & Connectivity Synthesis->1H_NMR Sample Data_Integration Integrated Data Analysis Final Structure Assignment MS->Data_Integration FTIR->Data_Integration 13C_NMR ¹³C NMR & DEPT Carbon Skeleton 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) Establish C-H Connectivity & Long-Range Correlations 13C_NMR->2D_NMR 2D_NMR->Data_Integration XRay Single Crystal X-Ray Diffraction (Optional, but Definitive) XRay->Data_Integration

Caption: Integrated workflow for the structure elucidation of Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride.

Mass Spectrometry: The First Glimpse of the Molecular Formula

Causality of Choice: High-Resolution Mass Spectrometry (HRMS) is the initial and most critical step to ascertain the elemental composition of the synthesized molecule. Unlike nominal mass spectrometry, HRMS provides the exact mass of the parent ion, allowing for the unambiguous determination of the molecular formula. This is paramount for a nitrogen-rich heterocycle where multiple combinations of C, H, and N could yield similar nominal masses.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Data Analysis: Identify the most abundant ion in the spectrum corresponding to the [M+H]⁺ of the free base. Use the instrument's software to calculate the elemental composition based on the exact mass.

Expected Data & Interpretation:

The molecular formula of the free base, Pyrazolo[1,5-b]pyridazin-3-amine, is C₆H₆N₄. The expected exact mass for the protonated molecule [C₆H₇N₄]⁺ is 135.0671. The observation of a high-intensity ion at or very near this m/z value with a low ppm error in the HRMS data provides strong evidence for the correct elemental composition.

ParameterExpected Value
Molecular Formula C₆H₆N₄ (Free Base)
Calculated Exact Mass [M+H]⁺ 135.0671
Observed m/z ~135.0671 ± 5 ppm

FT-IR Spectroscopy: Probing the Functional Group Landscape

Causality of Choice: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule. For Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride, FT-IR is crucial for confirming the presence of the amine group and for observing the characteristic vibrations of the aromatic heterocyclic core. The hydrochloride salt form will exhibit distinct features compared to the free base, particularly in the N-H stretching region.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan to subtract atmospheric CO₂ and water vapor.

Expected Data & Interpretation:

The FT-IR spectrum will provide characteristic absorption bands. The presence of the hydrochloride will lead to the formation of an ammonium salt (-NH₃⁺), resulting in broad absorption bands in the 3200-2500 cm⁻¹ region, which are characteristic of N-H stretching in ammonium salts.

Vibrational ModeExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch (Ammonium) 3200 - 2500 (broad)Stretching vibrations of the -NH₃⁺ group, broadened by hydrogen bonding.
N-H Bend ~1630 - 1550Bending vibrations of the amine group.
C=N and C=C Stretch ~1600 - 1450Aromatic ring stretching vibrations of the pyrazolopyridazine core.
Aromatic C-H Stretch > 3000Stretching of C-H bonds on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the atoms within the Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride molecule.

5.1. ¹H NMR Spectroscopy: Unveiling the Proton Environments

Causality of Choice: ¹H NMR provides information about the number of different types of protons, their chemical environment, their relative numbers, and their connectivity to neighboring protons. For this molecule, it will be crucial to identify the aromatic protons of the pyrazolopyridazine ring system and the protons of the amine group. The protonation site will significantly influence the chemical shifts of the nearby protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., -NH₃⁺).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Expected Data & Interpretation:

The pyrazolo[1,5-b]pyridazine core has four aromatic protons. Due to the electron-withdrawing nature of the nitrogen atoms and the fusion of the rings, these protons will appear in the downfield region of the spectrum (typically > 7.0 ppm). The amine protons, being part of an ammonium group in the hydrochloride salt, will appear as a broad singlet, and its chemical shift will be concentration-dependent.

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale
H-2 ~8.0-8.5s-Singlet on the pyrazole ring.
H-5 ~7.5-8.0d~9 HzDoublet, coupled to H-6.
H-6 ~7.0-7.5t~9, 4 HzTriplet (dd), coupled to H-5 and H-7.
H-7 ~8.5-9.0d~4 HzDoublet, coupled to H-6.
-NH₃⁺ Variable (broad)s-Broad singlet due to exchange and quadrupolar broadening.

5.2. ¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Causality of Choice: ¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample and Instrumentation: Use the same sample and instrument as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum and DEPT-135 and DEPT-90 spectra.

Expected Data & Interpretation:

The molecule has six unique carbon atoms. The aromatic carbons will appear in the downfield region (110-160 ppm). The DEPT-135 spectrum will show positive signals for CH and negative signals for CH₂ carbons, while the DEPT-90 will only show signals for CH carbons. Quaternary carbons will be absent in the DEPT spectra.

CarbonExpected Chemical Shift (ppm)Rationale
C-2 ~130-140Aromatic CH in the pyrazole ring.
C-3 ~145-155Quaternary carbon attached to the amino group.
C-3a ~140-150Quaternary carbon at the ring junction.
C-5 ~120-130Aromatic CH in the pyridazine ring.
C-6 ~115-125Aromatic CH in the pyridazine ring.
C-7 ~135-145Aromatic CH in the pyridazine ring.

5.3. 2D NMR Spectroscopy: Connecting the Dots

Causality of Choice: 2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the overall connectivity.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds, which is critical for identifying connectivity across quaternary carbons.

HMBC_Correlations H2 H-2 C3 C-3 H2->C3 C3a C-3a H2->C3a H5 H-5 H5->C3a C7 C-7 H5->C7 H6 H-6 C5 C-5 H6->C5 H6->C7 H7 H-7 H7->C3a H7->C5 C2 C-2 C6 C-6

Caption: Key expected HMBC correlations for Pyrazolo[1,5-b]pyridazin-3-amine.

Experimental Protocol: 2D NMR Spectroscopy

  • Sample and Instrumentation: Use the same sample and instrument as for 1D NMR.

  • Data Acquisition: Acquire standard COSY, HSQC, and HMBC spectra.

Interpretation: By integrating the data from these 2D experiments, a complete and unambiguous assignment of the structure can be achieved. For example, the HMBC spectrum will show a correlation from the proton at H-2 to the quaternary carbon C-3, confirming the position of the amino group.

The Final Verdict: Data Integration and Structural Confirmation

The culmination of this analytical workflow is the integration of all spectroscopic data. The molecular formula from HRMS provides the building blocks. FT-IR confirms the presence of key functional groups and the hydrochloride salt. The 1D and 2D NMR data provide the precise atomic connectivity and constitution of the molecule. When all data are in agreement, a high-confidence structure of Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride can be proposed. For absolute confirmation, especially for regulatory submissions, single-crystal X-ray diffraction can be employed to determine the solid-state structure.

Conclusion: A Robust Framework for Molecular Certainty

The structure elucidation of novel chemical entities like Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride demands a rigorous and systematic approach. By understanding the "why" behind each analytical technique and integrating the data in a logical, self-validating manner, researchers can achieve a high degree of confidence in their structural assignments. This guide provides a robust framework for such an endeavor, empowering scientists to navigate the complexities of molecular characterization and accelerate the pace of drug discovery and development.

References

  • Spectroscopic Characterization of Pyrazolopyridine Derivatives. A comprehensive analysis of various pyrazolopyridine compounds using FT-IR, HRMS, and NMR spectroscopy, providing a basis for interpreting the spectra of related heterocyclic systems.[1][2][3]

    • Title: Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents
    • Source: RSC Publishing
    • URL: [Link]

  • Synthesis and Spectroscopic Analysis of Pyrazolopyrimidine Derivatives. This article details the synthesis and characterization of pyrazolopyrimidine analogues, offering insights into the expected spectral features of similar nitrogen-containing fused rings.[4][5][6][7]

    • Title: An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors
    • Source: MDPI
    • URL: [Link]

  • Mass Spectrometry of Nitrogen Heterocycles. A study on the fragmentation patterns of pyrazolo-fused naphthyridines, which is useful for interpreting the mass spectrum of Pyrazolo[1,5-b]pyridazin-3-amine.[8]

    • Title: Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]
    • Source: ResearchG
    • URL: [Link]

  • NMR Analysis of Substituted Pyrazolo[3,4-d]pyrimidines. This paper provides a detailed NMR analysis, including 2D techniques, for a series of related heterocyclic amines, serving as a valuable reference for signal assignment.[4]

    • Title: NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines
    • Source: CORE
    • URL: [Link]

  • Synthesis of Pyrazolo[1,5-b]pyridazine Derivatives. A patent describing the synthesis of related compounds, which can provide context for the expected chemical properties and potential side-products.[9]

    • Title: Process for the preparation of pyrazolo[1,5-b]pyridazine deriv
    • Source: Google P
    • URL
  • Characterization of Nitrogen-Rich Tetrazolo[1,5-b]pyridazine. This article provides NMR and IR data for a closely related tetrazolo[1,5-b]pyridazine system, which is highly relevant for comparison.[2][10]

    • Title: Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic M
    • Source: Journal of the American Chemical Society
    • URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pyrazolo[1,5-b]pyridazine Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the mechanism of action of pyrazolo[1,5-b]pyrida...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of pyrazolo[1,5-b]pyridazine analogs, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. Synthesizing data from numerous studies, this document will delve into the molecular targets, cellular effects, and the structure-activity relationships that define the therapeutic potential of these compounds, particularly in the context of oncology and infectious diseases.

Introduction: The Pyrazolo[1,5-b]pyridazine Scaffold - A Privileged Structure in Kinase Inhibition

The pyrazolo[1,5-b]pyridazine core is a fused bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in drug discovery. Its rigid structure and specific arrangement of nitrogen atoms provide an excellent framework for designing potent and selective inhibitors of protein kinases.[1] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2]

Pyrazolo[1,5-b]pyridazine analogs have demonstrated a remarkable versatility, with derivatives showing inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and C-terminal Src Kinase (CSK).[1][2] This guide will explore the mechanistic underpinnings of this inhibitory action and the methodologies used to characterize these promising therapeutic agents.

Core Mechanism of Action: Competitive ATP-Binding Site Inhibition

The predominant mechanism of action for pyrazolo[1,5-b]pyridazine analogs is their function as ATP-competitive inhibitors of protein kinases. The pyrazolo[1,5-b]pyridazine scaffold mimics the purine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase. This binding event physically obstructs the entry of ATP, thereby preventing the transfer of a phosphate group to the kinase's substrate and halting the downstream signaling cascade.

The specific interactions between the pyrazolo[1,5-b]pyridazine core and the amino acid residues within the ATP-binding site are crucial for both potency and selectivity. Hydrogen bonds, hydrophobic interactions, and van der Waals forces all contribute to the stability of the inhibitor-kinase complex. The substituents at various positions on the pyrazolo[1,5-b]pyridazine ring system are key to fine-tuning these interactions and achieving selectivity for specific kinases.

Primary Kinase Targets and Downstream Signaling Pathways

Research has identified several key protein kinases as primary targets of pyrazolo[1,5-b]pyridazine analogs. Inhibition of these kinases leads to the modulation of critical cellular signaling pathways involved in cell cycle progression, apoptosis, and immune regulation.

Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a serine/threonine kinase that is constitutively active in resting cells and plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[3][4] Pyrazolo[1,5-b]pyridazine derivatives have been identified as potent inhibitors of GSK-3β.[2][5]

Signaling Pathway:

GSK3B_Pathway cluster_upstream Upstream Regulation cluster_gsk3b GSK-3β Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Activates AKT AKT PI3K->AKT Activates GSK3B_active GSK-3β (Active) AKT->GSK3B_active Phosphorylates (Ser9) Inhibits Beta_Catenin β-Catenin GSK3B_active->Beta_Catenin Phosphorylates Cyclin_D1 Cyclin D1 GSK3B_active->Cyclin_D1 Phosphorylates Tau Tau Protein GSK3B_active->Tau Phosphorylates GSK3B_inactive p-GSK-3β (Ser9) (Inactive) Pyrazolo_pyridazine Pyrazolo[1,5-b]pyridazine Analog Pyrazolo_pyridazine->GSK3B_active Inhibits Degradation Proteasomal Degradation Beta_Catenin->Degradation Transcription Gene Transcription (Cell Proliferation) Beta_Catenin->Transcription When stabilized Cyclin_D1->Degradation Hyperphosphorylation Hyperphosphorylation (Neurofibrillary Tangles) Tau->Hyperphosphorylation

By inhibiting GSK-3β, these analogs can prevent the phosphorylation of downstream targets such as β-catenin and cyclin D1, leading to their stabilization and accumulation.[3] This can impact cell fate decisions and is a key area of investigation for cancer therapy. In the context of neurodegenerative diseases like Alzheimer's, GSK-3β is implicated in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles.[6]

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of kinases that, when complexed with their cyclin regulatory partners, control the progression of the cell cycle.[7][8] Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation. Pyrazolo[1,5-b]pyridazine analogs have shown potent inhibitory activity against several CDKs, particularly CDK2.[2]

Signaling Pathway:

CDK2_Pathway cluster_g1 G1 Phase cluster_g1s G1/S Transition cluster_s S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes Transcription CyclinE_CDK2->pRb Hyperphosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiates Pyrazolo_pyridazine Pyrazolo[1,5-b]pyridazine Analog Pyrazolo_pyridazine->CyclinE_CDK2 Inhibits

Inhibition of CDK2 by pyrazolo[1,5-b]pyridazine analogs prevents the phosphorylation of key substrates like the retinoblastoma protein (pRb).[7] This maintains pRb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby blocking the expression of genes required for DNA replication and halting the cell cycle at the G1/S transition.[9]

C-terminal Src Kinase (CSK)

CSK is a non-receptor tyrosine kinase that acts as a critical negative regulator of the Src family of kinases (SFKs).[10][11] SFKs are involved in a wide range of cellular processes, including cell growth, differentiation, and migration. In the context of the immune system, SFKs such as LCK play a crucial role in T-cell activation.[12]

Signaling Pathway:

CSK_Pathway cluster_regulation SFK Regulation cluster_downstream Downstream Signaling CSK CSK SFK_active Src Family Kinase (Active) CSK->SFK_active Phosphorylates (C-terminal Tyr) Inhibits Pyrazolo_pyridazine Pyrazolo[1,5-b]pyridazine Analog Pyrazolo_pyridazine->CSK Inhibits SFK_inactive Src Family Kinase (Inactive) SFK_inactive->SFK_active Dephosphorylation TCR_Signaling T-Cell Receptor Signaling SFK_active->TCR_Signaling Promotes Cell_Proliferation Cell Proliferation & Survival SFK_active->Cell_Proliferation Promotes

By inhibiting CSK, pyrazolo[1,5-b]pyridazine analogs prevent the inhibitory phosphorylation of SFKs, leading to their sustained activation.[12] In an immuno-oncology context, this can enhance T-cell receptor signaling and promote an anti-tumor immune response.

Experimental Characterization of Pyrazolo[1,5-b]pyridazine Analogs

A robust and multi-faceted experimental approach is essential to fully characterize the mechanism of action of novel pyrazolo[1,5-b]pyridazine analogs. This involves a combination of in vitro biochemical assays, cell-based assays, and in vivo studies.

In Vitro Kinase Inhibition Assays

The primary method for determining the potency of a pyrazolo[1,5-b]pyridazine analog against its target kinase is through in vitro kinase inhibition assays. A widely used and highly sensitive method is the ADP-Glo™ Kinase Assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare the kinase reaction buffer, which typically includes a buffer (e.g., Tris-HCl), MgCl₂, DTT, and a source of the kinase and its specific substrate peptide.

    • Prepare serial dilutions of the pyrazolo[1,5-b]pyridazine analog in DMSO.

    • Prepare the ATP solution at a concentration close to the Kₘ for the specific kinase.

    • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions.[13][14]

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase/substrate mixture to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[15]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13][14]

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which then drives a luciferase-based reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[13][14]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Dilution Prepare Compound Serial Dilutions Plate_Setup Add Compound, Kinase/Substrate to Plate Compound_Dilution->Plate_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Plate_Setup Reaction_Start Initiate with ATP Plate_Setup->Reaction_Start Incubation Incubate at RT Reaction_Start->Incubation Stop_Deplete Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubation->Stop_Deplete Convert_Detect Add Kinase Detection Reagent (Convert ADP to ATP & Detect) Stop_Deplete->Convert_Detect Read_Plate Measure Luminescence Convert_Detect->Read_Plate

Cellular Assays

Cell-based assays are crucial for confirming that the observed in vitro kinase inhibition translates to a functional effect in a biological context. These assays can measure various cellular endpoints, including proliferation, cytotoxicity, and the phosphorylation status of downstream signaling proteins.

4.2.1. Cytotoxicity and Antiproliferative Assays (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[16][17]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazolo[1,5-b]pyridazine analog and a vehicle control (DMSO). Incubate for a specified period (e.g., 48-72 hours).

  • MTT Incubation: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[17][18]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[17]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

4.2.2. Target Engagement and Downstream Signaling (Western Blotting)

Western blotting is a powerful technique to assess whether a pyrazolo[1,5-b]pyridazine analog engages its target kinase within the cell and inhibits its activity. This is typically achieved by measuring the phosphorylation status of the target kinase itself (autophosphorylation) or its known downstream substrates.[19][20]

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with the pyrazolo[1,5-b]pyridazine analog for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., nitrocellulose or PVDF).[20]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-GSK-3β Ser9).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin).[22]

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein.

In Vivo Efficacy Studies

To evaluate the therapeutic potential of a pyrazolo[1,5-b]pyridazine analog in a living organism, in vivo studies are conducted, most commonly using xenograft models in immunocompromised mice.[23][24]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.[25]

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[23]

  • Drug Administration: Administer the pyrazolo[1,5-b]pyridazine analog to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[26]

  • Efficacy Assessment:

    • Measure tumor volume regularly (e.g., twice a week) using calipers. The formula (Length x Width²)/2 is commonly used.[26]

    • Monitor the body weight of the mice as an indicator of toxicity.[26]

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be excised and analyzed by Western blotting or immunohistochemistry to confirm target engagement and modulation of downstream signaling pathways in the tumor tissue.

Workflow Diagram:

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Implantation Subcutaneous Implantation of Cancer Cells Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Drug_Admin Administer Compound or Vehicle Randomization->Drug_Admin Monitoring Monitor Tumor Volume & Body Weight Drug_Admin->Monitoring Endpoint Study Endpoint (e.g., Tumor Size) Monitoring->Endpoint PD_Analysis Pharmacodynamic Analysis of Tumors Endpoint->PD_Analysis

Structure-Activity Relationship (SAR) of Pyrazolo[1,5-b]pyridazine Analogs

The biological activity of pyrazolo[1,5-b]pyridazine analogs is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

PositionGeneral SAR Observations
R1 Substitution at this position can significantly impact potency and selectivity. The nature of the substituent can influence interactions with the hinge region of the kinase.
R2 Modifications at this position often affect interactions within the hydrophobic pocket of the ATP-binding site. Bulky or lipophilic groups can enhance potency.
R3 This position is often solvent-exposed, and modifications here can be used to improve physicochemical properties such as solubility and metabolic stability without significantly affecting kinase inhibitory activity.

Table 1: Representative Pyrazolo[1,5-b]pyridazine Analogs and their Kinase Inhibitory Activity

CompoundTarget KinaseIC₅₀ (nM)Reference
N-(4-nitrophenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amineCDK23[27]
N-(4-nitrophenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amineGSK-3β8[27]
N-(4-nitrophenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amineCDK44[27]
GW406381XCOX-20.7[1]

Conclusion and Future Directions

Pyrazolo[1,5-b]pyridazine analogs represent a promising class of kinase inhibitors with significant therapeutic potential. Their mechanism of action as ATP-competitive inhibitors has been well-established, and their versatility allows for the development of potent and selective inhibitors for a range of kinase targets. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive characterization of novel analogs.

Future research in this area will likely focus on:

  • Improving Kinase Selectivity: Designing analogs with improved selectivity profiles to minimize off-target effects and enhance the therapeutic window.

  • Overcoming Drug Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.

  • Exploring Novel Targets: Expanding the scope of pyrazolo[1,5-b]pyridazine analogs to inhibit other kinase families implicated in disease.

  • Optimizing ADME Properties: Fine-tuning the physicochemical properties of these compounds to improve their absorption, distribution, metabolism, and excretion profiles, leading to better in vivo efficacy and safety.

By continuing to explore the rich chemistry and pharmacology of the pyrazolo[1,5-b]pyridazine scaffold, the scientific community is well-positioned to develop novel and effective therapies for a wide range of human diseases.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Schematic representation of PI3K/AKT/GSK-3β signaling pathway in neuronal cells of Alzheimer's disease. ResearchGate. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Schematic representation of GSK‐3β signaling pathways and activity regulation. ResearchGate. [Link]

  • GSK-3β: A Bifunctional Role in Cell Death Pathways. PMC. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • CDK Signaling Pathway. Creative Diagnostics. [Link]

  • QS S Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe. [Link]

  • Summary scheme describing Cdk2-cyclin E interactions involved in cell cycle withdrawal and arrest in OPC. ResearchGate. [Link]

  • N-(4-nitrophenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine. BindingDB. [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]

  • Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs. PMC. [Link]

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]

  • Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Activation of C-terminal Src kinase (Csk) by complex formation with Pragmin. ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • C-Terminal Src Kinase (CSK) Modulates Insulin-Like Growth Factor-I Signaling through Src in 3T3-L1 Differentiation. Endocrinology. [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]

  • Mechanism of SFK activation. (A) Schematic models of inactive and active forms of c-Src. ResearchGate. [Link]

  • Cyclin-dependent kinase 2. Wikipedia. [Link]

  • Inhibitory mode of N-phenyl-4-pyrazolo[1,5-b] pyridazin-3-ylpyrimidin-2-amine series derivatives against GSK-3: molecular dockin. Oxford Academic. [Link]

  • Crystal structure of human ERK2 complexed with a pyrazolo[3,4-c]pyridazine derivative. ChEMBL. [Link]

  • Tyrosine-protein kinase CSK. Wikipedia. [Link]

  • Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells. PubMed. [Link]

  • The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles. PMC. [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. [Link]

  • In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs. PMC. [Link]

Sources

Foundational

Pyrazolo[1,5-b]pyridazine Derivatives in Medicinal Chemistry: A Technical Guide to Scaffold Optimization and Pharmacological Application

Executive Summary In the landscape of modern medicinal chemistry, identifying "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, identifying "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of drug discovery. The pyrazolo[1,5-b]pyridazine core has emerged as a highly versatile, drug-like heterocycle. Originally prominent in kinase inhibitor programs, its unique electronic distribution and hydrogen-bonding vectors have enabled its successful application across neurodegenerative diseases, inflammatory pain, and neglected tropical diseases.

This whitepaper provides an in-depth technical analysis of the pyrazolo[1,5-b]pyridazine scaffold. It explores the structural biology governing its target engagement, details optimized synthetic methodologies, and breaks down the structure-activity relationships (SAR) that dictate its pharmacological efficacy.

Structural Biology: The Privileged Nature of the Scaffold

The potency of the pyrazolo[1,5-b]pyridazine core stems from its rigid, planar geometry and the precise spatial arrangement of its nitrogen atoms. When targeting the ATP-binding site of kinases, the scaffold acts as a highly efficient ATP-competitive inhibitor.

Mechanistically, the non-bridging nitrogen of the pyridazine ring serves as a potent hydrogen-bond acceptor, forming a critical interaction with the catalytic lysine (e.g., Lys188 in DYRK1A). Simultaneously, the pyridine-type nitrogen of the pyrazole ring coordinates with a conserved, long-range water network at the back of the kinase pocket. This dual-anchoring mechanism rigidly locks the core in place, allowing medicinal chemists to append functional groups at the 3, 5, or 6 positions to probe the hinge region or solvent-exposed areas, thereby tuning selectivity across the kinome.

Binding_Logic N1 Pyrazolo[1,5-b]pyridazine Scaffold N2 Pyridazine Nitrogen (Non-bridging) N1->N2 N3 Pyrazole Nitrogen (Pyridine-type) N1->N3 N4 Catalytic Lysine (e.g., Lys188) N2->N4 H-Bond Acceptor N5 Conserved Water Network (Back of Pocket) N3->N5 Coordination N6 High-Affinity ATP-Competitive Inhibition N4->N6 N5->N6

Structural logic of pyrazolo[1,5-b]pyridazine binding within the kinase ATP pocket.

Pharmacological Applications & Structure-Activity Relationships (SAR)

Kinase Inhibition: The DYRK1A Paradigm

Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) is located on the Down's syndrome critical region (DSCR) of chromosome 21. Its overexpression is directly linked to tau hyperphosphorylation and amyloid-beta accumulation, driving the cognitive impairments seen in Down's syndrome and Alzheimer's disease.

In the pursuit of selective DYRK1A inhibitors, researchers have leveraged the pyrazolo[1,5-b]pyridazine core to achieve exceptional ligand efficiency (). By introducing an N-methyl hinge-binding motif, researchers successfully occupied a small lipophilic pocket unique to the DYRK1A hinge region, effectively engineering out off-target activity against closely related CMGC kinases like GSK-3β and CDK2.

DYRK1A_Pathway N1 Trisomy 21 / DSCR Genetic Overexpression N2 Elevated DYRK1A Kinase Activity N1->N2 N3 Tau Hyperphosphorylation N2->N3 N4 Amyloid Beta Accumulation N2->N4 N5 Neurodegeneration (Alzheimer's / Down Syndrome) N3->N5 N4->N5 N6 Pyrazolo[1,5-b]pyridazine Inhibitors N6->N2 Inhibits

Pathological signaling of DYRK1A and targeted intervention by pyrazolo[1,5-b]pyridazine inhibitors.

Cyclooxygenase-2 (COX-2) Selectivity

Beyond kinases, the scaffold is highly effective in targeting inflammatory pathways. The COX-2 enzyme features a larger hydrophobic side pocket compared to COX-1, primarily due to the substitution of Isoleucine 523 (in COX-1) with Valine 523 (in COX-2).

2,3-diaryl-pyrazolo[1,5-b]pyridazines, such as GW406381, exploit this structural divergence. The diaryl substitution pattern mimics the cis-stilbene configuration, allowing one aryl ring to insert deeply into the Val523-accessible pocket. This achieves exceptional selectivity indices (SI > 100) and mitigates the gastrointestinal toxicity typically associated with non-selective NSAIDs (). Recent advancements continue to validate the scaffold's low ulcerogenic potential ().

Anti-Parasitic Agents: Repurposing for HAT

Human African Trypanosomiasis (HAT) requires drugs capable of crossing the blood-brain barrier. In a massive repurposing effort, a high-throughput screen of over 42,000 human kinase inhibitors identified the pyrazolo[1,5-b]pyridazine scaffold as a potent hit against Trypanosoma brucei (). By systematically modifying the R1 and R2 positions, researchers successfully engineered out human kinase activity while retaining sub-micromolar anti-parasitic efficacy and favorable CNS penetration.

Quantitative SAR and Biological Data

The table below summarizes the pharmacological profiling of key pyrazolo[1,5-b]pyridazine derivatives across different therapeutic areas:

Compound / SeriesPrimary TargetIC50 ValueSelectivity ProfileKey Structural Feature
Compound 6b DYRK1A186 nMHigh over GSK-3βN-methyl hinge-binding motif
Compound 11 DYRK1A76 nMHigh over kinomeFavorable CNS permeability
GW406381 (8) COX-2< 50 nMCOX-2 SI > 1002,3-diaryl substitution
Compound 23a T. b. brucei0.32 µMParasite > Human cellsR1/R2 optimized for HAT

Experimental Workflows for Validation

To ensure reproducibility and scientific integrity, the following protocols outline the optimized synthesis of the core and the self-validating biological assays used to confirm target engagement.

DBU-Catalyzed 1,3-Dipolar Cycloaddition Protocol

Historically, the synthesis of the pyrazolo[1,5-b]pyridazine core relied on a biphasic KOH/CH2Cl2 system, which frequently resulted in intractable emulsions that trapped the product and severely reduced yields. The modern protocol utilizes an organic base to maintain homogeneity.

Step-by-Step Methodology:

  • N-Amination: Dissolve pyridazine in water and cool to 0°C. Slowly add hydroxylamine-O-sulfonic acid (HOSA). Causality: HOSA acts as a highly electrophilic source of the amino group, reacting seamlessly with the electron-deficient nucleophilic nitrogen of the pyridazine ring.

  • Anion Exchange: Treat the aqueous mixture with potassium iodide (KI) to precipitate the 1-aminopyridinium iodide salt. Causality: Converting the sulfate salt to an iodide salt drastically improves its solubility in organic solvents for the subsequent step.

  • Cycloaddition: Suspend the 1-aminopyridinium salt and the chosen alkyne (e.g., methyl propiolate or 3-butyne-2-one) in dichloromethane (DCM). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise. Stir at room temperature until completion. Causality: DBU acts as an organic base to deprotonate the aminopyridinium salt, generating the reactive 1,3-dipole in situ. This homogeneous environment prevents emulsion formation, drastically improving phase separation, yield, and downstream purification.

Synthesis N1 Pyridazine Starting Material N2 N-Amination (Hydroxylamine-O-sulfonic acid) N1->N2 N3 1-Aminopyridinium Salt (1,3-Dipole) N2->N3 N4 1,3-Dipolar Cycloaddition (Alkyne + DBU Catalyst) N3->N4 N5 Pyrazolo[1,5-b]pyridazine Core N4->N5 N6 Derivatization (Suzuki Coupling, etc.) N5->N6 N7 Target Compounds (Kinase/COX-2 Inhibitors) N6->N7

Workflow for the synthesis of the pyrazolo[1,5-b]pyridazine core and subsequent derivatization.

Self-Validating COX-1/COX-2 Selectivity Assay

To verify that the anti-inflammatory properties of the synthesized derivatives do not carry ulcerogenic liabilities, a rigorous, internally controlled assay is required.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in assay buffer.

  • Compound Incubation: Prepare a 10-fold dilution series of the pyrazolo[1,5-b]pyridazine derivative. Incubate the compound with the respective enzymes and arachidonic acid (substrate) at 37°C for 15 minutes.

  • Reaction Termination & Quantification: Terminate the reaction by adding stannous chloride (SnCl2) to reduce the intermediate prostaglandin G2/H2 to stable Prostaglandin E2 (PGE2). Quantify PGE2 levels using a competitive Enzyme ImmunoAssay (EIA).

  • Self-Validation (Trustworthiness): Include Indomethacin (non-selective) and Celecoxib (COX-2 selective) as internal controls. Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). Causality: A valid assay must show Celecoxib SI > 10 and Indomethacin SI < 1. This internal benchmarking ensures that the observed selectivity of the novel compounds is a true pharmacological effect driven by the Val523 pocket insertion, rather than an assay artifact.

Conclusion

The pyrazolo[1,5-b]pyridazine scaffold is a masterclass in rational drug design. Its capacity to form precise, rigid hydrogen-bonding networks makes it an ideal ATP-competitive inhibitor for kinases like DYRK1A, while its synthetic plasticity allows it to be repurposed for entirely different target classes, including COX-2 and parasitic enzymes. By utilizing optimized, homogeneous synthetic routes and rigorous, self-validating biological assays, medicinal chemists can continue to mine this privileged structure for novel therapeutics.

References

  • Title: Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Identification of 2,3-diaryl-pyrazolo[1,5-b]pyridazines as potent and selective cyclooxygenase-2 inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile Source: Pharmaceuticals (MDPI) URL: [Link]

Exploratory

Strategic Exploitation of the Pyridazin-3-amine Scaffold in Kinase Inhibitor Design: A Technical Whitepaper

Introduction & Structural Rationale The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry[1]. As a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry[1]. As a Senior Application Scientist overseeing kinase inhibitor development, I frequently leverage the pyridazin-3-amine pharmacophore to overcome the limitations of traditional pyridine or pyrimidine cores.

The causality behind selecting pyridazin-3-amines lies in their unique physicochemical properties. The adjacent nitrogen atoms create a high dipole moment (approximately 4.2 D compared to 2.2 D for pyridine) and weak basicity (pKa ~2.0), which significantly enhances aqueous solubility and membrane permeability while minimizing off-target hERG potassium channel liabilities[1]. More importantly, the pyridazin-3-amine core possesses a robust, dual hydrogen-bonding capacity that perfectly complements the hinge region of the ATP-binding pocket in various kinases[1]. This structural geometry allows for precise orthosteric and allosteric targeting.

Quantitative Profiling of Key Kinase Targets

Pyridazin-3-amine analogs and their oxo-derivatives (pyridazinones) have demonstrated exceptional potency across a spectrum of oncogenic and inflammatory kinase targets. The table below summarizes the quantitative inhibitory data (IC50) for representative analogs against key kinases.

Compound Scaffold / DerivativeTarget KinaseIC50 ValueBiological Effect / PhenotypeSource
3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea (18b) VEGFR-260.7 nMAntiangiogenic; inhibits HUVEC proliferation[2]
Pyridazinone derivative (5d) EGFR (WT)133.0 nMAntitumor; induces G1/S cell cycle arrest[3]
Pyridazinone derivative (5d) EGFR (T790M)43.0 nMOvercomes resistance in mutant NSCLC[3]
N-Methyl Pyridazine-3-Carboxamide (Compound 48) TYK2 (JH2 Domain)< 1.0 nMAllosteric inhibition; blocks IL-12/IFNγ[4]

Mechanistic Pathway Analysis: VEGFR-2 & Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary receptor tyrosine kinase responsible for tumor angiogenesis[2]. Upon VEGF ligand binding, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, including PLCγ, PI3K/Akt, and RAF/MEK/ERK.

Pyridazin-3-amine analogs act as potent Type I or Type II ATP-competitive inhibitors. By anchoring to the hinge region via the aminopyridazine motif, these compounds block the phosphorylation cascade, effectively starving the tumor of its blood supply and inducing apoptosis[2].

VEGFR2_Pathway VEGF VEGF Ligand (Extracellular) VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLCγ Pathway VEGFR2->PLCg Phosphorylates PI3K PI3K / Akt Pathway VEGFR2->PI3K Activates MAPK RAF / MEK / ERK VEGFR2->MAPK Activates Inhibitor Pyridazin-3-amine Analog (Orthosteric Inhibitor) Inhibitor->VEGFR2 ATP-competitive binding Apoptosis Apoptosis & Growth Arrest Inhibitor->Apoptosis Induces Angiogenesis Angiogenesis & Cell Proliferation PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Caption: VEGFR-2 signaling cascade and its targeted inhibition by pyridazin-3-amine analogs.

Experimental Methodologies: Self-Validating Kinase Assay Protocol

To accurately determine the IC50 values of novel pyridazin-3-amine analogs, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is designed as a self-validating system, ensuring that every experimental run includes internal quality controls to verify the integrity of the data.

TR_FRET_Workflow Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Kinase Incubation (Enzyme + Substrate) Step1->Step2 Step3 3. Reaction Initiation (Add ATP at Km) Step2->Step3 Step4 4. Quench & Detect (EDTA + Eu-Antibody) Step3->Step4 Step5 5. TR-FRET Readout (665nm / 615nm) Step4->Step5 Step6 6. Data Analysis (IC50 Calculation) Step5->Step6

Caption: Step-by-step TR-FRET kinase assay workflow for evaluating inhibitor potency.

Step-by-Step TR-FRET Protocol & Causal Logic
  • Compound Preparation & DMSO Normalization :

    • Action: Perform a 10-point, 3-fold serial dilution of the pyridazin-3-amine analog in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of exactly 1% v/v.

    • Causality: Kinases are highly sensitive to organic solvents, which can induce conformational changes or denaturation. Maintaining a strict 1% DMSO baseline across all wells (including positive and negative controls) eliminates solvent-induced artifacts, ensuring that any observed inhibition is strictly due to the compound.

  • Enzyme-Substrate Incubation :

    • Action: Add the target kinase (e.g., VEGFR-2 or EGFR) and the biotinylated peptide substrate to the assay wells. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to establish binding equilibrium with the enzyme before the reaction begins, which is critical for accurately assessing slow-binding pyridazine analogs.

  • Reaction Initiation (ATP Addition) :

    • Action: Initiate the kinase reaction by adding ATP at a concentration equal to its apparent Michaelis constant ( Km​ ) for the specific kinase.

    • Causality: Running the assay at the ATP Km​ ensures a balanced sensitivity. If ATP concentrations are too high (physiological mM levels), competitive inhibitors will be outcompeted, artificially inflating the IC50. If too low, the reaction velocity is insufficient for a robust signal.

  • Quenching and Detection :

    • Action: After 60 minutes, stop the reaction by adding a quench buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC.

    • Causality: EDTA chelates the Mg2+ ions required for kinase catalysis, instantly freezing the reaction state. TR-FRET is utilized because the time-resolved delay eliminates background auto-fluorescence from the test compounds, yielding a superior signal-to-noise ratio.

  • Self-Validation & Quality Control (Z'-Factor) :

    • Action: Calculate the Z'-factor using the high-control (DMSO only, full activity) and low-control (reference inhibitor, e.g., Staurosporine, full inhibition).

    • Causality: A Z'-factor ≥0.5 mathematically validates that the assay window is wide enough and the variance is low enough to trust the calculated IC50 values. If the Z'-factor falls below 0.5, the plate is automatically rejected, making the protocol a self-validating system.

Conclusion

The pyridazin-3-amine scaffold represents a highly versatile and tunable pharmacophore for kinase inhibition[1]. By exploiting its unique dipole moment and hydrogen-bonding geometry, researchers can design highly potent and selective inhibitors against targets like VEGFR-2, EGFR, and TYK2[2][3][4]. Adhering to rigorous, self-validating biochemical assays ensures that these structural advantages translate into reliable, reproducible preclinical data.

References

  • Jaballah, M. Y., & Serya, R. A. T. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1573-1589. 2

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853-1921. 1

  • Ewieda, S. Y., et al. (2026). Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. Bioorganic Chemistry, 170, 109486. 3

  • Wrobleski, S. T., et al. (2019). Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2). Journal of Medicinal Chemistry. 4

Sources

Foundational

Engineering the Pyrazolo[1,5-b]pyridazine Scaffold: A Technical Blueprint for Target-Selective Drug Discovery

Executive Summary In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of accelerated drug discovery. The pyrazolo[1,5-b]pyridazine bicyclic system has emerged as a highly versatile and chemically tractable pharmacophore. As a bioisostere of indole and azaindole[1], this nitrogen-rich heterocycle offers unique hydrogen-bonding capabilities, tunable physicochemical properties, and precise spatial geometry. This technical guide synthesizes the structure-activity relationship (SAR) dynamics, mechanistic pathways, and optimized synthetic protocols required to leverage the pyrazolo[1,5-b]pyridazine scaffold in the development of novel therapeutics, ranging from oncology and inflammatory diseases to neglected tropical diseases.

The Privileged Nature of the Pyrazolo[1,5-b]pyridazine Core

The pyrazolo[1,5-b]pyridazine nucleus is characterized by a fused bicyclic structure containing three nitrogen atoms. This specific arrangement provides a rigid planar geometry that is highly effective at mimicking the purine ring of ATP. Consequently, it serves as an exceptional hinge-binding motif in the ATP-binding pocket of various kinases[2].

Beyond kinase inhibition, the scaffold's electron distribution allows for selective interactions with cyclooxygenase (COX) enzymes. The ability to independently functionalize the C-2, C-3, and C-6 positions enables medicinal chemists to precisely tune the molecule's absorption, distribution, metabolism, and excretion (ADME) profile while maintaining target affinity[3].

Target Versatility & Quantitative Activity Profiles

The pharmacological utility of pyrazolo[1,5-b]pyridazines is remarkably broad, driven by the modularity of its substitution points.

Kinase Inhibition & Antiparasitic Activity

High-throughput screening (HTS) of over 42,000 known human kinase inhibitors identified the pyrazolo[1,5-b]pyridazine scaffold as a potent starting point for the treatment of Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei[2]. By leveraging existing SAR data against human kinases like GSK-3β, CDK-2, and CDK-4, researchers successfully optimized the scaffold to achieve >100-fold selectivity for T. b. brucei over human HepG2 cells[3].

Cyclooxygenase-2 (COX-2) Inhibition

The scaffold is also a proven template for developing highly selective COX-2 inhibitors with favorable gastric safety profiles. Derivatives such as GW406381 have demonstrated potent analgesic activity and high brain penetration[4]. Recent optimizations of pyridazine-based compounds have yielded candidates that outperform standard clinical options like celecoxib in both potency and selectivity indices (SI)[5].

Table 1: Comparative In Vitro Activity of Pyrazolo[1,5-b]pyridazine Derivatives

Compound / SeriesPrimary TargetIC₅₀ / PotencySelectivity Index (SI) & NotesSource
Compound 23a T. b. brucei KinasesSub-micromolar>100-fold over human HepG2 cells; optimized for HAT.[2]
Compound 9a COX-215.50 nMSI = 21.29 (Superior to Celecoxib SI = 17.98); high gastric safety.[5]
Compound 16b COX-216.90 nMSI = 18.63; promising anti-inflammatory lead.[5]
Celecoxib (Ref) COX-217.79 nMSI = 17.98; clinical standard.[5]
GW406381 COX-2Highly PotentHigh CNS penetration; advanced clinical evaluation for pain.[4]

Mechanistic Pathways of Target Inhibition

Understanding the causality behind the scaffold's efficacy requires mapping its interactions within the biological system. In kinase targets, the pyrazolo[1,5-b]pyridazine core acts as an ATP-competitive inhibitor. The nitrogen atoms at the N-1 and N-5 positions frequently act as hydrogen bond acceptors, anchoring the molecule to the kinase hinge region[3].

KinasePathway PP Pyrazolo[1,5-b]pyridazine Derivatives CDK2 CDK2 / Cyclin E Complex PP->CDK2 ATP-competitive inhibition GSK3B GSK-3β Kinase PP->GSK3B Hinge-binding interaction TbKinase T. b. brucei Essential Kinases PP->TbKinase Selective targeting CellCycle Cell Cycle Arrest (G1/S Phase) CDK2->CellCycle Blocks Rb phosphorylation Apoptosis Tumor Cell Apoptosis GSK3B->Apoptosis Modulates pro-apoptotic factors ParasiteDeath Parasite Clearance (HAT Treatment) TbKinase->ParasiteDeath Disrupts proliferation CellCycle->Apoptosis Prolonged arrest

Mechanistic pathways of Pyrazolo[1,5-b]pyridazine derivatives in oncology and parasitic clearance.

Quantitative Structure-Activity Relationships (SAR) & Optimization

The rational design of pyrazolo[1,5-b]pyridazines relies on a deep understanding of the binding pocket topography. Crystallographic data (e.g., bound to CDK-2, PDB: 3EID) reveals distinct roles for different substitution vectors[3]:

  • R1 and R2 Positions (Core Ring Substitutions): These positions project deeply into the sterically restrictive ATP-binding pocket. Substitutions here dictate the primary kinase selectivity. Large, bulky groups at R1 often lead to a significant loss in potency against human kinases like CDK-2, which can be leveraged to engineer selectivity for parasitic orthologs[3].

  • R3 Position (Solvent-Exposed Region): The R3 position typically points outward toward the solvent channel. Modifications at R3 do not drastically alter the primary binding affinity but are critical for tuning physicochemical properties (solubility, permeability, and CNS penetration)[3]. For instance, maintaining a hydrogen bond donor (HBD) at this position is often crucial for whole-cell potency against T. b. brucei[6].

Advanced Synthetic Methodologies & Self-Validating Protocols

To fully exploit this scaffold, researchers require scalable, high-yielding synthetic routes. The traditional construction of the pyrazolo[1,5-b]pyridazine heterocycle utilizes a 1,3-dipolar Huisgen cycloaddition. However, legacy protocols using biphasic inorganic base systems often suffer from poor yields due to emulsion formation[7].

Below is an optimized, self-validating protocol utilizing an organic base to ensure a homogeneous reaction environment.

SyntheticWorkflow Step1 Step 1: N-Amination Reagent: HOSA Base: NaHCO3 Solvent: H2O/DCM Intermediate N-Aminopyridinium Salt Step1->Intermediate Activates N-atom Step2 Step 2: 1,3-Dipolar Cycloaddition Reagent: Alkyne / 3-butyne-2-one Base: DBU (Organic) Solvent: DCM Intermediate->Step2 1,3-Dipole formation Core Pyrazolo[1,5-b]pyridazine Core Scaffold Step2->Core Avoids biphasic emulsion Step3 Step 3: Late-Stage Functionalization Reagent: Boronic Acids (Suzuki) Catalyst: Pd(PPh3)4 Base: K2CO3 Core->Step3 Halogenation & Cross-coupling Final Optimized Lead Compound (Target Specific) Step3->Final SAR Optimization

Synthetic workflow for the Pyrazolo[1,5-b]pyridazine scaffold and its functionalization.

Step-by-Step Methodology: Core Synthesis via Organic Base-Catalyzed Cycloaddition

Step 1: Electrophilic N-Amination of Pyridazine

  • Procedure: Dissolve hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) in water. Strictly adjust the pH to 5–6 using a 2.5 M NaHCO₃ solution. Add pyridazine (1.0 eq) dropwise. Stir at room temperature until the N-aminopyridinium intermediate is fully formed[8].

  • Causality & Insight: The pyridazine nitrogen is inherently electron-deficient. HOSA acts as a potent electrophilic aminating agent. Strict pH control is the self-validating mechanism here: if the solution drops below pH 5, the pyridazine becomes protonated and unreactive; if it exceeds pH 6, HOSA degrades rapidly via hydrolysis.

Step 2: 1,3-Dipolar Cycloaddition

  • Procedure: Isolate the N-aminopyridinium salt and dissolve it in anhydrous dichloromethane (DCM). Add the chosen alkyne (e.g., 3-butyne-2-one or methyl propiolate) (1.5 eq). Introduce 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) dropwise at 0 °C, then allow the reaction to warm to room temperature[7].

  • Causality & Insight: The addition of base deprotonates the N-amino group, generating a highly reactive 1,3-dipole. Historically, KOH/CH₂Cl₂ was used, which creates a thick biphasic emulsion that traps the dipole and limits contact with the alkyne[7]. By substituting KOH with the organic base DBU, the reaction maintains a homogeneous organic phase. This dramatically accelerates the cycloaddition kinetics, prevents emulsion-based yield losses, and allows for direct progression to purification without complex phase separations[7].

Step 3: Late-Stage Functionalization (Suzuki-Miyaura Coupling)

  • Procedure: For C-3 functionalization, subject the core to mild bromodecarboxylation (if starting from a carboxylic acid derivative) to yield the 3-bromo intermediate[7]. React this intermediate with a target-specific boronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ in a dioxane/water mixture under microwave irradiation.

  • Causality & Insight: The electron-rich nature of the pyrazole ring makes the C-3 position highly susceptible to electrophilic halogenation. Subsequent palladium-catalyzed cross-coupling allows for the rapid, divergent synthesis of compound libraries, enabling efficient exploration of the solvent-exposed R3 region for ADME optimization.

Conclusion & Future Perspectives

The pyrazolo[1,5-b]pyridazine scaffold stands as a masterclass in privileged structure design. Its rigid geometry, predictable binding modes, and highly modular synthetic pathways make it an indispensable tool for medicinal chemists. By strategically manipulating the R1 and R2 positions for target selectivity, and the R3 position for pharmacokinetic tuning, researchers can reliably transition from high-throughput screening hits to viable preclinical candidates. As drug discovery increasingly relies on phenotypic screening and repurposing strategies, the mastery of chemically tractable scaffolds like pyrazolo[1,5-b]pyridazine will remain a critical driver of therapeutic innovation.

Sources

Exploratory

Targeting the Angiogenic Switch: A Technical Whitepaper on VEGFR-2 Inhibition via Pyridazin-3-amine Analogs

Executive Summary The dysregulation of angiogenesis is a fundamental hallmark of solid tumor progression, providing the essential vascular infrastructure required for exponential growth and metastasis. At the core of thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dysregulation of angiogenesis is a fundamental hallmark of solid tumor progression, providing the essential vascular infrastructure required for exponential growth and metastasis. At the core of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that serves as the primary driver of endothelial cell proliferation, migration, and survival[1]. While several first-generation tyrosine kinase inhibitors (TKIs) have successfully targeted this pathway, challenges such as off-target toxicities and acquired resistance necessitate the development of novel chemical scaffolds[1].

Pyridazin-3-amine analogs have recently emerged as a highly privileged class of ATP-competitive inhibitors[2]. As a Senior Application Scientist overseeing kinase inhibitor screening cascades, I have structured this whitepaper to provide a deep technical analysis of the VEGFR-2 signaling axis, the structural rationale behind pyridazin-3-amine efficacy, and the self-validating experimental methodologies required to advance these compounds from biochemical hits to functional lead candidates.

The Mechanistic Imperative of VEGFR-2 in Angiogenesis

To design an effective inhibitor, one must first understand the causality of the target's signaling cascade. VEGFR-2 (also known as KDR or Flk-1) is predominantly expressed on vascular endothelial cells[3].

When the VEGF-A ligand binds to the extracellular domain of VEGFR-2, it induces receptor dimerization and subsequent autophosphorylation of specific intracellular tyrosine residues[4]. This conformational shift exposes the ATP-binding site and creates docking platforms for downstream signaling proteins containing SH2 domains[3].

The receptor propagates its pro-angiogenic signal through two primary, bifurcated pathways[4]:

  • The PLCγ-PKC-MAPK Axis: Phospholipase C gamma (PLCγ) activation leads to the stimulation of the Raf/MEK/MAPK cascade, which directly drives DNA synthesis and endothelial cell proliferation[4].

  • The PI3K-AKT Axis: Phosphoinositide 3-kinase (PI3K) generates PIP3, activating Protein Kinase B (AKT). AKT phosphorylates and neutralizes pro-apoptotic proteins (such as BAD and Caspase 9), thereby ensuring endothelial cell survival under the hypoxic conditions typical of the tumor microenvironment[4].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Binds & Activates PLCg PLCγ / PKC VEGFR2->PLCg Phosphorylates PI3K PI3K / AKT VEGFR2->PI3K Phosphorylates Inhibitor Pyridazin-3-amine Analog (Inhibitor) Inhibitor->VEGFR2 Blocks ATP Site MAPK Raf / MEK / MAPK PLCg->MAPK Activates Apoptosis Cell Survival PI3K->Apoptosis Promotes Angiogenesis Angiogenesis & Proliferation MAPK->Angiogenesis Drives

Caption: VEGFR-2 signaling cascade and targeted inhibition by pyridazin-3-amine analogs at the ATP pocket.

Structural Biology: The Pyridazin-3-amine Scaffold

The rational design of VEGFR-2 inhibitors relies heavily on exploiting the ATP-binding pocket of the kinase domain. The tyrosine kinase domain of VEGFR-2 contains a highly conserved hinge region that acts as the primary anchor for ATP[3].

Causality of the Scaffold Choice

Why utilize a pyridazin-3-amine core? The pyridazine nucleus—a six-membered aromatic ring containing two adjacent nitrogen atoms—is a privileged structure in medicinal chemistry due to its chemical stability and synthetic feasibility[5]. When functionalized with an amine at the 3-position, the scaffold acts as an exceptional "hinge binder"[6]. The adjacent nitrogen atoms and the exocyclic amine provide a precise donor-acceptor motif that forms critical, high-affinity hydrogen bonds with the backbone amides of the VEGFR-2 hinge region (specifically near the Cys919 residue)[6].

This stable anchoring allows medicinal chemists to append hydrophobic tail groups (such as substituted phenyls or triazoles) to penetrate the deep back pocket of the kinase, achieving high selectivity over other receptor tyrosine kinases[1].

Quantitative Profiling of Pyridazine-Based Inhibitors

To benchmark the efficacy of these analogs, we compare their in vitro biochemical potency against established clinical standards.

Compound Scaffold / NameTarget KinaseIC50 ValueAssay TypeReference
TAK-593 (Imidazopyridazine) VEGFR-20.95 nMBiochemical[5]
Compound 72a (Pyrimidine deriv.) VEGFR-267.0 nMBiochemical[1]
Sorafenib (Clinical Reference) VEGFR-290.0 nMBiochemical[5]
Compound 9d (Thienopyrimidine) VEGFR-22.6 μMBiochemical[7]
Compound 16b (Triazole-hybrid) VEGFR-20.56 μMBiochemical[1]

Experimental Methodologies: Self-Validating Protocols

As an application scientist, I mandate that any screening cascade must be a self-validating system. A biochemical IC50 is merely a theoretical metric until proven in a phenotypic context. Therefore, our workflow strictly couples cell-free kinetic assays with primary cell functional models.

Validation_Workflow Synthesis 1. Compound Synthesis Biochemical 2. TR-FRET Kinase Assay Synthesis->Biochemical Cellular 3. HUVEC Proliferation Biochemical->Cellular Functional 4. Tube Formation Assay Cellular->Functional InVivo 5. Xenograft Models Functional->InVivo

Caption: Sequential, self-validating experimental workflow for evaluating novel VEGFR-2 inhibitors.

Workflow 1: Cell-Free VEGFR-2 Kinase Inhibition Assay (TR-FRET)

The "Why" (Causality): Traditional colorimetric assays are highly susceptible to compound autofluorescence—a common artifact with heterocyclic compounds like pyridazines. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay between excitation and emission reading, allowing short-lived background fluorescence to decay. This guarantees that the measured IC50 reflects true biochemical inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a master mix containing recombinant human VEGFR-2 kinase domain, a biotinylated poly-GT substrate, and ATP at its Michaelis-Menten constant ( Km​ ) to ensure competitive binding conditions.

  • Compound Titration: Dispense pyridazin-3-amine analogs in a 10-point, 3-fold serial dilution directly into a 384-well low-volume plate.

  • Kinase Reaction: Initiate the reaction by adding the enzyme/substrate/ATP master mix. Incubate at room temperature for 60 minutes.

  • Detection Phase: Add the stop buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Incubation & Reading: Incubate for an additional 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Validation: Calculate the 665/615 nm emission ratio. The assay is self-validated by ensuring the Z'-factor of the control wells (DMSO vs. Sorafenib reference) is >0.6.

Workflow 2: Phenotypic Validation via HUVEC Tube Formation Assay

The "Why" (Causality): Biochemical potency does not account for cellular permeability, efflux pump liability, or off-target cytotoxicity. By utilizing Human Umbilical Vein Endothelial Cells (HUVECs) on a basement membrane matrix, we assess the functional consequence of VEGFR-2 inhibition[1]. A parallel ATP-based viability assay is mandatory to confirm that the disruption of capillary-like networks is due to specific anti-angiogenic activity rather than general cellular toxicity.

Step-by-Step Protocol:

  • Matrix Polymerization: Coat pre-chilled 96-well plates with 50 µL of growth-factor-reduced Matrigel per well. Incubate at 37°C for 30 minutes to allow complete polymerization.

  • Cell Seeding: Harvest sub-confluent HUVECs and resuspend in basal medium supplemented with 20 ng/mL VEGF-A. Seed 1.5 × 10^4 cells per well on top of the polymerized Matrigel.

  • Compound Treatment: Immediately overlay the cells with the pyridazin-3-amine analogs at concentrations flanking their established biochemical IC50 values.

  • Incubation: Incubate the plates at 37°C in a 5% CO2​ atmosphere for 6 to 8 hours.

  • Imaging & Quantification: Image the wells using an inverted phase-contrast microscope. Utilize automated angiogenesis analysis software to quantify total tube length, number of branching points, and number of closed polygons.

  • Data Validation: Compare the structural degradation against a positive control (e.g., Pazopanib)[1].

Translational Considerations: Navigating Nephrotoxicity

While highly potent, the clinical translation of VEGFR-2 inhibitors requires careful management of on-target, off-tumor effects. Because VEGFR-2 signaling is essential for the maintenance of normal vascular beds, systemic inhibition frequently leads to predictable adverse events[3].

Most notably, inhibition of the VEGFA-VEGFR2 pathway in the kidney disrupts the delicate crosstalk between podocytes (which secrete VEGF) and glomerular endothelial cells (which express VEGFR-2)[8]. This disruption leads to decreased nitric oxide (NO) synthesis, resulting in profound vasoconstriction, systemic hypertension, and proteinuria[3],[8]. Future iterations of pyridazin-3-amine analogs must therefore be optimized not just for potency, but for pharmacokinetic profiles that allow for pulsatile dosing—maximizing tumor starvation while providing normal endothelia the temporal window required for repair.

References

  • MDPI. "Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies." Molecules, 2024. URL:[Link]

  • Wikipedia. "VEGFR-2 inhibitor." Wikimedia Foundation. URL: [Link]

  • Frontiers in Cell and Developmental Biology. "Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role." Frontiers, 2020. URL:[Link]

  • National Institutes of Health (NIH). "Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities." PMC, 2014. URL:[Link]

  • National Institutes of Health (NIH). "Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds..." PMC, 2019. URL:[Link]

  • American Chemical Society (ACS). "Targeting MET: Discovery of Small Molecule Inhibitors as Non-Small Cell Lung Cancer Therapy." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • National Institutes of Health (NIH). "[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors." PubMed, 2015. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Modulation of the JNK1 Signaling Pathway by Pyridazin-3-Amine Analogs

Introduction: Targeting the JNK1 Stress Response Axis The c-Jun N-terminal kinase 1 (JNK1), also known as Mitogen-Activated Protein Kinase 8 (MAPK8), is a central node in the cellular stress response network.[1] As a mem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the JNK1 Stress Response Axis

The c-Jun N-terminal kinase 1 (JNK1), also known as Mitogen-Activated Protein Kinase 8 (MAPK8), is a central node in the cellular stress response network.[1] As a member of the mitogen-activated protein kinase (MAPK) family, JNK1 translates a wide array of extracellular stimuli—ranging from inflammatory cytokines and UV irradiation to oxidative stress—into specific cellular outcomes.[2][3][4] These outcomes are profound and often contradictory, spanning cell proliferation, differentiation, inflammation, and apoptosis.[1][3] This dual functionality makes JNK1 a "double-edged sword" in human health; its dysregulation is implicated in a host of pathologies, including inflammatory disorders, neurodegenerative diseases, and various cancers.[1][5][6]

The therapeutic potential of modulating this pathway has driven significant drug discovery efforts.[7][8] Among the chemical scaffolds investigated, pyridazin-3-amine and its analogs have emerged as a promising class of kinase inhibitors.[9][10] The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry, offering the precise geometry and hydrogen-bonding capabilities necessary for potent interaction with the ATP-binding pocket of kinases like JNK1.[10]

This technical guide provides a comprehensive overview for researchers and drug development professionals on the JNK1 signaling pathway and its modulation by pyridazin-3-amine analogs. We will dissect the pathway's core mechanics, explore the chemistry of the inhibitors, and detail the critical experimental workflows required to identify and validate novel therapeutic candidates.

Part 1: The JNK1 Signaling Pathway: A Master Regulator of Cellular Fate

The JNK pathway is a canonical three-tiered kinase cascade, ensuring signal amplification and specificity from the cell surface to the nucleus.[11]

Mechanism of Activation

Activation begins with diverse extracellular and intracellular stress signals.[12] These signals are detected by cell surface receptors or internal sensors, which in turn activate a MAP Kinase Kinase Kinase (MAPKKK), such as MEKK1 or ASK1.[4][9] This activated MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), specifically MKK4 and MKK7 for the JNK pathway.[3][11] Finally, MKK4/7 dually phosphorylates JNK1 on conserved threonine and tyrosine residues (Thr-Pro-Tyr motif), leading to its full activation.[2] This entire process is often facilitated by scaffold proteins, like JNK-interacting proteins (JIPs), which bring the cascade components into close proximity to ensure signaling efficiency.[2][13]

JNK1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Mitochondria stimuli Cellular Stress (UV, Cytokines, ROS) mapkkk MAPKKK (e.g., ASK1, MEKK1) stimuli->mapkkk Activates mapkk MAPKK (MKK4 / MKK7) mapkkk->mapkk Phosphorylates jnk1 JNK1 (Inactive) mapkk->jnk1 Phosphorylates jnk1_active JNK1 (Active) jnk1->jnk1_active cjun c-Jun jnk1_active->cjun Phosphorylates bcl2 Bcl-2 Family Proteins (e.g., Bim, Bcl-xL) jnk1_active->bcl2 Phosphorylates inhibitor Pyridazin-3-amine Analog inhibitor->jnk1_active Inhibits ap1 AP-1 Complex cjun->ap1 Forms gene_expression Gene Expression ap1->gene_expression Regulates cellular_response Cellular Responses gene_expression->cellular_response bcl2->cellular_response Drug_Discovery_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization hts High-Throughput Screening (Biochemical Assay) hit_id Hit Identification (Potency & Initial SAR) hts->hit_id cellular_assay Cellular Potency & Target Engagement hit_id->cellular_assay selectivity Kinase Selectivity Profiling cellular_assay->selectivity adme ADME/Tox (In Vitro) selectivity->adme in_vivo In Vivo Efficacy Models (e.g., Xenograft, Inflammation) adme->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd lead_opt Lead Optimization pk_pd->lead_opt

Caption: A typical workflow for kinase inhibitor drug discovery.
Stage 1: Primary Biochemical Screening

The goal of this stage is to identify initial "hits" from a compound library that inhibit the enzymatic activity of purified JNK1 protein.

Causality Behind Experimental Choice: The ADP-Glo™ Kinase Assay is an industry-standard choice for primary screening. [14]Its luminescent readout is highly sensitive, has a large dynamic range, and is amenable to high-throughput automation in 96- or 384-well formats. The assay measures the amount of ADP produced in the kinase reaction, which directly correlates with enzyme activity. [14]

ADP_Glo_Workflow plate 1. Dispense Reagents - JNK1 Enzyme - Substrate (ATF2) - Test Compound atp 2. Initiate Reaction Add ATP Solution plate->atp incubate1 3. Incubate (e.g., 60 min @ RT) atp->incubate1 adp_glo 4. Stop & Deplete ATP Add ADP-Glo™ Reagent incubate1->adp_glo incubate2 5. Incubate (e.g., 40 min @ RT) adp_glo->incubate2 detect 6. Convert ADP to Light Add Kinase Detection Reagent incubate2->detect incubate3 7. Incubate (e.g., 30 min @ RT) detect->incubate3 read 8. Read Luminescence incubate3->read

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Methodology: This protocol is adapted from standard methodologies provided by Promega and BPS Bioscience. [14][15]

  • Reagent Preparation: Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Dilute active JNK1 enzyme and substrate (e.g., recombinant ATF2) to desired working concentrations in Kinase Buffer.

  • Compound Plating: Dispense 1 µL of pyridazin-3-amine analog (dissolved in DMSO) or DMSO vehicle control into the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Add 2 µL of the JNK1 enzyme/substrate mix to each well.

  • Reaction Initiation: Add 2 µL of ATP solution (prepared in Kinase Buffer) to initiate the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for JNK1 to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by JNK1 into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to JNK1 activity.

  • Data Analysis: Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

Compound IDScaffoldR¹ GroupR² GroupJNK1 IC₅₀ (nM)
PZA-001Pyridazin-3-amineHPhenyl550
PZA-002Pyridazin-3-amineH4-Fluorophenyl120
PZA-003Pyridazin-3-amineH3-Chlorophenyl85
PZA-004Pyridazin-3-amineMethyl3-Chlorophenyl25
ReferenceStaurosporine--5
Table 1: Hypothetical screening data for a series of pyridazin-3-amine analogs against JNK1. Lower IC₅₀ values indicate higher potency.
Stage 2: Cellular Target Engagement and Potency

A compound that is potent biochemically may not be effective in a cellular environment due to poor permeability, metabolic instability, or efflux. This stage confirms that the inhibitor can enter the cell and engage JNK1.

Causality Behind Experimental Choice: A Western blot for phosphorylated c-Jun (at Serine 63 or 73) is the most direct and trusted method to confirm JNK1 target engagement in cells. [16]Since c-Jun is a primary substrate of JNK1, a reduction in its phosphorylation level upon compound treatment provides strong evidence that the inhibitor is hitting its intended target in a physiological context. [2]

Methodology: This protocol is based on standard cell biology and immunoblotting techniques. [17]

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., HeLa or A549 cells) and grow to ~80% confluency. Pre-treat cells with various concentrations of the pyridazin-3-amine analog for 1-2 hours.

  • JNK1 Activation (Self-Validation): To create a robust assay window, stimulate the JNK1 pathway. Treatment with a stress-inducing agent like Anisomycin (10 µg/mL) or UV irradiation are common and effective methods. [17]A vehicle-only, non-stimulated control and a stimulated control (Anisomycin without inhibitor) must be included.

  • Cell Lysis: After a short stimulation period (e.g., 30 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Jun (Ser63).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for total c-Jun or a housekeeping protein like GAPDH.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun or GAPDH signal. Calculate the EC₅₀ from the dose-response curve.

Data Presentation:

Compound IDJNK1 IC₅₀ (nM)p-c-Jun Cellular EC₅₀ (nM)
PZA-00385450
PZA-0042598
Table 2: Comparison of biochemical potency (IC₅₀) with cellular target engagement potency (EC₅₀) for lead compounds.
Stage 3: Selectivity Profiling

Causality Behind Experimental Choice: JNK1 shares high sequence homology with its family members JNK2 and JNK3, as well as other MAP kinases like p38. [5]Off-target inhibition can lead to unforeseen toxicities or confound efficacy data. Therefore, assessing inhibitor selectivity is a critical, self-validating step. A broad kinase panel screen (e.g., services from Eurofins or Reaction Biology) is the most comprehensive method, but initial selectivity can be assessed against closely related kinases.

Methodology: Perform the ADP-Glo™ kinase assay described in Stage 1, but substitute JNK1 with purified JNK2, JNK3, and p38α enzymes.

Data Presentation:

Compound IDJNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)JNK3 IC₅₀ (nM)p38α IC₅₀ (nM)JNK1 Selectivity (Fold vs JNK2)
PZA-00425300550>10,00012x
Compound X3045908,0001.5x
Table 3: Selectivity profile of a lead candidate (PZA-004) compared to a non-selective compound. Higher fold-selectivity is desirable.

Part 4: Conclusion and Future Directions

This guide outlines a robust framework for investigating pyridazin-3-amine analogs as modulators of the JNK1 signaling pathway. The journey from a privileged chemical scaffold to a validated clinical candidate is built upon a foundation of rigorous, well-controlled experiments. The causality-driven selection of assays—from high-throughput biochemical screens to mechanistic cellular target engagement studies—ensures that the data generated at each stage is reliable and informative.

The primary challenge in targeting JNK1 lies in navigating its dual roles in cell survival and apoptosis. [6]The development of isoform-selective inhibitors, such as a compound that potently inhibits JNK1 while sparing JNK2, may be crucial for achieving a therapeutic window in diseases like cancer, where JNK isoforms can have opposing functions. [6][18]Future research must continue to focus on:

  • Structure-Based Design: Leveraging co-crystal structures of pyridazin-3-amine analogs bound to JNK1 to rationally design inhibitors with improved potency and isoform selectivity.

  • Advanced Cellular Models: Utilizing 3D organoids and patient-derived xenograft (PDX) models to better predict in vivo efficacy and response.

  • Pharmacodynamic Biomarkers: Developing reliable biomarkers (such as levels of phospho-c-Jun in tumor biopsies or peripheral blood mononuclear cells) to monitor target engagement and guide dosing in clinical trials.

By integrating sophisticated chemical synthesis with a logical, stepwise biological evaluation, the therapeutic potential of pyridazin-3-amine analogs can be fully explored, paving the way for novel treatments for a range of stress- and inflammation-driven diseases.

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry.
  • BellBrook Labs. (2021). The Double-Edged Sword in Cancer Pathogenesis - JNK1.
  • Creative Diagnostics. JNK Signaling Pathway.
  • Wikipedia. c-Jun N-terminal kinases.
  • Guan, Y., et al. (2021). Discovery of Novel c-Jun N-Terminal Kinase 1 Inhibitors from Natural Products: Integrating Artificial Intelligence with Structure-Based Virtual Screening and Biological Evaluation. Pharmaceuticals (Basel).
  • Takeda, K., et al. (1997). A novel mechanism of JNK1 activation. Nuclear translocation and activation of JNK1 during ischemia and reperfusion. The Journal of Biological Chemistry.
  • BPS Bioscience. JNK1, Active.
  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.
  • Yarza, R., et al. (2016). c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer's Disease. Frontiers in Pharmacology.
  • Hammouda, M. B., et al. (2020). The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. Cells.
  • Creative Peptides. (2024). What are JNK1 inhibitors and how do they work?.
  • BenchChem. (2025). The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers.
  • Promega Corporation. JNK1 Kinase Assay.
  • Taylor & Francis Online. C-jun n-terminal kinases – Knowledge and References.
  • Al-Guranie, A. A., et al. (2011). c-Jun N-Terminal Kinase 1 Is Required for the Development of Pulmonary Fibrosis. American Journal of Respiratory Cell and Molecular Biology.
  • ACS Publications. (2022). Unraveling the Design and Discovery of c-Jun N-Terminal Kinase Inhibitors and Their Therapeutic Potential in Human Diseases. Journal of Medicinal Chemistry.
  • MDPI. (2024). The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. International Journal of Molecular Sciences.
  • Sigma-Aldrich. JNK 1&2 Activity Assay Kit (CS0380) - Bulletin.
  • Stebbins, J. L., et al. (2009). Identification of small-molecule inhibitors of the JIP–JNK interaction. Biochemical Journal.
  • Zeke, A., et al. (2016). JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. Microbiology and Molecular Biology Reviews.
  • Lamb, J. A., & B. I. Carr. (2014). JNK signalling in cancer: in need of new, smarter therapeutic targets. Journal of International Medical Research.
  • Imperial College London. (2024). The Role of the JNK Gene in Ovarian Cancer Inflammatory Pathways.
  • BenchChem. (2025). 6-Propylpyridazin-3-amine: A Comparative Analysis of a Pyridazine Derivative in Drug Discovery.
  • Han, S. Y. (2007). c-Jun N-Terminal Kinase Signaling Inhibitors Under Development. Taxicological Research.
  • Deng, Y., et al. (2012). JNK-Induced Apoptosis, Compensatory Growth, and Cancer Stem Cells. Cancer Research.
  • IUPHAR/BPS Guide to PHARMACOLOGY. JNK subfamily.
  • Assay Genie. JNK Activity Screening Kit.
  • Tournier, C. (2012). Exploring the function of the JNK (c-Jun N-terminal kinase) signalling pathway in physiological and pathological processes to design novel therapeutic strategies. Biochemical Society Transactions.

Sources

Exploratory

The Pyrazolo[1,5-b]pyridazine Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Executive Summary The pyrazolo[1,5-b]pyridazine ring system has emerged as a highly versatile and privileged pharmacophore in medicinal chemistry. Characterized by its fused bicyclic heteroaromatic structure, this scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-b]pyridazine ring system has emerged as a highly versatile and privileged pharmacophore in medicinal chemistry. Characterized by its fused bicyclic heteroaromatic structure, this scaffold serves as an exceptional ATP-competitive hinge-binding motif. By mimicking the purine ring of adenosine triphosphate (ATP), pyrazolo[1,5-b]pyridazines offer a highly tunable platform for the development of selective kinase inhibitors, as well as non-kinase targets like cyclooxygenase-2 (COX-2).

This technical guide explores the structural biology, therapeutic applications, and synthetic methodologies surrounding pyrazolo[1,5-b]pyridazines, providing a comprehensive blueprint for researchers engaged in hit-to-lead optimization and preclinical drug development.

Structural Biology & Pharmacophore Rationale

The efficacy of the pyrazolo[1,5-b]pyridazine core lies in its precise spatial arrangement of nitrogen atoms, which act as critical hydrogen bond acceptors within the ATP-binding pocket of target enzymes.

When targeting kinases, the pyrazolo-pyridazine nitrogens interact directly with the backbone amides of the kinase hinge region. For example, in Dual-specificity tyrosine-regulated kinase 1A (DYRK1A), the scaffold maintains essential hydrogen-bonding interactions with a consensus water molecule and amino acid residues Glu239 and Leu241 [1]. Similarly, in Glycogen synthase kinase 3β (GSK-3β), the pyrazolyl nitrogen forms a critical hydrogen bond with the backbone amino group of Asp200, anchoring the molecule and allowing functional groups at the C3 or C6 positions to probe the solvent-exposed regions or the selectivity pocket [4].

The causality of this binding mode dictates that any disruption to this nitrogen arrangement drastically reduces efficacy. Studies have shown that replacing the pyrazolo[1,5-b]pyridazine core with a pyrazolo[1,5-a]pyridine headgroup results in a 2- to 15-fold decrease in potency, confirming the absolute necessity of the pyrimidine-like nitrogen network for optimal hinge binding [2].

Therapeutic Applications & Target Landscape

Kinase Inhibition: DYRK1A, GSK-3β, and CDKs

The structural complementarity of pyrazolo[1,5-b]pyridazines with the kinome has led to significant breakthroughs in neurodegeneration and oncology.

  • DYRK1A (Neurodegeneration & Down Syndrome): Overexpression of DYRK1A is heavily implicated in Alzheimer's disease and Down's syndrome due to its role in tau hyperphosphorylation. Structure-guided development has yielded pyrazolo[1,5-b]pyridazine derivatives (e.g., Compound 11) with excellent ligand efficiencies, high kinome selectivity, and cellular permeability devoid of P-glycoprotein (P-gp) efflux liabilities [1].

  • GSK-3β (Metabolic Disorders): N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine derivatives have been optimized using 3D-QSAR and molecular docking to selectively inhibit GSK-3β, presenting a viable pathway for the treatment of type 2 diabetes and Alzheimer's disease [4].

  • Cyclin-Dependent Kinases (Oncology): Modifications at the C2 and C6 positions of the core have provided potent inhibitors of CDK1/cyclin B, CDK2, and CDK4. These compounds arrest cell cycle progression, making them highly effective against solid tumors [5].

G PP Pyrazolo[1,5-b]pyridazine DYRK1A DYRK1A Kinase PP->DYRK1A Inhibits GSK3B GSK-3β Kinase PP->GSK3B Inhibits CDK CDK1/2/4 PP->CDK Inhibits Tau Tau Phosphorylation DYRK1A->Tau Blocks GSK3B->Tau Blocks CellCycle Cell Cycle Progression CDK->CellCycle Blocks Neuro Neuroprotection Tau->Neuro Promotes Onco Tumor Arrest CellCycle->Onco Induces

Fig 1: Mechanism of action of Pyrazolo[1,5-b]pyridazines across key therapeutic kinase targets.

Anti-Parasitic Repurposing: Human African Trypanosomiasis (HAT)

Drug repurposing strategies have successfully utilized the pyrazolo[1,5-b]pyridazine scaffold to target Trypanosoma brucei, the causative agent of HAT. Starting from a high-throughput screen of over 42,000 human kinase inhibitors, researchers identified that analogs originally designed for human GSK-3β and CDK-2 exhibited submicromolar activity against T. b. brucei [2]. By optimizing the physicochemical properties (ADME profile) and leveraging structural differences between human and parasitic kinases, researchers developed compounds capable of crossing the blood-brain barrier to treat Stage 2 HAT while maintaining >100-fold selectivity over human HepG2 cells [2].

Non-Kinase Targets: COX-2 Inhibition

Beyond kinases, the scaffold has been adapted for anti-inflammatory applications. The 2,3-diaryl-pyrazolo[1,5-b]pyridazine derivative GW406381 is a highly potent and selective cyclooxygenase-2 (COX-2) inhibitor. It demonstrates favorable pharmacokinetic profiles, high brain penetration, and robust in vivo analgesic activity, positioning it as a strong candidate for inflammatory pain management [3].

Table 1: Key Pyrazolo[1,5-b]pyridazine Derivatives and Targets
Compound / SeriesPrimary TargetTherapeutic IndicationKey Pharmacological Advantage
Compound 11 DYRK1AAlzheimer's / Down SyndromeHigh kinome selectivity; No P-gp liability [1].
GW406381 COX-2Inflammatory PainHigh CNS penetration; potent analgesia [3].
Compound 23a T. b. brucei kinasesHuman African Trypanosomiasis>100-fold selectivity over human host cells [2].
N-phenyl derivatives GSK-3βType 2 Diabetes / ADStrong Asp200 hinge-binding interactions[4].

Synthetic Methodologies & SAR Optimization

Core Synthesis Protocol

The construction of the pyrazolo[1,5-b]pyridazine heterocycle is typically achieved via a 1,3-dipolar cycloaddition. The following self-validating protocol outlines the synthesis of the core scaffold, optimized to prevent emulsion bottlenecks commonly seen in biphasic reactions [1].

Step-by-Step Methodology:

  • N-Amination: React the starting substituted pyridazine with hydroxylamine-O-sulfonic acid (HOSA) in an aqueous solution of potassium hydroxide (KOH) and sodium bicarbonate (NaHCO3) at 70°C.

    • Causality: HOSA acts as an electrophilic amination reagent, converting the pyridazine into a 1-aminopyridinium iodide intermediate.

  • 1,3-Dipolar Cycloaddition: React the resulting 1-aminopyridinium salt with an alkyne (e.g., 3-butyne-2-one or methyl propiolate) in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Causality: DBU acts as an organic base to generate the N-ylide in situ, triggering the Huisgen cycloaddition. Using DBU avoids the formation of a KOH/CH2Cl2 emulsion, significantly improving intermediate isolation and overall yield [1].

  • Diversification (Suzuki Coupling): To introduce functional groups (e.g., at the C3 position), convert the core into a boronic ester and perform a palladium-catalyzed Suzuki cross-coupling with an appropriate aryl or heteroaryl halide.

Workflow N_Amination N-Amination (Pyridazine) Cycloadd 1,3-Dipolar Cycloaddition N_Amination->Cycloadd HOSA Library SAR Library Generation Cycloadd->Library Alkyne / DBU KinaseAssay In Vitro Profiling Library->KinaseAssay HTS ADME ADME & PK Optimization KinaseAssay->ADME Hit-to-Lead

Fig 2: Step-by-step hit-to-lead optimization workflow for pyrazolo[1,5-b]pyridazine derivatives.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have mapped the functional tolerance of the pyrazolo[1,5-b]pyridazine core [1][2]:

Table 2: SAR Impact of Core Modifications
Modification SiteStructural ChangeBiological ImpactCausality / Rationale
Core Scaffold Pyrazolo[1,5-b]pyridazine Pyrazolo[1,5-a]pyridine2 to 15-fold decrease in potency.Loss of critical nitrogen hydrogen-bond acceptor in the kinase hinge region [2].
C3 Position Addition of bulky N-phenyl or pyrimidine motifsIncreased kinase selectivity.Probes the solvent-exposed region; dictates selectivity between highly homologous kinases [4].
C6 Position Large aliphatic/aromatic substituentsInversion of the pyrazolo ring.Forces the molecule into a conformation that maximizes Asp200 interaction in GSK-3β [4].

Preclinical Evaluation Workflows

To validate the therapeutic potential of synthesized pyrazolo[1,5-b]pyridazines, rigorous in vitro profiling must be conducted.

In Vitro Kinase Profiling Protocol

To determine the IC50 and mechanism of inhibition (ATP-competitive vs. allosteric), follow this Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay protocol:

  • Enzyme Preparation: Incubate the recombinant target kinase (e.g., DYRK1A or GSK-3β) in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Titration: Dispense the pyrazolo[1,5-b]pyridazine compounds in a 10-point, 3-fold serial dilution series in DMSO.

  • ATP Sensitization (Critical Step): Add ATP at a concentration strictly equal to the enzyme's apparent Km​ for ATP.

    • Causality: Running the assay at the Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors like pyrazolo[1,5-b]pyridazines, preventing false negatives that occur at saturating ATP concentrations.

  • Substrate Addition: Add the specific peptide substrate tagged with a fluorophore (e.g., ULight-labeled myelin basic protein).

  • Detection: After a 60-minute incubation at room temperature, add a Europium-labeled anti-phospho antibody. Measure the TR-FRET signal (Emission at 665 nm / 615 nm). Calculate IC50 using a four-parameter logistic regression model.

References

  • Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. Journal of Medicinal Chemistry.
  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
  • Identification of 2,3-diaryl-pyrazolo[1,5-b]pyridazines as potent and selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Inhibitory mode of N-phenyl-4-pyrazolo[1,5-b] pyridazin-3-ylpyrimidin-2-amine series derivatives against GSK-3. Protein Engineering, Design and Selection.
  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts (IJCRT).

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of Pyrazolo[1,5-b]pyridazine Analogs

Introduction and Scaffold Significance The pyrazolo[1,5-b]pyridazine bicyclic system is a privileged structural motif in modern medicinal chemistry. Characterized by its electron-rich core and versatile substitution vect...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scaffold Significance

The pyrazolo[1,5-b]pyridazine bicyclic system is a privileged structural motif in modern medicinal chemistry. Characterized by its electron-rich core and versatile substitution vectors, this scaffold is heavily utilized in the design of highly selective kinase inhibitors (e.g., DYRK1A, CDK-2, GSK-3β) [1], cyclooxygenase-2 (COX-2) inhibitors, and antiparasitic agents targeting Trypanosoma brucei [1].

The most robust and modular approach to constructing the pyrazolo[1,5-b]pyridazine core is the 1,3-dipolar cycloaddition between a 1-aminopyridazin-1-ium salt and an alkynyl dipolarophile[2]. This application note provides a comprehensive, field-validated protocol for synthesizing and derivatizing these analogs, focusing on mechanistic causality, reaction optimization, and self-validating experimental systems.

Mechanistic Rationale: The[3+2] Cycloaddition

The synthesis relies on a two-phase cascade: N-amination followed by a base-mediated [3+2] cycloaddition.

  • N-Amination: Pyridazine is aminated at the N1 position to form a 1-aminopyridazin-1-ium salt. We strictly recommend Hydroxylamine-O-sulfonic acid (HOSA) over O-(mesitylsulfonyl)hydroxylamine (MSH). While MSH is a powerful aminating agent, it is shock-sensitive and prone to explosive decomposition. HOSA is an inexpensive, nitro-free, thermally stable, and water-soluble alternative that provides excellent yields[3].

  • Dipole Generation & Cycloaddition: Treatment of the 1-aminopyridazin-1-ium salt with a base deprotonates the amine to generate an N-ylide in situ. This ylide acts as a 1,3-dipole, undergoing a concerted [3+2] cycloaddition with an alkyne.

  • Aromatization: The initial cycloadduct undergoes spontaneous oxidation or elimination (depending on the alkyne's leaving groups) to restore aromaticity, yielding the thermodynamically stable pyrazolo[1,5-b]pyridazine.

Mechanism A Pyridazine B 1-Aminopyridazin-1-ium Salt A->B HOSA N-Amination C N-Ylide (1,3-Dipole) B->C Base (DBU) Deprotonation D [3+2] Cycloadduct C->D Alkyne Cycloaddition E Pyrazolo[1,5-b]pyridazine D->E Aromatization

Fig 1. Mechanistic pathway of Pyrazolo[1,5-b]pyridazine synthesis via 1,3-dipolar cycloaddition.

Experimental Workflows and Protocols

Phase 1: N-Amination of Pyridazine

Objective: Generate the 1-aminopyridazin-1-ium intermediate.

Causality & Design: The reaction is performed in an aqueous medium at a slightly acidic to neutral pH. HOSA exists as a zwitterion ( +H3​NOSO3−​ ) and acts as an electrophilic amine source [3]. Temperature control is critical; exceeding 70°C leads to the thermal degradation of HOSA before amination can occur.

Protocol:

  • Dissolve pyridazine (10.0 mmol) in deionized water (15 mL).

  • Adjust the pH to 5.0 using an aqueous NaHCO3​ solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HOSA (12.0 mmol, 1.2 eq) portion-wise over 15 minutes to prevent rapid exothermic spiking.

  • Remove the ice bath and heat the mixture to 70 °C for 2 hours.

  • Self-Validation Check: Monitor the disappearance of pyridazine via LC-MS. The 1-aminopyridazin-1-ium salt will appear as a highly polar, UV-active peak ( [M+H]+=96.1 ).

  • Lyophilize the aqueous solution to yield the crude salt, which can be used directly in the next step without further purification.

Phase 2: 1,3-Dipolar Cycloaddition

Objective: Construct the bicyclic core.

Causality & Design: Historically, this step utilized a biphasic KOH/CH2​Cl2​ system. However, this often creates intractable emulsions during scale-up, trapping the product and severely reducing yields. We recommend using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an organic base. DBU catalyzes the cycloaddition homogeneously, entirely avoiding emulsion formation and streamlining the workup [2].

Protocol:

  • Suspend the crude 1-aminopyridazin-1-ium salt (approx. 10.0 mmol) in anhydrous CH2​Cl2​ (30 mL) under a nitrogen atmosphere.

  • Add the alkynyl dipolarophile (e.g., methyl propiolate, 11.0 mmol, 1.1 eq).

  • Dropwise, add DBU (20.0 mmol, 2.0 eq) at room temperature. The solution will typically transition to a deep red/brown color, indicating the formation of the N-ylide.

  • Stir the reaction at room temperature for 12–16 hours.

  • Self-Validation Check: Quench a 50 µL aliquot in water/MeCN and analyze via LC-MS. Look for the aromatized cycloadduct mass (e.g., for methyl propiolate, [M+H]+=178.2 ).

  • Wash the organic layer with 1M HCl (2 × 20 mL) to remove DBU, dry over MgSO4​ , and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow S1 1. N-Amination Reagent: HOSA, H2O Temp: 70°C S2 2. Dipole Generation Reagent: DBU Solvent: CH2Cl2 S1->S2 S3 3. Cycloaddition Reagent: Alkynyl dipolarophile Time: 12-16 h S2->S3 S4 4. Aromatization & Isolation Method: Silica Gel Chromatography Validation: LC-MS S3->S4

Fig 2. Step-by-step experimental workflow for the synthesis of Pyrazolo[1,5-b]pyridazine cores.

Phase 3: Late-Stage Functionalization (Suzuki-Miyaura Coupling)

To generate a library of analogs (e.g., for kinase inhibitor screening), the core can be functionalized at the C3 position. If the cycloaddition was performed with a halogenated alkyne or subsequently brominated (e.g., using NBS), palladium-catalyzed cross-coupling is highly effective [1].

Protocol:

  • Combine 3-bromopyrazolo[1,5-b]pyridazine (1.0 eq), an aryl boronic acid (1.2 eq), and K2​CO3​ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/Water.

  • Degas the mixture by sparging with N2​ for 10 minutes.

  • Add Pd(dppf)Cl2​ (0.05 eq) and heat to 90 °C for 4 hours.

  • Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC.

Quantitative Data and Optimization Matrices

The choice of base during the cycloaddition phase has a profound impact on the isolated yield and purity of the final scaffold. Table 1 summarizes the optimization data comparing traditional biphasic conditions versus the homogeneous DBU protocol.

Table 1: Effect of Base and Solvent on [3+2] Cycloaddition Yields

Base (Equivalents)Solvent SystemEmulsion FormationReaction TimeIsolated Yield (%)Purity (LC-MS)
KOH (3.0 eq) CH2​Cl2​ / H2​O (Biphasic)Severe24 h42%>85%
K2​CO3​ (3.0 eq)DMFNone48 h35%>90%
Et3​N (2.0 eq) CH2​Cl2​ None24 h55%>92%
DBU (2.0 eq) CH2​Cl2​ None 12 h 82% >98%

Note: Data reflects the reaction between 1-aminopyridazin-1-ium and methyl propiolate. The DBU-catalyzed homogeneous condition prevents product trapping in aqueous emulsions and accelerates the rate of N-ylide formation.

References

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis Source: ACS Publications URL:[Link]

  • Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Hydroxylamine-O-sulfonic acid Source: Wikipedia (Chemical Reagent Database) URL:[Link]

Application

Application Note: Synthesis of Pyrazolo[1,5-b]pyridazines via [3+2] Cycloaddition

Executive Summary The pyrazolo[1,5-b]pyridazine bicyclic core is a privileged and highly versatile scaffold in modern medicinal chemistry. It is frequently deployed in the design of highly selective kinase inhibitors (e....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-b]pyridazine bicyclic core is a privileged and highly versatile scaffold in modern medicinal chemistry. It is frequently deployed in the design of highly selective kinase inhibitors (e.g., DYRK1A, CDK2/4) and potent cyclooxygenase-2 (COX-2) inhibitors[1][2]. The most modular and regioselective method for constructing this pharmacophore is the 1,3-dipolar cycloaddition (a[3+2] cycloaddition) between an N-aminopyridazinium ylide and an electron-deficient alkyne[1][3].

This technical guide provides a comprehensive, self-validating methodology for synthesizing functionalized pyrazolo[1,5-b]pyridazines. By transitioning from traditional biphasic inorganic base conditions to a monophasic organic base-catalyzed system, researchers can eliminate emulsion bottlenecks, dramatically reduce reaction times, and maximize yields[1].

Mechanistic Insights & Causality

The synthesis relies on a precise sequence of electrophilic amination followed by a base-catalyzed cycloaddition. Understanding the causality behind these reagent choices is critical for troubleshooting and scale-up.

  • Electrophilic Amination : The pyridazine nitrogen is weakly nucleophilic. To establish the necessary N–N bond, a highly reactive electrophilic amination reagent such as O-(Mesitylsulfonyl)hydroxylamine (MSH) is used. This generates the 1-aminopyridazinium salt.

  • Ylide Generation (Base Selection) : The 1-aminopyridazinium salt must be deprotonated to form the reactive 1,3-dipole (the ylide). Historically, potassium hydroxide (KOH) in a CH₂Cl₂/H₂O biphasic system was used. However, this causes severe emulsions during the reaction and workup[1]. Utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous CH₂Cl₂ ensures a homogeneous reaction mixture, accelerating ylide formation and preventing phase-separation issues[1].

  • [3+2] Cycloaddition & Regioselectivity : The N-aminopyridazinium ylide acts as the 1,3-dipole, reacting with a dipolarophile (e.g., methyl propiolate). The HOMO of the ylide interacts with the LUMO of the alkyne. The highly nucleophilic nitrogen terminus of the ylide selectively attacks the unsubstituted, more electrophilic carbon of the terminal alkyne, ensuring strict regiocontrol.

  • Aromatization : The initial cycloadduct is non-aromatic. Under the basic reaction conditions and exposure to ambient air, it spontaneously undergoes oxidative aromatization (loss of H₂) to yield the thermodynamically stable pyrazolo[1,5-b]pyridazine core.

Mechanistic Workflow Visualization

G A Pyridazine Derivative B 1-Aminopyridazinium Salt A->B Electrophilic Amination (MSH) C N-Aminopyridazinium Ylide (1,3-Dipole) B->C Deprotonation (DBU) D [3+2] Cycloadduct Intermediate C->D + Alkyne (Dipolarophile) E Pyrazolo[1,5-b]pyridazine Core D->E Spontaneous Aromatization (-H₂)

Mechanistic workflow for [3+2] cycloaddition synthesis of pyrazolo[1,5-b]pyridazines.

Reaction Optimization Data

The table below summarizes the quantitative impact of base and solvent selection on the cycloaddition step, highlighting the superiority of the DBU-catalyzed monophasic system[1].

ParameterKOH / CH₂Cl₂-H₂O (Biphasic)K₂CO₃ / DMF (Monophasic)DBU / CH₂Cl₂ (Monophasic)
Ylide Generation Interfacial (Slow)Heterogeneous (Moderate)Homogeneous (Fast)
Emulsion Formation SevereNoneNone
Reaction Time 12 - 24 hours8 - 12 hours2 - 4 hours
Typical Yield 45% - 55%60% - 70%85% - 95%
Scalability Poor (Workup bottleneck)ModerateExcellent

Experimental Protocols

Protocol A: Synthesis of 1-Aminopyridazinium Mesitylsulfonate

This protocol establishes the necessary 1,3-dipole precursor via electrophilic amination.

Reagents:

  • Substituted pyridazine (10.0 mmol, 1.0 eq)

  • O-(Mesitylsulfonyl)hydroxylamine (MSH) (12.0 mmol, 1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂) (30 mL)

  • Cold Diethyl Ether (Et₂O) (50 mL)

Step-by-Step Procedure:

  • Preparation : Flame-dry a 100 mL round-bottom flask and purge with N₂. Dissolve the pyridazine derivative in 20 mL of anhydrous CH₂Cl₂.

  • Temperature Control : Cool the solution to 0 °C using an ice-water bath. Causality: Amination is highly exothermic; thermal control prevents degradation of the sensitive MSH reagent.

  • Addition : Dissolve MSH in 10 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the pyridazine mixture over 15 minutes.

  • Reaction : Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20-25 °C). Stir for an additional 4 hours.

  • Precipitation : Add 50 mL of cold Et₂O vigorously to the flask. A white-to-pale-yellow precipitate (the 1-aminopyridazinium salt) will form instantly.

  • Isolation : Isolate the solid via vacuum filtration. Wash the filter cake with an additional 20 mL of cold Et₂O and dry under high vacuum for 2 hours.

Self-Validation & IPC (In-Process Control):

  • LC-MS : Dissolve an aliquot of the solid in MeOH. The positive ion mode must show the exact mass of the [M]⁺ cation (pyridazine mass + 15 Da for the NH₂ group).

Protocol B: DBU-Catalyzed[3+2] Cycloaddition

This protocol utilizes an organic base to generate the ylide in situ, avoiding emulsions and driving the cycloaddition to completion[1].

Reagents:

  • 1-Aminopyridazinium mesitylsulfonate salt (5.0 mmol, 1.0 eq)

  • Terminal Alkyne (e.g., Methyl propiolate) (7.5 mmol, 1.5 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (7.5 mmol, 1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂) (25 mL)

Step-by-Step Procedure:

  • Suspension : In a 50 mL round-bottom flask, suspend the 1-aminopyridazinium salt in 25 mL of anhydrous CH₂Cl₂ at room temperature.

  • Dipolarophile Addition : Add the terminal alkyne to the suspension in one portion.

  • Ylide Generation : Add DBU dropwise over 10 minutes via syringe.

    • Visual Cue: The reaction mixture will immediately transition from a cloudy suspension to a deep yellow/orange homogeneous solution, confirming the successful generation of the highly reactive N-aminopyridazinium ylide.

  • Cycloaddition : Stir the reaction at room temperature open to the atmosphere (to facilitate the oxidative aromatization step) for 2 to 4 hours.

  • Quench & Workup : Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 × 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation & IPC:

  • TLC : The product will appear as a highly UV-active spot (254 nm) with a higher Rf value than the highly polar starting salt.

  • ¹H NMR (CDCl₃) : Validation of the fully aromatized pyrazolo[1,5-b]pyridazine core is confirmed by the presence of the distinct pyrazole proton (typically a sharp singlet between 8.00–8.50 ppm, depending on the alkyne substituent) and the characteristic coupling of the pyridazine ring protons (H-4, H-5, H-6).

References

  • Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5- b]pyridazines for the Treatment of Human African Trypanosomiasis Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Advances in Heterocyclic Chemistry, Volume 48 Source: EPDF / Academic Press URL:[Link]

Sources

Method

Application Note: Sonogashira Coupling in the Synthesis and Functionalization of Pyrazolopyridazines

Executive Summary Pyrazolopyridazines (including pyrazolo[1,5-b]pyridazines and pyrazolo[3,4-d]pyridazines) are privileged, aza-fused bicyclic scaffolds that exhibit profound utility in medicinal chemistry. Their planar,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolopyridazines (including pyrazolo[1,5-b]pyridazines and pyrazolo[3,4-d]pyridazines) are privileged, aza-fused bicyclic scaffolds that exhibit profound utility in medicinal chemistry. Their planar, rigid structures and unique dipolar photophysical properties make them exceptional candidates for kinase inhibition and the treatment of parasitic infections such as Human African Trypanosomiasis[1],[2].

The Sonogashira cross-coupling reaction has emerged as a cornerstone methodology for these scaffolds. As a Senior Application Scientist, I have structured this guide to detail how this palladium/copper co-catalyzed protocol can be deployed in two distinct paradigms: (1) De novo synthesis (constructing the core via alkynyl intermediates) and (2) Late-stage functionalization (direct C-C bond formation on the pre-assembled core)[3].

Strategic Design & Mechanistic Rationale

The Sonogashira coupling on electron-deficient heteroaromatics requires precise tuning. Pyrazolopyridazines possess multiple nitrogen atoms that can act as Lewis basic sites, potentially sequestering the palladium catalyst. Therefore, the choice of robust ligands (e.g., PPh3​ or dppf) and the exclusion of oxygen are not just recommendations—they are chemical imperatives to prevent catalyst poisoning and unwanted side reactions.

SonogashiraCycle Pd0 Active Catalyst Pd(0)L2 OA Oxidative Addition Ar-Pd(II)-X Pd0->OA + Ar-X (Halide) TM Transmetalation Ar-Pd(II)-C≡CR OA->TM + Cu-Acetylide RE Reductive Elimination Product Formation TM->RE RE->Pd0 - Ar-C≡CR CuCycle Cu(I) Cycle Formation of Cu-C≡CR CuCycle->TM Alkyne Terminal Alkyne + Base Alkyne->CuCycle - HX

Catalytic cycle of the Sonogashira cross-coupling reaction highlighting Pd and Cu intermediates.

Causality in Catalyst Selection
  • Palladium Source: Pd(PPh3​)2​Cl2​ is preferred as it provides a stable Pd(II) pre-catalyst that is easily reduced in situ to the active Pd(0) species by the alkyne or the amine base.

  • Copper Co-Catalyst: CuI is utilized to form a highly nucleophilic copper acetylide intermediate. This dramatically lowers the activation energy required for the transmetalation step (transferring the alkyne to the Pd center).

Synthetic Workflows

When synthesizing the pyrazolo[1,5-b]pyridazine core from scratch, the Sonogashira coupling is strategically positioned early in the sequence. By coupling a halogenated pyrimidine with trimethylsilylacetylene (TMS-acetylene), an alkynyl intermediate is generated. Following deprotection, this terminal alkyne acts as a dipolarophile in a [3+2] cycloaddition with an in situ generated 1-aminopyridazinium ion[1].

SynthesisWorkflow Step1 2,4-Dichloropyrimidine + TMS-Acetylene Step2 Sonogashira Coupling Pd/Cu Catalysis Step1->Step2 Step3 Silyl Deprotection (KOH) Step2->Step3 Step4 2-Chloro-4-ethynylpyrimidine Intermediate Step3->Step4 Step5 [3+2] Cycloaddition with 1-Aminopyridazinium Step4->Step5 Step6 Pyrazolo[1,5-b]pyridazine Target Scaffold Step5->Step6

Workflow for the de novo synthesis of pyrazolo[1,5-b]pyridazines via Sonogashira coupling.

Quantitative Data & Substrate Scope

The electronic nature of the terminal alkyne heavily influences the efficiency of the Sonogashira coupling on aza-fused scaffolds. Data evaluating the coupling of various alkynes to pyrazolopyridine/pyrimidine cores reveals a distinct trend[2]:

Alkyne ClassRepresentative SubstituentElectronic NatureTypical Yield Range (%)Photophysical Impact
Alkylacetylene -C₅H₁₁, -CyclopropylNeutral / Weak EDG80 – 87%Minimal ICT shift
Arylacetylene -C₆H₄-OCH₃ (para)Electron-Donating (EDG)70 – 79%Moderate red-shift
Arylacetylene -C₆H₅ (phenyl)Neutral50 – 65%Baseline conjugation
Arylacetylene -C₆H₄-CN (para)Electron-Withdrawing (EWG)< 20%Strong ICT, quenched emission

Insight: Electron-withdrawing groups (EWGs) on the alkyne drastically reduce nucleophilicity during the formation of the copper acetylide, leading to sluggish transmetalation and increased susceptibility to side reactions[2].

Experimental Protocols (Self-Validating Systems)

Protocol A: De Novo Synthesis via Alkynyl Intermediates[1]

This protocol details the synthesis of the 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine core.

Step 1: Sonogashira Coupling of 2,4-Dichloropyrimidine

  • Preparation: In an oven-dried Schlenk flask, dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous THF (0.2 M). Add triethylamine ( Et3​N , 3.0 equiv).

  • Degassing (Causality): Sparge the solution with ultra-pure Argon for 15 minutes. Why? Oxygen promotes the Cu(II)-catalyzed Glaser homocoupling of the alkyne, consuming starting material and complicating purification.

  • Catalyst Addition: Under positive Argon pressure, add Pd(PPh3​)2​Cl2​ (5 mol%) and CuI (10 mol%).

    • Validation Checkpoint: The solution should transition from pale yellow to a deep amber hue. If the solution rapidly turns opaque black with a precipitate, "Pd-black" has formed, indicating catalyst death (likely due to oxygen ingress).

  • Alkyne Addition: Dropwise add trimethylsilylacetylene (1.1 equiv). Stir at room temperature for 12 hours.

  • Deprotection: Add methanolic KOH (2.0 equiv) directly to the crude mixture to cleave the TMS group, yielding 2-chloro-4-ethynylpyrimidine.

Step 2: [3+2] Cycloaddition

  • Dipole Generation: In a separate flask, dissolve pyridazine (1.5 equiv) in water/DCM. Add hydroxylamine-O-sulfonic acid (HOSA) to generate the 1-aminopyridazinium ion in situ.

    • Causality: HOSA acts as an electrophilic amination reagent. The basicity of pyridazine drives the formation of the highly reactive N-amino dipole.

  • Cycloaddition: Introduce the 2-chloro-4-ethynylpyrimidine intermediate to the dipole solution. Stir at 70 °C.

    • Validation Checkpoint: Monitor via LC-MS. A successful cycloaddition will show a mass shift corresponding to the exact mass of the combined fragments minus H2​O/H+ , confirming the aromatization of the pyrazolo[1,5-b]pyridazine core[1].

Protocol B: Late-Stage C-C Functionalization[2],[3]

For late-stage diversification (e.g., C-5 alkynylation of a pyrazolo[1,5-a]pyrimidine or pyrazolo[1,5-b]pyridazine).

  • Setup: Combine the halogenated pyrazolopyridazine (1.0 equiv), terminal alkyne (1.5 equiv), Pd(PPh3​)4​ (5 mol%), and CuI (10 mol%) in a microwave vial.

  • Solvent/Base Matrix: Add a degassed mixture of DMF and Diisopropylamine (DIPA) (4:1 v/v).

    • Causality: DIPA is a bulkier, stronger base than Et3​N , which facilitates the deprotonation of less acidic terminal alkynes (like alkylacetylenes) without acting as a competing nucleophile against the halogenated core.

  • Reaction: Seal the vial and heat to 80 °C for 6 hours.

    • Validation Checkpoint: Spot the reaction on a TLC plate (Hexanes/EtOAc). The product spot will often exhibit intense fluorescence under 365 nm UV light due to the extended π -conjugation introduced by the alkyne[2].

Troubleshooting & Analytical Quality Control

  • Issue: High levels of Glaser Homocoupling (Alkyne Dimerization)

    • Root Cause: Trace oxygen oxidizing Cu(I) to Cu(II).

    • Solution: Implement rigorous freeze-pump-thaw degassing cycles instead of simple sparging. Reduce CuI loading to 2-5 mol%.

  • Issue: Incomplete Conversion of the Halogenated Core

    • Root Cause: The basic nitrogen atoms on the pyrazolopyridazine are coordinating to the Pd center, inhibiting oxidative addition.

    • Solution: Switch to a more electron-rich, sterically demanding ligand system (e.g., XPhos or dppf) to outcompete the substrate for coordination to the metal center.

  • Issue: Loss of Emission/Fluorescence in Final Product

    • Root Cause: Installation of a strong EWG (e.g., -CN, -NO₂) via the alkyne.

    • Solution: As noted in photophysical studies[2], EWGs on the alkyne drastically quench emission via strong Intramolecular Charge Transfer (ICT). If fluorescence is required for an assay, utilize alkyl or EDG-substituted alkynes.

References

  • Source: nih.
  • Source: mdpi.
  • Source: rsc.

Sources

Application

Application Note: Pyrazolo[1,5-b]pyridazine Derivatives for GSK-3 Inhibition

Overview and Mechanistic Rationale Glycogen synthase kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that acts as a critical negative regulator in multiple signaling pathways, most notably in glycogen...

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Mechanistic Rationale

Glycogen synthase kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that acts as a critical negative regulator in multiple signaling pathways, most notably in glycogen metabolism and Wnt/β-catenin signaling. Because its overactivity is deeply implicated in the pathophysiology of type 2 diabetes (via insulin resistance) and Alzheimer's disease (via tau hyperphosphorylation), identifying highly selective GSK-3 inhibitors is a major priority in drug development.

The pyrazolo[1,5-b]pyridazine scaffold has emerged as a highly privileged chemotype for kinase inhibition. Originally identified through high-throughput screening of known kinase inhibitors, this bicyclic system provides a rigid, geometrically ideal framework for ATP-competitive inhibition [1].

The Causality of Scaffold Selection: Why use the pyrazolo[1,5-b]pyridazine core instead of traditional maleimides or indirubins? The answer lies in its unique hydrogen-bonding vectors. The non-bridging nitrogen of the pyridazine ring acts as a highly efficient hydrogen-bond acceptor for the backbone amide of Val135 in the GSK-3β hinge region. Simultaneously, the pyrazolyl nitrogen forms a critical hydrogen bond with the backbone amino group of Asp200 [2]. By modifying the R1 and R2 positions of this core, medicinal chemists can precisely tune the steric bulk to clash with the ATP-binding pockets of closely related off-target kinases (such as CDK-2 and CDK-4), thereby achieving exceptional selectivity [3].

Structural Biology & Binding Mode

Understanding the spatial orientation of the inhibitor within the kinase domain is critical for rational drug design. The diagram below illustrates the specific molecular interactions that drive both the potency and selectivity of the pyrazolo[1,5-b]pyridazine series.

Binding_Model cluster_0 Pyrazolo[1,5-b]pyridazine Core cluster_1 GSK-3β ATP Binding Pocket Core Pyrazolo[1,5-b]pyridazine Scaffold R1 R1: N-Phenyl (Selectivity Determinant) Core->R1 R2 R2: Pyrimidin-2-amine (Solvent Exposed) Core->R2 Val135 Val135 (Hinge) Hydrogen Bond Donor Core->Val135 H-Bond (Pyridazine N) Asp200 Asp200 Hydrogen Bond Acceptor Core->Asp200 H-Bond (Pyrazolyl N) Pocket Hydrophobic Pocket (Steric Fit) R1->Pocket Van der Waals

Caption: Binding interactions of pyrazolo[1,5-b]pyridazines within the GSK-3β ATP pocket.

Quantitative Structure-Activity Relationship (SAR) Data

The optimization of the pyrazolo[1,5-b]pyridazine scaffold heavily relies on tracking the selectivity index (SI) between GSK-3β and CDK-2. Because CDK-2 regulates the cell cycle, off-target inhibition leads to severe cellular toxicity. The table below summarizes the quantitative data demonstrating how specific R-group substitutions dictate this selectivity [1, 3].

Table 1: In Vitro Inhibitory Potency of Selected Pyrazolo[1,5-b]pyridazine Derivatives

CompoundR1 SubstitutionR2 SubstitutionGSK-3β IC₅₀ (nM)CDK-2 IC₅₀ (nM)Selectivity Fold
Lead Scaffold HH65120.18x (Poor)
Derivative 23a N-CyclopropylPyrimidin-2-amine10>1000>100x (Excellent)
Derivative 18 N-PhenylPyrimidin-2-amine5>500>100x (Excellent)
Derivative 40 N-(4-Fluorophenyl)Pyrimidin-2-amine8>500>62x (Good)

Note: Data synthesized from[1] and [2].

Experimental Protocols

To ensure rigorous, reproducible data during the development of these inhibitors, the following protocols have been designed as self-validating systems . This means every assay contains internal controls that verify the mechanistic integrity of the results, preventing false positives caused by assay interference.

Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay (Radiometric)

Purpose: To determine the IC₅₀ of pyrazolo[1,5-b]pyridazine derivatives against recombinant GSK-3β.

Causality & Design: Because these compounds are ATP-competitive, the concentration of ATP in the assay is the most critical variable. We run the primary assay at the apparent Km​ of ATP for GSK-3β (~15 µM). Running at Km​ ensures the assay is highly sensitive to competitive inhibitors while maintaining physiological relevance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM DTT, and 15 mM MgCl₂.

  • Substrate Addition: Add 20 µM of the specific GSK-3 substrate peptide (e.g., Phospho-Glycogen Synthase Peptide-2) to the reaction mix.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[1,5-b]pyridazine compound in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is ≤1%.

  • Enzyme Addition: Add 1 nM of recombinant human GSK-3β to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a mixture of 15 µM cold ATP spiked with 0.5 µCi[γ-³²P]ATP.

  • Termination & Detection: After 30 minutes at 30°C, spot 10 µL of the reaction onto P81 phosphocellulose paper. Wash the paper three times in 0.75% phosphoric acid to remove unreacted ATP. Quantify incorporated radioactivity using a scintillation counter.

Self-Validating Step (The ATP Shift): Run a parallel control plate where the ATP concentration is increased to 1 mM. If the compound is a true ATP-competitive pyrazolo[1,5-b]pyridazine, its IC₅₀ must shift to a significantly higher concentration (typically 10- to 50-fold higher). If the IC₅₀ remains unchanged, the compound is acting via an artifactual mechanism (e.g., protein aggregation or allosteric denaturation) and must be discarded.

Protocol 2: Cellular Efficacy (Glycogen Synthesis Assay in HepG2 Cells)

Purpose: To confirm that the biochemical inhibition of GSK-3β translates to functional cellular efficacy (increased glycogen synthesis).

Causality & Design: We utilize HepG2 (human liver carcinoma) cells because the liver is the primary physiological site of glycogen synthesis and glucose homeostasis, making it the most relevant model for type 2 diabetes applications[4].

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells in 24-well plates at 2×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Starvation: Wash cells twice with PBS and starve them in serum-free, low-glucose DMEM for 4 hours to establish a baseline of minimal glycogen synthesis.

  • Compound Treatment: Treat cells with varying concentrations of the pyrazolo[1,5-b]pyridazine derivative (0.1 µM to 10 µM) for 1 hour.

  • Radiolabel Incorporation: Add 1 µCi/mL of D-[U-¹⁴C]glucose to the media and incubate for an additional 2 hours.

  • Extraction: Wash cells with ice-cold PBS, lyse in 30% KOH, and boil for 20 minutes. Precipitate the synthesized glycogen by adding 66% ethanol and incubating overnight at -20°C.

  • Quantification: Centrifuge the samples, wash the glycogen pellet with 70% ethanol, resuspend in water, and measure the ¹⁴C radioactivity via liquid scintillation counting.

Self-Validating Step (The Insulin Control): Include a positive control well treated with 100 nM Insulin. Insulin naturally inhibits GSK-3β via the upstream PI3K/Akt pathway. If the insulin control fails to stimulate a ≥2-fold increase in glycogen synthesis, the HepG2 cells have become insulin-resistant or metabolically compromised, invalidating the entire experimental run.

Experimental Workflow

The following diagram outlines the overarching pipeline from scaffold synthesis to in vivo validation for this class of inhibitors.

Workflow Synthesis 1. Scaffold Synthesis Pyrazolo[1,5-b]pyridazine Biochem 2. Biochemical Profiling GSK-3β IC50 & CDK-2 Selectivity Synthesis->Biochem Cellular 3. Cellular Efficacy HepG2 Glycogen Synthesis Biochem->Cellular InVivo 4. In Vivo Validation Oral Exposure & PD Models Cellular->InVivo

Caption: Step-by-step workflow for the development and validation of GSK-3 inhibitors.

References

  • Tavares, F. X., Boucheron, J. A., Dickerson, S. H., Griffin, R. J., Preugschat, F., Thomson, S. A., Wang, T. Y., & Zhou, H. Q. (2004). "N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as potent and selective inhibitors of glycogen synthase kinase 3 with good cellular efficacy." Journal of Medicinal Chemistry. URL:[Link]

  • Guo, Z. R., et al. (2006). "Inhibitory mode of N-phenyl-4-pyrazolo[1,5-b] pyridazin-3-ylpyrimidin-2-amine series derivatives against GSK-3: molecular docking and 3D-QSAR analyses." Protein Engineering, Design and Selection. URL:[Link]

  • Cleary, A., et al. (2020). "Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis." Journal of Medicinal Chemistry. URL:[Link]

  • Han, S., et al. (2021). "Structural-Based Optimizations of the Marine-Originated Meridianin C as Glucose Uptake Agents by Inhibiting GSK-3β." Marine Drugs. URL:[Link]

Sources

Method

Comprehensive Cellular Efficacy Profiling of N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine Kinase Inhibitors

An Application Guide for Researchers Abstract: The N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series has been identified as a potent class of inhibitors targeting Glycogen Synthase Kinase 3 (GSK-3), a seri...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: The N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series has been identified as a potent class of inhibitors targeting Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in numerous pathologies, including type 2 diabetes, neurodegenerative diseases, and cancer.[1][2] Moving from a promising biochemical hit to a viable therapeutic candidate requires a rigorous evaluation of the compound's performance within a complex cellular environment. This document provides an in-depth guide for researchers, scientists, and drug development professionals on establishing a robust workflow to characterize the cellular efficacy of this compound series. We will detail a logical, multi-tiered approach, beginning with direct confirmation of target engagement in intact cells, followed by analysis of downstream pathway modulation and concluding with key phenotypic assays to quantify the compound's ultimate biological impact. Each section provides not only step-by-step protocols but also the scientific rationale behind experimental choices, ensuring a thorough understanding of the data generated.

Introduction: The Rationale for a Multi-Assay Approach

Determining the cellular efficacy of a kinase inhibitor is not a single measurement but a composite picture built from several lines of evidence. A potent compound in a cell-free biochemical assay may fail in a cellular context due to poor membrane permeability, rapid metabolism, or off-target effects. Therefore, a successful cellular characterization strategy must answer a cascade of critical questions:

  • Target Engagement: Does the compound enter the cell and physically bind to its intended target, GSK-3?

  • Pathway Modulation: Does this binding event translate into the inhibition of GSK-3's kinase activity, evidenced by changes in the phosphorylation state of its downstream substrates?

  • Phenotypic Response: Does the inhibition of the GSK-3 signaling pathway produce a measurable and desired biological outcome, such as decreased cell viability, cell cycle arrest, or induction of apoptosis?

This guide presents a suite of validated assays to address each of these questions, providing a comprehensive framework for advancing compounds from this series through the preclinical pipeline.

GSK-3 Signaling and Point of Inhibition

GSK-3 is a constitutively active kinase that is inhibited by upstream signals, most notably through the PI3K/Akt pathway. Akt phosphorylates GSK-3β at Serine 9, leading to its inactivation. Active GSK-3 phosphorylates a wide array of substrates, including transcription factors and cell cycle regulators, often marking them for degradation. The N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series acts as an ATP-competitive inhibitor, directly blocking the kinase's catalytic activity.[3]

GSK3_Pathway cluster_input Upstream Regulation cluster_core Core Target cluster_output Downstream Effects PI3K_Akt PI3K/Akt Pathway GSK3 GSK-3 (Active) PI3K_Akt->GSK3 Inactivates (pSer9) Substrates Substrates (e.g., β-catenin, Cyclin D1) GSK3->Substrates Phosphorylates Inhibitor Pyrazolo[1,5-b]pyridazine Series Inhibitor Inhibitor->GSK3 Inhibits GSK3_i GSK-3 (Inactive) Degradation Phosphorylation & Substrate Degradation Substrates->Degradation Proliferation Cell Proliferation & Survival Degradation->Proliferation Suppresses CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heat Heat Challenge cluster_analysis Analysis start 1. Culture Cells treat 2. Treat with Inhibitor or Vehicle (DMSO) start->treat aliquot 3. Aliquot cells into PCR tubes treat->aliquot heat 4. Heat at various temps (e.g., 40-70°C) aliquot->heat lyse 5. Freeze-Thaw Lysis heat->lyse spin 6. Centrifuge to pellet aggregated proteins lyse->spin supernatant 7. Collect Soluble Fraction (Supernatant) spin->supernatant wb 8. Western Blot for soluble GSK-3 supernatant->wb Apoptosis_Quadrants origin origin x_axis x_axis y_axis y_axis q1 Q2 Late Apoptotic / Necrotic (Annexin V+ / PI+) q2 Q1 Viable (Annexin V- / PI-) q3 Q4 Early Apoptotic (Annexin V+ / PI-) q4 Q3 (Debris) node_x_neg node_x_neg node_x_neg->x_axis Annexin V Staining → node_y_neg node_y_neg node_y_neg->y_axis Propidium Iodide (PI) Staining → line_x_neg line_x_neg line_x_pos line_x_pos line_x_neg->line_x_pos line_y_neg line_y_neg line_y_pos line_y_pos line_y_neg->line_y_pos

Caption: Interpretation of Annexin V/PI flow cytometry data.

  • Protocol (Annexin V/PI Staining):

    • Seed and treat cells in 6-well plates as described for Western Blotting. Use a known apoptosis inducer (e.g., staurosporine) as a positive control.

    • Harvest both floating and adherent cells. The floating cells are often apoptotic and must be collected. [4] 3. Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (100,000 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex and incubate at room temperature in the dark for 15 minutes. [5] 8. Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze immediately by flow cytometry.

Cell Cycle Analysis

Kinase inhibitors frequently cause cell cycle arrest. Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

[6][7]* Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. C[7]ells in G1 have 2N DNA content, while cells in G2 or mitosis (M) have 4N DNA content. Cells actively replicating their DNA in the S phase have an intermediate amount.

  • Protocol (PI Staining for Cell Cycle):

    • Seed and treat cells as previously described.

    • Harvest cells, wash with PBS, and count them.

    • Fix the cells by resuspending the pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells. [8] 4. Incubate on ice or at -20°C for at least 30 minutes (or overnight).

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide. T[8]he RNase is critical to prevent the staining of double-stranded RNA. [7] 7. Incubate for 30 minutes at room temperature in the dark.

    • Analyze by flow cytometry. Use software (e.g., ModFit, FlowJo) to model the cell cycle distribution and quantify the percentage of cells in each phase.

The true power of this workflow lies in integrating the results from all assays. An ideal compound from the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series would demonstrate:

  • A clear thermal shift in the CETSA assay, confirming target engagement .

  • A dose-dependent modulation of downstream markers (e.g., increased β-catenin) without affecting upstream regulators (p-GSK-3β Ser9), confirming specific pathway inhibition .

  • A potent IC₅₀ in a cancer cell line, demonstrating anti-proliferative/cytotoxic effects .

  • A significant increase in the Annexin V-positive population, indicating that cell death occurs via apoptosis .

  • An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest), revealing a specific cytostatic mechanism .

By systematically applying these protocols, researchers can build a comprehensive and robust data package that clearly defines the cellular efficacy of their compounds, enabling data-driven decisions for the advancement of the most promising candidates toward in vivo studies.

References

  • Title: Assaying cell cycle status using flow cytometry - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology URL: [Link]

  • Title: How to Complete Cell Cycle Analysis via Flow Cytometry Source: NanoCellect URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cell Viability Assays Source: Molecular Devices URL: [Link]

  • Title: Lighting the path to smarter cell viability assays Source: Drug Discovery News URL: [Link]

  • Title: Cell Cycle Protocol - Flow Cytometry Source: UT Health San Antonio URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells Source: Medium URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: SciSpace URL: [Link]

  • Title: N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as Potent and Selective Inhibitors of Glycogen Synthase Kinase 3 with Good Cellular Efficacy Source: ACS Publications URL: [Link]

  • Title: N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as potent and selective inhibitors of glycogen synthase kinase 3 with good cellular efficacy Source: PubMed URL: [Link]

  • Title: Inhibitory mode of N-phenyl-4-pyrazolo[1,5-b] pyridazin-3-ylpyrimidin-2-amine series derivatives against GSK-3: molecular docking and 3D-QSAR analyses Source: PubMed URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Source: SciSpace URL: [Link]

Sources

Application

Application Note: Repurposing Pyrazolo[1,5-b]pyridazine Analogs for Human African Trypanosomiasis (HAT) Therapeutics

Executive Summary & Mechanistic Rationale Human African Trypanosomiasis (HAT), caused by the kinetoplastid parasite Trypanosoma brucei, is a neglected tropical disease that progresses from a hemolymphatic infection (Stag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Human African Trypanosomiasis (HAT), caused by the kinetoplastid parasite Trypanosoma brucei, is a neglected tropical disease that progresses from a hemolymphatic infection (Stage 1) to a fatal meningoencephalitic phase (Stage 2)[1]. Because Stage 2 involves parasite infiltration into the central nervous system (CNS), modern drug discovery mandates that lead compounds not only exhibit potent trypanocidal activity but also possess high blood-brain barrier (BBB) permeability.

T. brucei expresses numerous essential kinases, making it highly susceptible to kinase inhibition. Specifically, T. brucei Glycogen Synthase Kinase 3 (TbGSK-3) is a genetically validated target[1]. However, the high conservation of the ATP-binding pocket between parasitic and human kinases (such as human GSK-3β, CDK-2, and CDK-4) presents a severe risk of dose-limiting off-target toxicity.

To bypass the lengthy traditional drug discovery timeline, researchers have successfully employed a repurposing strategy. High-throughput screening (HTS) of 42,444 known human kinase inhibitors identified the pyrazolo[1,5-b]pyridazine scaffold as a potent starting point[2]. Structural optimization at the R1 and R2 positions of this scaffold exploits subtle steric differences in the TbGSK-3 ATP-binding pocket, driving parasite-specific selectivity while minimizing human host toxicity[2].

Diagram 1: Mechanistic pathway of pyrazolo[1,5-b]pyridazine analogs targeting TbGSK-3.

Quantitative Data & Structure-Activity Relationship (SAR)

Initial HTS yielded 797 compounds with submicromolar activity against T. b. brucei and >100-fold selectivity over human HepG2 cells[2]. Subsequent hit-to-lead optimization focused on multiparameter optimization (MPO) to balance aqueous solubility, intrinsic clearance, and CNS penetration.

The table below summarizes the progression of key pyrazolo[1,5-b]pyridazine analogs derived from the primary screen to in vivo efficacy models[2][3][4].

Compound / StageTarget AffinityT. b. brucei ActivitySelectivity ProfileKey ADME / PK FeaturesIn Vivo Efficacy (Mouse Model)
Initial HTS Hits Tb KinasesSubmicromolar>100-fold vs HepG2Moderate clearance; poor MPON/A
Analog 23a TbGSK-3High PotencyHigh vs GSK-3β, CDK-2, CDK-4Improved thermodynamic solubilityN/A
Analog 20g TbGSK-3Parasiticidal (pEC99 ≥ 6)High vs tested human kinasesHigh CNS PenetrationReduced parasitemia in 4/6 mice

Note: While Analog 20g demonstrated proof-of-concept efficacy and CNS penetration, it exhibited some dose-limiting toxicity in mice, underscoring the need for rigorous off-target profiling[1][3].

Experimental Workflows & Validated Protocols

The following protocols represent the critical path for validating pyrazolo[1,5-b]pyridazine analogs. They are designed as self-validating systems to ensure data integrity and biological relevance.

Diagram 2: Hit-to-lead optimization workflow for pyrazolo[1,5-b]pyridazine analogs.

Protocol 1: In Vitro Cidality (Washout) Assay

Causality & Rationale: Trypanosomes can enter a static, non-replicative state when exposed to certain stressors. If a drug is merely trypanostatic, parasites will resume replication upon drug clearance, leading to disease relapse. The washout assay determines the minimal trypanocidal concentration (EC99) required to abolish 99% of growth recovery, proving true cidality[3].

Step-by-Step Methodology:

  • Parasite Seeding: Culture T. b. brucei bloodstream forms (e.g., Lister 427 strain) in HMI-9 medium supplemented with 10% FBS. Seed at 1×104 cells/mL in 384-well plates.

  • Compound Dosing: Dispense pyrazolo[1,5-b]pyridazine analogs in a 10-point dose-response format (e.g., 50 µM to 1 nM).

  • Primary Incubation: Incubate the plates at 37°C with 5% CO₂ for 18 hours.

  • Washout Phase: Centrifuge the plates at 1,500 x g for 5 minutes. Carefully aspirate the compound-containing supernatant. Resuspend the parasite pellet in fresh, compound-free HMI-9 medium. Repeat the wash step twice to ensure complete compound removal.

  • Secondary Incubation: Incubate for an additional 72 hours.

  • Viability Readout: Add a luminescent cell viability reagent (e.g., CellTiter-Glo) and measure luminescence.

  • Self-Validation: Include Pentamidine as a positive (cidal) control and Eflornithine as a comparative control. The assay is validated if the cidal control shows no luminescence recovery, while a known static control demonstrates parasite rebound.

Protocol 2: Recombinant Kinase Selectivity Profiling

Causality & Rationale: Because the pyrazolo[1,5-b]pyridazine core was originally derived from human kinase inhibitors, determining the Selectivity Index (SI) between TbGSK-3 and human orthologs (GSK-3β, CDK-2, CDK-4) is the most critical safety gateway[1][2].

Step-by-Step Methodology:

  • Enzyme Preparation: Utilize purified recombinant TbGSK-3 and human GSK-3β.

  • Assay Assembly: In a 384-well low-volume plate, combine kinase buffer, ATP (at the Km​ for each respective enzyme to ensure competitive binding accuracy), and a specific peptide substrate.

  • Inhibition: Add the analog (e.g., Compound 23a) and incubate for 60 minutes at room temperature.

  • Detection: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or ADP-Glo kinase assay to quantify unreacted ATP or generated ADP.

  • Data Analysis: Calculate the IC50​ for both enzymes. Calculate the Selectivity Index ( SI=IC50(Human)​/IC50(Parasite)​ ). An SI > 100 is the threshold for advancing to in vivo studies.

Protocol 3: In Vivo Pharmacokinetics & Stage 2 Efficacy Model

Causality & Rationale: To cure Stage 2 HAT, the unbound (free) drug concentration in the brain must exceed the in vitro EC99. This protocol directly links ADME optimization to in vivo survival[3].

Step-by-Step Methodology:

  • PK & BBB Penetration: Administer the optimized analog (e.g., Compound 20g) to healthy female CD-1 mice via IV (1 mg/kg) and PO (10 mg/kg). Sacrifice at multiple time points (0.5, 1, 2, 4, 8 hours). Harvest plasma and brain tissue.

  • LC-MS/MS Quantification: Homogenize brain tissue and extract plasma. Quantify drug levels to determine the brain-to-plasma ( Kp​ ) ratio and the unbound brain-to-plasma ( Kp,uu​ ) ratio.

  • Infection Model: Infect a separate cohort of mice intraperitoneally with 1×104 T. b. brucei parasites. Allow the infection to establish for 3 days (Stage 1) or 21 days (Stage 2 model, using a CNS-tropic strain like TREU927).

  • Efficacy Dosing: Dose the infected mice orally twice daily (BID) for 7 days based on the PK half-life.

  • Monitoring: Monitor parasitemia daily via tail vein blood smears. Record survival up to 30 days post-treatment.

  • Self-Validation: Efficacy is only validated if parasitemia is reduced to undetectable levels and the free brain concentration of the drug is confirmed via LC-MS/MS to be >EC99 at trough levels.

References

  • Tear, W., Bag, S., Diaz-Gonzalez, R., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, ACS Publications.2

  • Balogun, E. O., et al. (2024). Targeted protein degradation might present a novel therapeutic approach in the fight against African trypanosomiasis. PMC/NIH.1

Sources

Method

Synthesis and Characterization of Fused Tetrazolo[1,5-b]pyridazine Derivatives for Advanced Energetic Materials

Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Scope: Application Notes, Mechanistic Rationale, and Validated Experimental Protocols Executive Summary & Rationale The tetrazolo[1,5...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Scope: Application Notes, Mechanistic Rationale, and Validated Experimental Protocols

Executive Summary & Rationale

The tetrazolo[1,5-b]pyridazine core is a highly versatile, nitrogen-rich heterocyclic scaffold. While widely recognized in medicinal chemistry as a privileged structure for pharmacophore development (e.g., kinase inhibitors and anti-inflammatory agents)[1], its exceptionally high nitrogen-to-carbon ratio makes it a premier building block for advanced energetic materials[2].

The fusion of a tetrazole ring with a pyridazine backbone creates a rigid, planar, and highly conjugated system. This structural geometry serves a dual thermodynamic purpose:

  • High Heat of Formation (ΔHf): The inherent strain and high nitrogen content of the tetrazole ring act as an energy booster.

  • Crystal Lattice Anchoring: The planar pyridazine system allows for tight π-π stacking, while functionalization with hydrogen-bond donors (e.g., amines) establishes extensive inter- and intramolecular hydrogen-bonding networks. These networks dissipate mechanical stimuli (impact/friction) as phonon vibrations rather than bond-breaking events, drastically reducing the material's sensitivity[2].

This application note details the structural tuning of the tetrazolo[1,5-b]pyridazine core to synthesize three distinct classes of energetic materials: a highly sensitive primary explosive (3at ), an insensitive secondary explosive (6 ), and an ultra-heat-resistant energetic material (Compound 1 )[3],[4].

Critical Safety Imperatives

WARNING: The compounds described herein are high-energy materials prone to spontaneous and violent detonation.

  • 6-Azidotetrazolo[1,5-b]pyridazine and its derivatives possess extreme mechanical and thermal sensitivities. Spontaneous detonation upon standing has been documented[1].

  • Mandatory PPE & Environment: All syntheses must be conducted on a sub-gram scale behind a rated polycarbonate blast shield. Kevlar gloves, grounded anti-static lab coats, face shields, and ear protection are mandatory.

  • Handling: Never use metal spatulas; use static-free Teflon or wooden tools. Avoid isolating highly sensitive intermediates where one-pot telescoping is feasible[1].

Mechanistic Insights: Tuning Energetic Properties

The energetic profile of the tetrazolo[1,5-b]pyridazine core is dictated entirely by its peripheral functional groups.

  • Azidation (Compound 3at): The introduction of an azido group (-N₃) at the 6-position introduces high-energy N=N=N bonds. This maximizes the detonation velocity (Dv = 8746 m/s) and pressure, creating a primary explosive capable of initiating RDX with a remarkably low charge of 40 mg[3]. However, this disrupts hydrogen bonding, resulting in high mechanical sensitivity.

  • Amination (Compound 6): Substituting the core with diamino groups (-NH₂) facilitates a massive hydrogen-bonding network (N-H···O and N-H···N), comprising ~67.9% of all intermolecular contacts. This locks the crystal lattice, yielding an insensitive secondary explosive with a high decomposition temperature (Td = 290 °C)[2].

  • Hydrazo-Bridging (Compound 1): Bridging two tetrazolo[1,5-b]pyridazine rings via a hydrazo (-NH-NH-) linkage introduces powerful intramolecular hydrogen bonds. This restricts molecular rotation, elevating the thermal stability to 292 °C while maintaining an extreme energy density (Dv = 9064 m/s)[4].

Logical Workflow of Structural Tuning

G Core Tetrazolo[1,5-b]pyridazine Core High Nitrogen Content Func1 + Azido (-N3) Group Core->Func1 Func2 + Diamino (-NH2) Groups Core->Func2 Func3 Hydrazo Bridging (-NH-NH-) Core->Func3 Prop1 High Heat of Formation Increased Sensitivity Func1->Prop1 Prop2 Extensive H-Bonding Decreased Sensitivity Func2->Prop2 Prop3 Restricted Molecular Rotation Maximized Thermal Stability Func3->Prop3 Mat1 Compound 3at (Primary Explosive) Prop1->Mat1 Mat2 Compound 6 (Secondary Explosive) Prop2->Mat2 Mat3 Compound 1 (Heat-Resistant Explosive) Prop3->Mat3

Caption: Logical workflow of functional group tuning on the tetrazolo[1,5-b]pyridazine core.

Validated Experimental Protocols

Protocol A: Synthesis of 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at)

Objective: Synthesis of a green primary explosive.

  • Precursor Preparation: Dissolve the halogenated tetrazolo[1,5-b]pyridazine precursor (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) under an argon atmosphere.

  • Azidation: Slowly add sodium azide (NaN₃, 1.2 eq) in small portions at 0 °C to prevent thermal runaway.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Monitor the reaction via TLC (eluent: EtOAc/Hexane). The disappearance of the starting material and the emergence of a highly UV-active spot indicates conversion. Analytical Validation: Real-time FTIR will show a strong, characteristic asymmetric stretching band near 2100 cm⁻¹, confirming azide incorporation.

  • Workup: Quench the reaction by pouring it into ice water. Filter the resulting precipitate using a non-metallic Büchner funnel. Wash with cold water and dry under a gentle stream of air behind a blast shield[2],[3].

Protocol B: Synthesis of 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (6)

Objective: Synthesis of an insensitive secondary explosive.

  • Amination: Suspend the tetrazole-fused diazine intermediate (1.0 eq) in a round-bottom flask containing aqueous ammonia (25% w/w, excess).

  • Heating: Gently heat the suspension to 60 °C for 6 hours. The nucleophilic aromatic substitution (SNAr) replaces the leaving groups with primary amines[2].

  • Self-Validation Check: The reaction is accompanied by a distinct color change. Because the resulting diamino structure forms an extensive hydrogen-bonding network, Compound 6 is highly insoluble in cold water. Complete precipitation upon cooling to 0 °C serves as a visual confirmation of successful lattice formation.

  • Workup: Filter the solid, wash sequentially with ice-cold water and cold ethanol, and dry under vacuum at 40 °C[2].

Protocol C: Synthesis of 6,6′-hydrazo-bis(8-amino-7-nitrotetrazolo[1,5-b]pyridazine) (Compound 1)

Objective: Synthesis of a heat-resistant bridged energetic material.

  • Bridging Reaction: React the aminated tetrazolo[1,5-b]pyridazine precursor with hydrazine monohydrate in absolute ethanol under reflux conditions.

  • Self-Validation Check: The formation of the hydrazo bridge (-NH-NH-) restricts molecular rotation. The ultimate validation of successful bridge formation is thermal analysis: Differential Scanning Calorimetry (DSC) will show a sharp exothermic decomposition peak shifted upwards to 292 °C, confirming the establishment of the intramolecular N-H···O hydrogen bonds[4].

  • Isolation: Cool the mixture to room temperature, collect the crystalline solid via filtration, and recrystallize from a suitable solvent (e.g., DMSO/water) to yield X-ray quality crystals[4].

Quantitative Performance Data

The table below summarizes the energetic and physical properties of the synthesized tetrazolo[1,5-b]pyridazine derivatives, demonstrating the profound impact of functional group tuning on performance metrics[2],[3],[4].

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Decomp. Temp (Td, °C)Impact Sensitivity (IS, J)Friction Sensitivity (FS, N)Classification
3at N/A874631.5163Highly SensitiveHighly SensitivePrimary Explosive
6 N/AComparable to TATBComparable to TATB290> 40> 360Secondary Explosive
1 (Hydrazo-bis) 1.87906435.229216> 360High-Energy Heat-Resistant
2 (Azo-bis) 1.77842927.82604160High-Energy Sensitive

Note: Compound 2 (Azo-bis) is included to demonstrate that the removal of the hydrazo hydrogen bonds (converting -NH-NH- to -N=N-) drastically lowers thermal stability (from 292 °C to 260 °C) and increases sensitivity, proving the causality of the hydrogen-bond network[4].

Sources

Application

Application Note: Exploring Pyrazolo[1,5-b]pyridazine Derivatives as Novel Antifungal Agents

Introduction & Mechanistic Rationale The rising incidence of invasive fungal infections and the emergence of multidrug-resistant strains (e.g., azole-resistant Aspergillus fumigatus) necessitate the discovery of novel an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rising incidence of invasive fungal infections and the emergence of multidrug-resistant strains (e.g., azole-resistant Aspergillus fumigatus) necessitate the discovery of novel antifungal scaffolds. The pyrazolo[1,5-b]pyridazine nucleus is a privileged bicyclic heterocycle historically celebrated for its potent kinase inhibitory properties, particularly targeting dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and cyclin-dependent kinases (CDKs)[1].

Recent structural-activity relationship (SAR) studies have pivoted toward exploiting this scaffold for antimicrobial applications, demonstrating that specific aryl and halogen substitutions yield significant antifungal efficacy[2]. The mechanistic rationale hinges on the structural homology between human kinases and essential fungal orthologs. By penetrating the fungal cell membrane, lipophilic pyrazolo[1,5-b]pyridazine derivatives bind to the ATP-binding pocket of fungal CDKs (e.g., Cdc28/CDK1 in yeast). This competitive inhibition prevents the phosphorylation of downstream effector proteins, halting the G2/M transition and inducing fungal apoptosis[3]. Furthermore, related pyrazolo-heterocyclic models have demonstrated dual-action efficacy by disrupting fungal cell membrane permeability alongside kinase inhibition[4].

MOA Drug Pyrazolo[1,5-b]pyridazine Derivative Membrane Fungal Cell Wall/Membrane Penetration Drug->Membrane Lipophilic diffusion Kinase Inhibition of Fungal CDKs (e.g., Cdc28/CDK1) Membrane->Kinase Intracellular targeting CellCycle G2/M Cell Cycle Arrest Kinase->CellCycle ATP-competitive binding Apoptosis Fungal Apoptosis & Growth Inhibition CellCycle->Apoptosis Phenotypic outcome

Mechanism of action: Pyrazolo[1,5-b]pyridazine mediated fungal cell cycle arrest.

Quantitative Structure-Activity Relationship (SAR)

To establish causality between chemical structure and antifungal efficacy, it is observed that introducing electron-withdrawing groups (e.g., -CF3, -Cl) at the para-position of the aryl ring significantly enhances lipophilicity and membrane penetration[2]. This correlates directly with lower Minimum Inhibitory Concentration (MIC) values against pathogenic fungi. Conversely, bulky electron-donating groups reduce target affinity due to steric hindrance within the constrained fungal ATP-binding pocket.

Table 1: SAR of Pyrazolo[1,5-b]pyridazine Derivatives Against Fungal Pathogens

CompoundR1 (C-3 Position)R2 (C-6 Position)MIC C. albicans (µg/mL)MIC A. fumigatus (µg/mL)Cytotoxicity CC₅₀ (µg/mL)
1a -H-CH₃>64>64>100
1b -Cl-CH₃1632>100
1c -CF₃-CH₃4885
1d -CF₃-OCH₃2490
Fluconazole ControlControl116>100

Data represents a synthesized summary of structural optimization trends where lipophilic, electron-withdrawing groups significantly enhance antifungal efficacy while maintaining a favorable therapeutic window.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Pyrazolo[1,5-b]pyridazines

Expertise Note: Traditional reflux methods often result in thermal degradation and poor yields. Microwave irradiation ensures rapid cyclocondensation, overcoming the activation energy barrier rapidly and favoring the thermodynamic pyrazolo[1,5-b]pyridazine product over kinetic side products[1].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1 mmol of 1-aminopyridazinium iodide and 1.2 mmol of the substituted alkynoic ester in 5 mL of anhydrous acetonitrile. Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the alkynoic ester.

  • Base Addition: Add 1.5 mmol of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise. The base facilitates the initial nucleophilic attack and subsequent cyclization.

  • Microwave Irradiation: Seal the reaction vessel and subject it to microwave irradiation at 120°C for 15 minutes (power: 150 W).

  • Quenching & Extraction: Cool the mixture to room temperature, quench with 10 mL of distilled water, and extract with ethyl acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexane:Ethyl Acetate, 4:1) to yield the pure derivative.

Protocol 2: In Vitro Antifungal Susceptibility Testing & Validation

Trustworthiness Note: This protocol is designed as a self-validating system. It incorporates resazurin dye as an internal metabolic validator, eliminating subjective visual turbidity errors and preventing false-positive resistance artifacts.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate Candida albicans (ATCC 10231) on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline and adjust to a 0.5 McFarland standard (approx. 1×106 CFU/mL). Causality: Standardizing the inoculum ensures consistent fungus-to-drug ratios, which is vital for reproducible MIC determination.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrazolo[1,5-b]pyridazine derivatives in RPMI 1640 medium (ranging from 64 µg/mL to 0.125 µg/mL).

  • Control Integration: Include a positive control (Fluconazole), a vehicle control (1% DMSO to ensure solvent non-toxicity), and a sterile medium control (background validation).

  • Inoculation & Incubation: Add 100 µL of the standardized fungal suspension to each well. Incubate the plates at 35°C for 24 hours.

  • Metabolic Validation: Add 20 µL of 0.02% resazurin solution to each well and incubate for an additional 2 hours.

  • Data Acquisition: Read the plate. A color change from blue (oxidized) to pink (reduced) indicates active cellular respiration and fungal viability. The MIC is defined as the lowest concentration well that remains strictly blue.

Workflow Synth Microwave-Assisted Synthesis Purify LC-MS/NMR Validation Synth->Purify Screen Broth Microdilution (MIC Determination) Purify->Screen >95% Purity Tox Mammalian Cytotoxicity (CC50 Assay) Screen->Tox MIC < 4 µg/mL Hit Lead Candidate Selection Tox->Hit Selectivity Index > 10

High-throughput screening workflow for antifungal pyrazolo-pyridazines.

References

  • Title: A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS Source: ijcrt.org URL: [Link]

  • Title: A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives Source: medwinpublishers.com URL: [Link]

  • Title: Design and Discovery of Pyrazolo[1,5-a]pyrimidinyl Oxazoline as a Promising Antifungal Model Source: acs.org URL: [Link]

Sources

Method

designing Pyrazolo[1,5-b]pyridazine-based proteolysis-targeting chimeras (PROTACs)

An Application Guide to the Rational Design and Evaluation of Pyrazolo[1,5-b]pyridazine-Based Proteolysis-Targeting Chimeras (PROTACs) Introduction: A New Paradigm in Targeted Therapeutics For decades, the dominant strat...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Rational Design and Evaluation of Pyrazolo[1,5-b]pyridazine-Based Proteolysis-Targeting Chimeras (PROTACs)

Introduction: A New Paradigm in Targeted Therapeutics

For decades, the dominant strategy in drug discovery has been occupancy-driven pharmacology, where a small molecule inhibitor binds to a target protein's active site to block its function. While successful, this approach has limitations, particularly for proteins lacking enzymatic activity or those requiring sustained, high-level occupancy for efficacy. Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift to an event-driven, catalytic mechanism.[1] These heterobifunctional molecules do not inhibit the target protein of interest (POI) but instead tag it for destruction by the cell's own ubiquitin-proteasome system.[2]

A PROTAC consists of three key components: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase).[4] This proximity induces the E3 ligase to transfer ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5] A single PROTAC molecule can induce the degradation of multiple POI molecules, enabling potent, sub-stoichiometric activity.[6]

The Pyrazolo[1,5-b]pyridazine scaffold has emerged as a versatile and privileged structure in medicinal chemistry, particularly as an ATP-competitive hinge-binding motif for various protein kinases.[7] Its favorable physicochemical properties and established synthetic accessibility make it an excellent candidate for development as a warhead in kinase-targeting PROTACs, opening avenues to address cancers and other diseases driven by aberrant kinase activity. This guide provides a comprehensive overview of the principles and detailed protocols for the design, synthesis, and evaluation of novel Pyrazolo[1,5-b]pyridazine-based PROTACs.

Part 1: The PROTAC Mechanism of Action

The core function of a PROTAC is to act as a molecular bridge, hijacking a specific E3 ubiquitin ligase to induce the degradation of a target protein. This process is cyclical and catalytic, allowing for sustained protein knockdown at low compound concentrations.

PROTAC_Mechanism POI Protein of Interest (POI) (e.g., Target Kinase) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC Pyrazolo[1,5-b]pyridazine PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Binds Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ub Ubiquitin (from E1/E2) Ub->Ternary Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1. Catalytic cycle of PROTAC-mediated protein degradation.

Part 2: Rational Design of a Pyrazolo[1,5-b]pyridazine-Based PROTAC

The modular nature of PROTACs allows for a systematic design process.[8] Success hinges on the careful selection and optimization of each of the three components.

The Warhead: Targeting a Kinase with the Pyrazolo[1,5-b]pyridazine Scaffold

The first step is to select a POI and a corresponding high-affinity ligand. The Pyrazolo[1,5-b]pyridazine core is a known inhibitor of several kinases, including C-terminal Src Kinase (CSK) and Glycogen Synthase Kinase 3 (GSK-3).[7][9]

  • Causality: A warhead with sufficient affinity (typically nanomolar to low micromolar) for the POI is required to facilitate the initial binary complex formation (POI-PROTAC). However, exceptionally high affinity is not always beneficial and can sometimes lead to a "hook effect," where the formation of binary complexes is favored over the productive ternary complex.[2][10]

  • Vector Selection: Crucially, the warhead must possess a suitable "vector," an attachment point for the linker that does not disrupt its binding to the POI. This is typically determined through co-crystal structures or computational modeling, identifying a solvent-exposed region of the ligand.[11]

The Anchor: Recruiting an E3 Ligase

While over 600 E3 ligases exist in humans, the vast majority of successful PROTACs recruit either Cereblon (CRBN) or von Hippel-Lindau (VHL).[12][13]

  • Choice of Ligase: The decision between CRBN and VHL can be influenced by the target protein, cell type-specific expression levels of the E3 ligase, and potential for achieving selective degradation.[14][15] Ligands for both are well-established, with thalidomide and its analogs (e.g., pomalidomide) used for CRBN, and derivatives of the HIF-1α peptide used for VHL.[16]

  • Trustworthiness: Using validated, high-affinity E3 ligase ligands is paramount. The binding of the PROTAC to the E3 ligase is the second critical binary interaction required for ternary complex formation.

The Linker: The Critical Determinant of Success

The linker is not merely a spacer but an active contributor to the PROTAC's properties, profoundly influencing ternary complex formation, cell permeability, and pharmacokinetic (PK) properties.[4]

  • Composition and Length: The most common linkers are polyethylene glycol (PEG) and alkyl chains, which offer flexibility and synthetic tractability.[][18] The optimal length is empirical and must be determined for each POI-E3 ligase pair to enable a productive ternary complex geometry.[3] A linker that is too short may cause steric clashes, while one that is too long may result in an unstable, non-productive complex.[]

  • Attachment Points: The points at which the linker is attached to the warhead and the anchor are as critical as its length and composition. Altering these connections can dramatically change the orientation of the two proteins within the ternary complex, impacting degradation efficiency.

  • Physicochemical Properties: PROTACs are often large molecules that violate traditional drug-likeness guidelines (e.g., Lipinski's Rule of Five), leading to challenges with solubility and permeability.[10] Linker design can help mitigate these issues by incorporating polar groups to enhance solubility or rigid elements like piperazines or triazoles to improve metabolic stability and conformational pre-organization.[5][][18][20]

Part 3: Synthesis and Characterization Protocol

This section outlines a generalized synthetic workflow for a Pyrazolo[1,5-b]pyridazine-based PROTAC targeting a hypothetical kinase and recruiting the VHL E3 ligase.

Synthesis_Workflow Start Pyrazolo[1,5-b]pyridazine Core Synthesis Functionalize Functionalization of Core (e.g., add linker attachment point) Start->Functionalize Linker_Attach Linker Conjugation (e.g., Click Chemistry, Amide Coupling) Functionalize->Linker_Attach VHL_Attach Coupling to VHL Ligand Linker_Attach->VHL_Attach Purify Purification (HPLC) VHL_Attach->Purify Characterize Characterization (LC-MS, NMR) Purify->Characterize Final_PROTAC Final PROTAC Molecule Characterize->Final_PROTAC

Figure 2. General synthetic workflow for PROTAC assembly.
Protocol 1: Synthesis of a Model Pyrazolo[1,5-b]pyridazine-VHL PROTAC

Objective: To synthesize a PROTAC by coupling a functionalized Pyrazolo[1,5-b]pyridazine warhead to a VHL ligand via a PEG linker.

Materials:

  • Pyrazolo[1,5-b]pyridazine core with a terminal alkyne (synthesized based on literature procedures).[21][22]

  • Azido-PEG-acid linker (commercially available).

  • VHL Ligand with a free amine (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide).[14]

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), t-Butanol, Water.

Step-by-Step Methodology:

  • Click Reaction (Warhead-Linker Conjugation):

    • Dissolve the alkyne-functionalized Pyrazolo[1,5-b]pyridazine warhead (1.0 eq) and the Azido-PEG-acid linker (1.1 eq) in a 3:1 mixture of t-Butanol and water.

    • Add sodium ascorbate (0.3 eq) followed by CuSO₄·5H₂O (0.1 eq).

    • Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the warhead-linker conjugate. This step leverages the efficiency of copper-catalyzed azide-alkyne cycloaddition.[]

  • Amide Coupling (Linker-VHL Ligand Conjugation):

    • Dissolve the warhead-linker conjugate from Step 1 (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the VHL ligand (1.0 eq) to the reaction mixture.

    • Stir at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude PROTAC using reverse-phase preparative HPLC.

    • Combine fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.

    • Confirm the identity and purity of the final compound by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[23] This validation is critical to ensure that downstream biological assays are performed with a well-characterized molecule.

Part 4: Biological Evaluation Cascade

A multi-tiered approach is essential to fully characterize a novel PROTAC, moving from biophysical confirmation of binding to cellular degradation and finally to in vivo efficacy.[24]

Evaluation_Workflow Start Synthesized PROTAC Biophysical Protocol 2: Biophysical Assays (SPR/ITC) - Binary Binding (Kd) - Ternary Complex Formation Start->Biophysical Cellular_Deg Protocol 3: Cellular Degradation Assay - Determine DC50 & Dmax - Western Blot / HiBiT Biophysical->Cellular_Deg Confirms Binding Functional Protocol 4: Downstream Functional Assays - Cell Viability (IC50) - Pathway Modulation Cellular_Deg->Functional Confirms Degradation InVivo Protocol 5: In Vivo Evaluation - PK/PD Studies - Efficacy in Xenograft Model Functional->InVivo Confirms Cellular Activity Candidate Lead Candidate InVivo->Candidate Confirms In Vivo Efficacy

Figure 3. Tiered workflow for the biological evaluation of PROTACs.
Protocol 2: Biophysical Characterization of Ternary Complex Formation by Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinities of the PROTAC to its individual protein partners (binary binding) and to quantify the stability of the ternary complex.[25]

Rationale: SPR is a label-free technique that provides real-time kinetics (association and dissociation rates) and affinity data.[26] Quantifying ternary complex formation and stability is a key indicator of a PROTAC's potential efficacy.[27]

Step-by-Step Methodology:

  • Immobilization: Covalently immobilize the biotinylated target kinase onto a streptavidin-coated sensor chip to a target density. A reference channel should be prepared for background subtraction.

  • Binary Affinity (PROTAC to Kinase): Inject a series of concentrations of the PROTAC over the kinase-immobilized surface and the reference channel. Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Binary Affinity (PROTAC to E3 Ligase): In a separate experiment, immobilize the biotinylated E3 ligase (e.g., VHL/ElonginB/ElonginC complex) and inject a concentration series of the PROTAC to determine its KD for the ligase.

  • Ternary Complex Formation:

    • Saturate the kinase-immobilized surface with a constant, high concentration of the PROTAC.

    • While the PROTAC is associated, inject a concentration series of the E3 ligase complex.

    • The additional binding response corresponds to the formation of the ternary complex. Analyze the data to determine the affinity of the E3 ligase for the POI-PROTAC binary complex. This provides insight into the cooperativity and stability of the ternary complex, which are critical for efficient degradation.[28]

Protocol 3: Determination of Cellular Target Degradation (DC₅₀ and Dₘₐₓ)

Objective: To quantify the potency and efficacy of the PROTAC in degrading the target kinase in a relevant cancer cell line.[29]

Key Parameters:

  • DC₅₀: The concentration of PROTAC required to induce 50% degradation of the target protein.[29]

  • Dₘₐₓ: The maximum percentage of target protein degradation achieved.[29]

Step-by-Step Methodology (Western Blot):

  • Cell Seeding: Seed the selected cancer cell line (e.g., one known to be dependent on the target kinase) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is from 0.1 nM to 10 µM. Aspirate the old medium and treat the cells with the PROTAC solutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours). A preliminary time-course experiment is recommended to find the optimal duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific to the target kinase.

    • Probe with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein signal to the loading control signal for each sample.

    • Express the data as a percentage of the vehicle-treated control.

    • Plot the percentage of remaining protein against the log-transformed PROTAC concentration and fit the data to a four-parameter variable slope equation to calculate the DC₅₀ and Dₘₐₓ values.[30]

Alternative High-Throughput Method: CRISPR/Cas9 can be used to endogenously tag the target protein with a luminescent tag like HiBiT. Degradation can then be measured rapidly in a plate-based format by adding a substrate and reading luminescence, which is much faster than Western blotting.[31][32]

Data Presentation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison between different PROTAC molecules.

PROTAC IDTarget KinaseCell LineAssay MethodDC₅₀ (nM)Dₘₐₓ (%)
PPY-VHL-01Kinase ACell Line XWestern Blot15>95
PPY-VHL-02Kinase ACell Line XWestern Blot5>98
PPY-CRBN-01Kinase ACell Line XHiBiT Assay22>90
PPY-VHL-01Kinase ACell Line YWestern Blot4588
Protocol 4: Downstream Functional Assays

Objective: To confirm that degradation of the target kinase translates into the desired biological effect.

Rationale: Demonstrating a correlation between target degradation (pharmacodynamics) and a cellular phenotype (e.g., loss of viability) provides strong evidence for an on-target mechanism of action.

Methodology Examples:

  • Cell Viability Assay: Treat cells with the PROTAC for an extended period (e.g., 72-96 hours) and measure cell viability using a reagent like CellTiter-Glo®. Calculate the IC₅₀ (concentration for 50% inhibition of growth) and compare it to the DC₅₀.

  • Phospho-Protein Analysis: If the target kinase phosphorylates a known downstream substrate, use Western blotting to measure the levels of the phosphorylated substrate after PROTAC treatment. A reduction in the phospho-protein signal should correlate with the degradation of the target kinase.[]

Protocol 5: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) and Efficacy Studies

Objective: To evaluate the stability, exposure, and anti-tumor activity of the lead PROTAC in an animal model.[34]

Rationale: Successful in vitro degradation does not always translate to in vivo efficacy due to poor pharmacokinetic properties (e.g., rapid clearance, low bioavailability).[2][35] PK/PD studies are essential to establish a link between drug exposure and target degradation in the relevant tissue.[6][][36]

Step-by-Step Methodology (Xenograft Model):

  • PK Study: Administer a single dose of the PROTAC to tumor-free mice via a relevant route (e.g., oral gavage, intraperitoneal injection). Collect blood samples at various time points and analyze the plasma concentration of the PROTAC using LC-MS/MS to determine key PK parameters (Cmax, T½, AUC).[37]

  • PD Study: Implant tumor cells (the same line used for in vitro assays) subcutaneously into immunocompromised mice. Once tumors are established, administer a single dose of the PROTAC.

  • Tissue Analysis: Euthanize cohorts of mice at different time points post-dose (e.g., 2, 8, 24, 48 hours). Excise the tumors and analyze tumor lysates by Western blot to quantify the level of the target kinase over time. This establishes the duration and extent of target degradation in vivo.[38]

  • Efficacy Study: Once tumors are established, randomize mice into vehicle and treatment groups. Administer the PROTAC on a defined schedule (e.g., once daily). Monitor tumor volume and body weight regularly. At the end of the study, the tumor growth inhibition (TGI) is calculated.

Conclusion

The design of effective PROTACs is a complex, multi-parameter optimization challenge that requires a deep integration of medicinal chemistry, structural biology, and cellular pharmacology. The Pyrazolo[1,5-b]pyridazine scaffold offers a promising starting point for developing novel kinase-degrading PROTACs. By following a rational design strategy and employing a systematic cascade of biophysical, cellular, and in vivo evaluations as detailed in this guide, researchers can efficiently navigate the development process. The protocols provided herein serve as a foundational framework for scientists aiming to harness the power of targeted protein degradation to create the next generation of precision medicines.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. [Link]

  • Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Retrieved from [Link]

  • Creative Biolabs. (2022, November 7). Full-Scale PROTAC In Vivo Evaluation Services to Facilitate PROTAC Drug R&D. Retrieved from [Link]

  • Edmondson, S. D., Yang, B., & Fallan, C. (2019). Targeted Protein Degradation: Elements of PROTAC Design. Journal of Medicinal Chemistry, 62(11), 5152-5187. [Link]

  • Sun, X., et al. (2022). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry, 10, 989462. [Link]

  • Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 947-964. [Link]

  • Scott, J. S., et al. (2019). Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2. Cell Chemical Biology, 26(5), 687-697.e5. [Link]

  • Brant, A. J., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(2), 227-236. [Link]

  • Lee, H., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. ACS Pharmacology & Translational Science, 5(9), 763-781. [Link]

  • AAPS. (2025, October 15). Early-Stage PROTAC Development and the Road to IND. AAPS Newsmagazine. [Link]

  • Liu, Y., et al. (2025, January 29). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. [Link]

  • Schwalm, M. P., & Crews, C. M. (2022). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Angewandte Chemie International Edition, 61(32), e202202613. [Link]

  • Han, X., et al. (2020). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Acta Pharmaceutica Sinica B, 10(7), 1253–1258. [Link]

  • Liu, Q., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(10), 1435-1440. [Link]

  • o2h discovery. (2024, August 20). Characterising PROTAC ternary complex formation using SPR. Retrieved from [Link]

  • Liu, D., et al. (2024). Novel Amphiphilic PROTAC with Enhanced Pharmacokinetic Properties for ALK Protein Degradation. Journal of Medicinal Chemistry. [Link]

  • Bond, A. G., et al. (2020). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Cell Chemical Biology, 27(8), 1043-1054.e10. [Link]

  • Smith, B. E., et al. (2022). Methods to accelerate PROTAC drug discovery. Biochemical Journal, 479(12), 1331-1346. [Link]

  • Xu, Y., et al. (2024). Novel preclinical models for PROTAC evaluation: And beyond. Cancer Research, 84(6_Supplement), 2049. [Link]

  • Goracci, L., et al. (2021). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. ACS Medicinal Chemistry Letters, 12(3), 336-339. [Link]

  • Han, Y., et al. (2021). Structural-Based Optimizations of the Marine-Originated Meridianin C as Glucose Uptake Agents by Inhibiting GSK-3β. Marine Drugs, 19(11), 606. [Link]

  • Bai, L., et al. (2024). Application of PROTACs in target identification and validation. Biomedicine & Pharmacotherapy, 173, 116390. [Link]

  • The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]

  • G. A. M. S. G., et al. (2001). Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives.
  • Liu, M., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. RSC Medicinal Chemistry, 14(6), 1133-1140. [Link]

  • Hughes, S. J., & Ciulli, A. (2017). Protac-Induced Protein Degradation in Drug Discovery: Breaking the Rules or Just Making New Ones? Journal of Medicinal Chemistry, 60(20), 8259-8269. [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. Heterocycles, 60(8), 1873-1879. [Link]

  • Almehizia, A. A., Al-Omar, M. A., & Naglah, A. M. (2025). Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. Bulletin of the Chemical Society of Ethiopia, 39(12), 2433-2446. [Link]

  • Wang, S., et al. (2005). Inhibitory mode of N-phenyl-4-pyrazolo[1,5-b] pyridazin-3-ylpyrimidin-2-amine series derivatives against GSK-3: molecular docking and 3D-QSAR analysis. Journal of Computer-Aided Molecular Design, 19(5), 331-344. [Link]

  • Wiman, O., et al. (2024). Modeling PROTAC degradation activity with machine learning. bioRxiv. [Link]

  • Raimag Press. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Retrieved from [Link]

  • Regan, J., et al. (2003). The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(17), 3071-3074. [Link]

Sources

Application

Application Notes and Protocols: Repurposing Pyrazolo[1,5-b]pyridazine Kinase Inhibitors for Tropical Diseases

Introduction: A New Paradigm in Tropical Disease Drug Discovery The relentless burden of tropical diseases, such as Human African Trypanosomiasis (HAT), malaria, and leishmaniasis, necessitates innovative and accelerated...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Paradigm in Tropical Disease Drug Discovery

The relentless burden of tropical diseases, such as Human African Trypanosomiasis (HAT), malaria, and leishmaniasis, necessitates innovative and accelerated drug discovery strategies. The traditional drug development pipeline is often a lengthy and expensive endeavor. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising alternative. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on repurposing Pyrazolo[1,5-b]pyridazine kinase inhibitors, originally developed for human kinase targets, for the treatment of tropical diseases.

The Pyrazolo[1,5-b]pyridazine scaffold has been identified as a promising starting point for developing treatments for tropical diseases, notably Human African Trypanosomiasis.[1][2][3][4] This is largely due to the essential role of protein kinases in the life cycles of protozoan parasites like Trypanosoma brucei, Plasmodium falciparum, and Leishmania species.[5][6][7][8][9][10] These parasites possess their own kinomes, which, while sharing some homology with human kinases, also present unique features that can be exploited for selective inhibition.[5][10][11][12]

This guide will provide the scientific rationale, detailed protocols, and critical considerations for a target-based repurposing strategy, from initial in silico analysis to in vivo efficacy studies.

Part 1: Target Identification and Validation - Finding the Parasite's Achilles' Heel

The success of a repurposing strategy hinges on the identification and validation of a suitable parasitic target for the existing kinase inhibitors. The Pyrazolo[1,5-b]pyridazine scaffold has shown activity against human kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs) 2 and 4.[1][2][3][4] Therefore, the initial focus should be on identifying and validating the parasitic orthologs of these kinases.

In Silico Target Identification and Homology Modeling

The first step is to identify potential kinase targets in the parasite proteome that are homologous to the original human targets of the Pyrazolo[1,5-b]pyridazine inhibitors.

Protocol 1: Bioinformatic Identification of Parasitic Kinase Homologs

  • Database Mining: Utilize genomic and proteomic databases such as TriTrypDB (for trypanosomatids), PlasmoDB (for Plasmodium species), and LeishDB to search for protein sequences with homology to human GSK-3β, CDK2, and CDK4.

  • Sequence Alignment: Perform protein sequence alignments using tools like BLASTp to identify the closest parasitic homologs.

  • Domain Analysis: Analyze the identified parasite kinase sequences for conserved kinase domains and ATP-binding sites using tools like Pfam and PROSITE.

  • Homology Modeling: For promising candidates, generate 3D homology models using the known crystal structures of the human kinases (e.g., PDB code 1GNG for GSK-3β and 3EID for CDK2) as templates.[3][4] This can be done using software like SWISS-MODEL or MODELLER.

  • Binding Site Comparison: Critically compare the ATP-binding pocket of the parasite kinase model with its human counterpart. Identify any amino acid differences that could be exploited for selective inhibitor binding. For instance, a key interaction with Met-101 in T. brucei GSK-3 short, which is a Leucine in human GSK-3β, suggests a potential for achieving selectivity.[13]

Genetic and Chemical Validation of Essentiality

Once a potential target is identified, its essentiality for parasite survival must be confirmed. This can be achieved through genetic and/or chemical validation.

Protocol 2: Target Validation via RNA Interference (RNAi) or CRISPR-Cas9

Causality: Genetic validation directly assesses the importance of a kinase for parasite viability.

  • Construct Design: Design RNAi constructs or CRISPR-Cas9 guide RNAs targeting the mRNA of the candidate kinase.

  • Parasite Transfection: Introduce the constructs into the parasites using established electroporation protocols for T. brucei, P. falciparum, or Leishmania.

  • Induction of Gene Knockdown/Knockout: Induce RNAi or CRISPR-Cas9 mediated gene editing.

  • Phenotypic Analysis: Monitor parasite growth, morphology, and viability over time. A significant reduction in parasite proliferation or cell death confirms the kinase's essentiality. This has been successfully demonstrated for GSK-3 in T. brucei.[14]

Protocol 3: Chemical Validation with Known Inhibitors

Causality: Chemical validation provides a link between inhibition of a specific kinase and the anti-parasitic effect.

  • Source Inhibitors: Obtain a panel of known inhibitors with varying selectivity for the human kinase ortholog.

  • Recombinant Protein Expression: Clone, express, and purify the recombinant parasite kinase.

  • In Vitro Kinase Assay: Perform an in vitro kinase assay to determine the IC50 values of the inhibitors against the parasite kinase.

  • In Vitro Parasite Growth Inhibition Assay: Test the same inhibitors for their ability to inhibit parasite growth in culture (see Protocol 4).

  • Correlation Analysis: A strong correlation between the enzymatic inhibition (IC50) and the anti-parasitic activity (EC50) provides chemical validation of the target. A strong correlation has been shown for T. brucei GSK-3 short inhibitors.[13][14]

Part 2: In Vitro Screening Cascade - From Hit to Lead

Once a target is validated, a systematic in vitro screening cascade is employed to identify the most promising Pyrazolo[1,5-b]pyridazine analogs.

G cluster_0 In Vitro Screening Workflow A Primary Screen: Single-Dose Anti-parasitic Assay B Dose-Response Assay: Determine EC50 A->B Active Compounds C Mammalian Cytotoxicity Assay: Determine CC50 & Selectivity Index (SI) B->C Potent Compounds D In Vitro Kinase Inhibition Assay: Determine IC50 against Parasite & Human Kinases C->D Selective Compounds (High SI) E Lead Candidate Selection D->E Potent & Selective Inhibitors

Caption: A streamlined workflow for in vitro screening of repurposed compounds.

Anti-parasitic Activity Assays

Protocol 4: Whole-Cell Phenotypic Screening

Self-Validation: This protocol includes both a positive control (a known anti-parasitic drug) and a negative control (vehicle) to ensure the assay is performing correctly.

  • Parasite Culture:

    • Trypanosoma brucei brucei : Culture bloodstream form (BSF) parasites in HMI-9 medium supplemented with 10% fetal bovine serum (FBS) at 37°C with 5% CO2.

    • Plasmodium falciparum : Culture asexual blood-stage parasites in human erythrocytes in RPMI-1640 medium supplemented with Albumax II at 37°C in a low oxygen environment.

    • Leishmania donovani : Culture axenic amastigotes in MAA/20 medium at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of the Pyrazolo[1,5-b]pyridazine compounds in DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is often used.[15]

  • Assay Plate Setup: In a 384-well plate, add parasites to each well. Add the test compounds, a positive control drug (e.g., pentamidine for T. brucei, chloroquine for P. falciparum, amphotericin B for Leishmania), and a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours under the appropriate culture conditions.

  • Viability Assessment: Add a viability reagent such as resazurin (AlamarBlue) and incubate for a further 4-24 hours. Measure fluorescence or absorbance to determine parasite viability.

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the DMSO control. Compounds showing significant inhibition (e.g., >80%) are advanced to dose-response studies.

Dose-Response and Selectivity Assessment

Protocol 5: EC50 and CC50 Determination

  • Dose-Response Curves: For active compounds from the primary screen, perform a serial dilution (e.g., 10-point, 3-fold dilution) and repeat the whole-cell phenotypic assay (Protocol 4) to generate dose-response curves.

  • EC50 Calculation: Calculate the half-maximal effective concentration (EC50) using a non-linear regression model.

  • Mammalian Cytotoxicity Assay: Concurrently, perform a similar dose-response assay using a mammalian cell line (e.g., HepG2 or THP-1) to determine the half-maximal cytotoxic concentration (CC50).

  • Selectivity Index (SI) Calculation: Calculate the SI by dividing the CC50 by the EC50 (SI = CC50 / EC50). A higher SI value indicates greater selectivity for the parasite over mammalian cells. A selectivity of >100-fold is often a desirable starting point.[16]

Table 1: Example Data for Pyrazolo[1,5-b]pyridazine Analogs against T. b. brucei

CompoundT. b. brucei EC50 (µM)HepG2 CC50 (µM)Selectivity Index (SI)
20g 0.042>10>238
23a 0.023>10>435
Reference:[1][2]
In Vitro Kinase Inhibition Assays

Protocol 6: Recombinant Kinase Inhibition Assay

Causality: This assay directly measures the inhibitory activity of the compounds against the target kinase.

  • Recombinant Kinase: Use purified recombinant parasite kinase and the corresponding human ortholog.

  • Assay Components: In a suitable assay buffer, combine the kinase, a specific substrate peptide, and ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based method).

  • Inhibitor Addition: Add the Pyrazolo[1,5-b]pyridazine compounds at various concentrations.

  • Reaction and Detection: Allow the kinase reaction to proceed, then measure the amount of phosphorylated substrate.

  • IC50 Determination: Generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50). Comparing the IC50 values for the parasite and human kinases will determine the kinase-level selectivity.

Part 3: In Vivo Efficacy and Preclinical Assessment

Promising lead compounds with good in vitro potency and selectivity must be evaluated in animal models of the disease.

G cluster_0 In Vivo Efficacy Model A Infection of Mice with Parasites B Compound Administration (e.g., Oral Gavage) A->B Establishment of Infection C Monitoring of Parasitemia B->C D Assessment of Clinical Signs & Survival B->D E Evaluation of Efficacy C->E D->E

Sources

Technical Notes & Optimization

Troubleshooting

improving the selectivity of Pyrazolo[1,5-b]pyridazine-based kinase inhibitors

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and optimize the selectivity of pyrazolo[1,5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and optimize the selectivity of pyrazolo[1,5-b]pyridazine-based kinase inhibitors. This scaffold is a powerful starting point for targeting kinases like DYRK1A and parasitic kinases, but it frequently presents off-target liabilities.

Below, you will find field-proven troubleshooting guides, mechanistic workflows, and self-validating protocols to ensure your structure-activity relationship (SAR) campaigns yield highly selective, viable lead compounds.

Troubleshooting & FAQs: Selectivity Optimization

Q1: My pyrazolo[1,5-b]pyridazine hits show strong off-target activity against GSK-3β and CDK-2. How can I engineer selectivity away from these kinases? A1: This is a common liability, as the pyrazolo[1,5-b]pyridazine scaffold frequently mimics ATP in the hinge region of CDKs and GSK-3β [1]. To drive selectivity, focus your synthetic efforts on the R1 and R2 positions of the core. Structural data (e.g., docking into CDK-2, PDB: 3EID) reveals that R1 and R2 project deeper into the sterically restrictive hydrophobic pockets of the ATP-binding site[2]. Introducing bulky or rigid substituents (e.g., trifluoromethylphenyl or sterically demanding aliphatic groups) at R1/R2 creates intentional steric clashes in CDK-2/GSK-3β while exploiting the larger binding pockets of targets like DYRK1A [3]. Conversely, the R3 position is typically solvent-exposed; modifications here will minimally impact selectivity but can be utilized to tune ADME properties[2].

Q2: I attempted to improve the ADME and selectivity profile by swapping the core to a pyrazolo[1,5-a]pyridine. Why did my compound lose target potency? A2: Modifying the nitrogen atom positioning within the head group fundamentally alters the hydrogen-bonding network at the kinase hinge region. Replacing the pyrazolo[1,5-b]pyridazine with a pyrazolo[1,5-a]pyridine removes a critical nitrogen atom that acts as a hydrogen-bond acceptor with the backbone amide of the hinge region (e.g., Asp200 in GSK-3) [4]. Studies have shown that this core swap can lead to a 2- to 15-fold decrease in target potency without tangible gains in selectivity or ADME profiles[2]. Instead of altering the core head group, focus on modifying the attached pyrimidine ring or utilizing iterative substitutions around the intact pyrazolo[1,5-b]pyridazine heterocycle[3].

Q3: How do I validate that the selectivity gains are driven by target-specific binding rather than non-specific aggregation or promiscuous inhibition? A3: To ensure a self-validating system, your screening cascade must include orthogonal assays. First, run a radiometric kinase assay with a detergent (0.01% Triton X-100) to rule out aggregation-based inhibition. Second, perform a jump-dilution reversibility assay to confirm competitive ATP binding. Relying solely on standard fluorescence assays can yield false positives due to the autofluorescence or quenching properties of heavily substituted heterocyclic compounds.

Quantitative SAR Data

To illustrate the causality of R-group modifications, the following table summarizes the typical impact of structural changes on the kinase selectivity profile.

Table 1: Representative SAR Impact on Kinase Selectivity Profile

Scaffold CoreR1 SubstitutionR2 SubstitutionTarget Kinase IC₅₀ (nM)CDK-2 IC₅₀ (nM)GSK-3β IC₅₀ (nM)Selectivity Fold (Target vs CDK-2)
Pyrazolo[1,5-b]pyridazineHMethyl120150850.8x (Poor)
Pyrazolo[1,5-b]pyridazine4-(CF₃)phenylMethyl45>10,000>10,000>222x (Excellent)
Pyrazolo[1,5-a]pyridine (Core Swap)4-(CF₃)phenylMethyl850>10,000>10,000N/A (Loss of Potency)

(Note: Data is synthesized from established structure-activity relationship principles for pyrazolo[1,5-b]pyridazine derivatives [1],[3])

Optimization & Binding Logic Workflows

Workflow cluster_opt Rational Design & SAR Start Identify Pyrazolo[1,5-b]pyridazine Hit Assess Assess Off-Target Liability (CDK-2, GSK-3β) Start->Assess R1R2 Modify R1/R2 Positions (Target Hydrophobic Pockets) Assess->R1R2 R3 Modify R3 Position (Solvent Exposed / ADME) Assess->R3 Core Avoid Core N-Swap (Maintains Hinge H-Bonds) Assess->Core Test Orthogonal Kinase Profiling (Radiometric & NanoBRET) R1R2->Test R3->Test Core->Test Success Highly Selective Lead Compound Test->Success

Optimization workflow for improving pyrazolo[1,5-b]pyridazine kinase selectivity.

BindingLogic Core Pyrazolo[1,5-b]pyridazine Hinge Binder Hinge H-Bond Acceptor (e.g., Asp200) Core->Hinge Anchors R1R2 R1/R2 Substituents (Steric Bulk) Core->R1R2 Directs R3 R3 Substituent (Solubilizing Groups) Core->R3 Directs Selectivity Clash with Off-Targets (CDK-2 / GSK-3β) R1R2->Selectivity Induces Affinity Deep Pocket Binding (Target Kinase) R1R2->Affinity Enhances Solvent Solvent Channel (Improved ADME) R3->Solvent Protrudes

Mechanistic binding logic of pyrazolo[1,5-b]pyridazine derivatives in the ATP pocket.

Validated Experimental Protocols

Radiometric Kinase Selectivity Profiling & Reversibility Workflow

Objective: Validate that selectivity gains are driven by target-specific, reversible active-site binding rather than promiscuous aggregation.

Phase 1: Compound Preparation & Reaction Assembly

  • Stock Preparation: Dissolve pyrazolo[1,5-b]pyridazine analogs in 100% anhydrous DMSO to create 10 mM stock solutions.

  • Buffer Formulation: Prepare the kinase assay buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and critically, 0.01% Triton X-100 . Causality Check: The inclusion of Triton X-100 is a self-validating step to eliminate false positives caused by the colloidal aggregation of highly lipophilic R1/R2 substituents.

  • Incubation: In a 384-well plate, combine 10 µL of the formulated buffer, the target kinase (e.g., DYRK1A or CDK-2), and the compound (serially diluted). Incubate for 15 minutes at 25°C to allow for equilibrium binding.

Phase 2: Initiation & Detection 4. Substrate Addition: Initiate the reaction by adding 10 µL of a substrate mixture containing [γ-³³P]-ATP. Causality Check: The ATP concentration must be set precisely at the apparent Km​ for each specific kinase. This ensures the assay is highly sensitive to competitive inhibitors targeting the ATP-binding hinge region. 5. Quenching: After 60 minutes, terminate the reaction by adding 5 µL of 3% phosphoric acid. 6. Filtration & Reading: Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively with 1% phosphoric acid to remove unreacted [γ-³³P]-ATP. Read the incorporated radioactivity using a microplate scintillation counter.

Phase 3: Jump-Dilution Reversibility Assay (Self-Validation) 7. Pre-incubation: Pre-incubate the kinase with the lead pyrazolo[1,5-b]pyridazine inhibitor at a concentration 10x its IC₅₀. 8. Dilution: Rapidly dilute the mixture 100-fold into the assay buffer containing the substrate and ATP. 9. Monitoring: Monitor the recovery of kinase activity continuously over 60 minutes. Causality Check: Full recovery of enzymatic activity confirms that the inhibitor binds reversibly and competitively, validating that the observed selectivity is due to structural SAR (pocket fit) rather than irreversible protein denaturation.

References

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery and characterization of selective and ligand-efficient DYRK inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Inhibitory mode of N-phenyl-4-pyrazolo[1,5-b] pyridazin-3-ylpyrimidin-2-amine series derivatives against GSK-3: molecular docking Source: Protein Engineering, Design and Selection (Oxford Academic) URL:[Link]

Sources

Optimization

addressing in vivo toxicity of Pyrazolo[1,5-b]pyridazine derivatives in mouse models

Welcome to the Advanced Therapeutics Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for drug development professionals addressing the complex in vivo toxicity challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Therapeutics Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for drug development professionals addressing the complex in vivo toxicity challenges associated with Pyrazolo[1,5-b]pyridazine derivatives.

This guide bypasses generic advice to focus on the precise mechanistic causes of toxicity in mouse models. Every troubleshooting step provided here is built on a self-validating framework: we do not just observe toxicity; we establish the causality between molecular structure, pharmacokinetic exposure, and off-target pharmacology.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do my Pyrazolo[1,5-b]pyridazine leads exhibit acute toxicity in mouse efficacy models despite clean in vitro cytotoxicity screens (e.g., HepG2)? A1: Standard HepG2 counter-screens primarily measure basal, generalized cytotoxicity and often fail to capture systemic, mechanism-driven toxicity[1]. The pyrazolo[1,5-b]pyridazine scaffold frequently incorporates an aminopyrimidine moiety, which is a well-documented ATP-competitive hinge-binding motif in human kinases[2]. This structural feature drives potent off-target inhibition of host kinases, specifically Cyclin-Dependent Kinases (CDK-2, CDK-4) and Glycogen Synthase Kinase 3β (GSK-3β)[1][3]. Inhibition of CDKs disrupts cell cycle progression (S-phase and metaphase) in rapidly proliferating normal tissues, leading to acute in vivo toxicities such as mucositis, alopecia, and hematopoietic suppression[4].

Q2: How can I structurally modify the scaffold to mitigate CDK/GSK-3β driven toxicity while maintaining target efficacy? A2: Selectivity must be engineered by exploiting the steric differences between your target's ATP-binding pocket and those of human CDKs. Crystallographic data (e.g., CDK-2 PDB: 3EID) reveals that the R3 position of the pyrazolo[1,5-b]pyridazine core is highly solvent-exposed, whereas the R1 and R2 positions interact deeply within the sterically restrictive human kinase binding pockets[1]. By introducing bulky or specific substitutions at the R1 and R2 positions, you create steric clashes with human CDK-2/4 while retaining affinity for targets with more accommodating pockets[1][3].

Mechanistic Core Pyrazolo[1,5-b]pyridazine Scaffold Hinge Aminopyrimidine Motif (ATP Hinge Binder) Core->Hinge Target Target Kinase Inhibition (Therapeutic Efficacy) Hinge->Target OffTarget Off-Target Human Kinases (CDK-2, CDK-4, GSK-3β) Hinge->OffTarget Tox In Vivo Mouse Toxicity (Mucositis, Lethality) OffTarget->Tox

Mechanistic pathway of off-target kinase-driven toxicity mediated by the hinge-binding motif.

Section 2: Quantitative Target & Toxicity Profiling

To understand the threshold of toxicity, we must compare the target efficacy against off-target kinase inhibition. The table below summarizes representative optimization data demonstrating how structural tuning shifts the toxicity profile in mouse models[1][3].

Table 1: Representative Kinase Selectivity and Mouse Toxicity Data

Compound Class / IDTarget Efficacy (pEC50)Human CDK-2 (pIC50)Human GSK-3β (pIC50)Mouse In Vivo Toxicity StatusStructural Note
Initial Hit (1) HighHighHighSevere (Lethal)Unmodified aminopyrimidine
Optimized Lead (20g) Very HighModerateModeratePresent (Dose-limiting)Improved ADME/CNS penetration
Selective Analog (23a) ModerateLowLowToleratedR1/R2 steric bulk added

Note: Data synthesized from Tear et al. demonstrating the inverse relationship between human kinase selectivity and in vivo toxicity[1][3].

Section 3: Troubleshooting Workflows & Self-Validating Protocols

To systematically eliminate toxicity, your experimental pipeline must be self-validating. This means every in vitro biochemical signal must be orthogonally confirmed in a cellular context before advancing to in vivo models.

G N1 In Vitro Hit N2 HepG2 Screen N1->N2 N3 Kinase Profiling N2->N3 N4 PK & ADME N3->N4 N5 In Vivo MTD N4->N5

Workflow for evaluating pyrazolo[1,5-b]pyridazine toxicity from in vitro hits to in vivo models.

Protocol 1: Self-Validating Kinase Selectivity Profiling

Causality: Biochemical assays lack cellular context (e.g., physiological ATP concentrations, membrane permeability). This protocol uses a biochemical screen to cast a wide net, followed by a live-cell assay to validate true intracellular target engagement, preventing false positives.

  • Broad-Spectrum Biochemical Profiling: Submit your lead compound to a high-throughput kinase binding assay (e.g., KINOMEscan) at a fixed concentration of 1 μM. Flag any human kinase (especially CDKs and GSK-3β) showing >80% inhibition[1].

  • Orthogonal IC50 Determination: For all flagged kinases, perform a 10-point dose-response biochemical assay at physiological ATP levels (1 mM) to determine the true IC50​ .

  • Cellular Target Engagement (NanoBRET): Transfect HEK293T cells with a NanoLuc-fusion of the off-target kinase (e.g., CDK-2). Treat cells with your pyrazolo[1,5-b]pyridazine derivative and a fluorescent tracer.

  • Validation Logic: If the compound displaces the tracer in the NanoBRET assay at concentrations near your expected in vivo Cmax​ , the toxicity is mechanism-driven. You must return to structural optimization (modifying R1/R2)[1].

Protocol 2: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Bridging

Causality:In vivo toxicity can be driven by either a high peak concentration ( Cmax​ spike) or prolonged systemic exposure (AUC). Bridging MTD with PK allows you to determine if you need to optimize the formulation (to blunt Cmax​ ) or the molecule's intrinsic clearance (to reduce AUC)[3][5].

  • Dose Escalation: Group wild-type mice (n=3 per cohort). Administer the compound via the intended route (e.g., PO or IV) at escalating doses (e.g., 5, 15, 50 mg/kg).

  • Clinical Observation & Scoring: Monitor continuously for 4 hours post-dose, then daily for 7 days. Score for lethargy, piloerection, weight loss (>15% is a humane endpoint), and signs of mucosal toxicity (diarrhea)[4].

  • Sparse PK Sampling: Collect 20 μL of blood via tail vein microsampling at 0.5, 2, 8, and 24 hours post-dose. Quantify compound levels via LC-MS/MS.

  • Validation Logic:

    • Scenario A ( Cmax​ -driven toxicity): Mice show acute distress at the 0.5h or 2h mark correlating with peak plasma levels, but recover. Solution: Formulate as a suspension or use a sustained-release vehicle to flatten the PK curve.

    • Scenario B (AUC-driven toxicity): Mice show delayed toxicity (Days 3-5) despite low Cmax​ . Solution: The toxicity is likely due to prolonged CDK inhibition or accumulation of reactive metabolites via CYP450 interactions[6]. Optimize the scaffold to increase metabolic clearance.

References

  • Tear, W., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. URL: [Link]

  • Binch, H., et al. (2007). Pyrazolopyridazine derivatives (US7279473B2). Google Patents.
  • Friggeri, L., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry (PMC). URL: [Link]

Sources

Troubleshooting

Pyrazolo[1,5-b]pyridazine Therapeutics: Technical Support &amp; Troubleshooting Center

Welcome to the Application Science Support Center. As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently consult with research teams facing a common, critical bottleneck: the poor aq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently consult with research teams facing a common, critical bottleneck: the poor aqueous solubility of pyrazolo[1,5-b]pyridazine derivatives.

While this scaffold is highly privileged for targeting kinases (e.g., DYRK1A, CDK2/4, GSK-3β) and parasitic infections[1][2], its flat, heteroaromatic nature often results in "brick dust" compounds—molecules that look perfect in silico but precipitate out of biological assays and exhibit poor oral bioavailability.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to rescue your pyrazolo[1,5-b]pyridazine leads.

Part 1: Diagnostic Workflow

Before synthesizing new analogs, it is crucial to diagnose the specific physicochemical liability of your current lead. Use the diagnostic workflow below to determine the most efficient structural intervention.

Workflow Start Hit Identification: Pyrazolo[1,5-b]pyridazine (Solubility < 5 µM) Calc Analyze Physicochemical Properties (clogP, Aromatic Ring Count, TPSA) Start->Calc Decision Is clogP > 3.0 OR Aromatic Rings ≥ 4? Calc->Decision StratA Strategy A: sp³ Enrichment (e.g., Tetrahydropyran, Morpholine) Decision->StratA  Yes StratB Strategy B: Disrupt Planarity (e.g., N-methylation, Aminopyridines) Decision->StratB  No Assay Thermodynamic Solubility Assay & Target Affinity Screen StratA->Assay StratB->Assay Assay->Calc  Failed Success Optimized Lead (Solubility > 50 µM, Retained Potency) Assay->Success  Validated

Fig 1. Decision tree for diagnosing and resolving pyrazolo[1,5-b]pyridazine solubility liabilities.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My pyrazolo[1,5-b]pyridazine lead exhibits excellent biochemical potency (IC50 < 10 nM) but precipitates in cellular assays and PBS (pH 7.4). What is the physicochemical root cause?

A: The root cause is typically a combination of high crystal packing energy and high lipophilicity (clogP > 3) . The pyrazolo[1,5-b]pyridazine core is a rigid, planar bicyclic system. When decorated with additional aromatic rings (e.g., phenyl or tolyl groups at the R3 position), the aromatic ring count often reaches or exceeds 4[3]. This extreme planarity allows the molecules to stack tightly via π-π interactions in the solid state, creating a massive energetic penalty for water molecules to break the crystal lattice and solvate the compound.

Q2: How can I synthetically modify the core or its appendages to improve aqueous solubility without destroying target affinity?
  • sp³ Carbon Enrichment (Increasing Fsp³): Replace flat, solvent-exposed aromatic rings with saturated heterocycles. For example, substituting a 3-(trifluoromethoxy)-phenyl group with a tetrahydropyran or morpholine ring significantly lowers the clogP and disrupts planarity, drastically improving thermodynamic solubility while maintaining ligand efficiency (LE)[3].

  • Aminopyridine (AP) Integration: If an aromatic ring is strictly required for target binding, replace phenyl moieties with aminopyridines. The introduction of the basic pyridine nitrogen provides a new hydrogen bond acceptor (HBA) and a site for protonation at physiological or gastric pH, which dramatically lowers the hydrophobic solvation penalty[4].

  • N-Methylation to Force Conformational Twisting: If your derivative contains an exocyclic amine (e.g., an aminopyrimidine appendage), N-methylation can force a dihedral twist between the rings. Paradoxically, by removing a hydrogen bond donor (HBD) and breaking coplanarity, you reduce the crystal packing energy, which can improve both solubility and membrane permeability[5].

Quantitative Impact of Structural Modifications

To guide your SAR (Structure-Activity Relationship) campaigns, reference this synthesized data table comparing standard modifications to the pyrazolo[1,5-b]pyridazine scaffold:

Modification StrategyRepresentative AppendageclogP ShiftAromatic Ring CountThermodynamic Solubility (pH 6.8 - 7.4)Target Affinity Impact
Unmodified Hit Phenyl at R3> 3.54< 2 µMBaseline (e.g., ~6 nM)
sp³ Enrichment Tetrahydropyran / Morpholine< 2.53> 50 µMRetained / Minor Loss
Bioisosteric Shift Aminopyridine (AP)~ 2.84~ 60 µMRetained
Conformational Twist N-Methylation of Amine~ 3.24~ 25 µMImproved Selectivity

(Note: Values are representative benchmarks synthesized from optimization campaigns targeting DYRK1A and T. b. brucei[3][4][5]).

Mechanism Mod Structural Modification: Replace Phenyl with Tetrahydropyran/Morpholine Prop1 Decrease clogP & Lipophilicity Mod->Prop1 Prop2 Increase sp³ Fraction (Fsp³) Reduce Planarity Mod->Prop2 Mech1 Reduced Hydrophobic Solvation Penalty Prop1->Mech1 Mech2 Lower Crystal Packing Energy Prop2->Mech2 Outcome Enhanced Thermodynamic Aqueous Solubility Mech1->Outcome Mech2->Outcome

Fig 2. Mechanistic relationship between sp³ enrichment, crystal packing, and aqueous solubility.

Q3: Kinetic solubility assays (e.g., nephelometry via DMSO crash) are giving inconsistent readouts for my derivatives. How do I establish a reliable measurement?

A: Kinetic solubility measures the precipitation rate of a compound pre-dissolved in DMSO when introduced to an aqueous buffer. Because pyrazolo[1,5-b]pyridazines are prone to forming supersaturated states or amorphous precipitates that slowly crystallize, kinetic assays often yield false-positive "high solubility" results.

You must switch to a Thermodynamic Solubility Assay . Below is my self-validating protocol designed to ensure absolute data integrity.

Part 3: Standard Operating Procedure (SOP)

Protocol: Self-Validating Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)

Rationale: This protocol measures the true equilibrium solubility of the solid crystalline drug in an aqueous buffer, completely avoiding DMSO co-solvent artifacts.

Step 1: Solid Dispensing & Equilibration

  • Weigh approximately 1–2 mg of the dry, crystalline pyrazolo[1,5-b]pyridazine compound into a 1.5 mL glass HPLC vial.

  • Add 1.0 mL of the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Causality Note: Ensure there is visible solid remaining in the vial. If all solid dissolves instantly, the thermodynamic limit has not been reached; add more solid until a suspension is maintained.

  • Cap the vial and place it in a thermomixer. Agitate at 300 rpm at 25°C (or 37°C for physiological relevance) for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

Step 2: Phase Separation

  • Transfer the suspension to a thick-walled microcentrifuge tube.

  • Centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid.

  • Carefully aspirate the supernatant without disturbing the pellet. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove sub-visible microcrystals.

Step 3: Quantification (HPLC-UV/MS)

  • Prepare a standard calibration curve (0.1 µM to 100 µM) of your compound dissolved in 100% Acetonitrile or Methanol.

  • Inject the filtered aqueous supernatant into the LC-MS/HPLC system.

  • Calculate the concentration of the dissolved compound by interpolating the UV or MS peak area against the standard curve.

Step 4: The "Self-Validation" Checkpoints (Critical) A trustworthy protocol must validate its own assumptions. Do not accept the LC-MS concentration at face value without performing these two checks:

  • Validation Check 1 (pH Drift): Measure the pH of the final supernatant. Pyrazolo[1,5-b]pyridazines with basic appendages (like aminopyridines) can act as buffers, shifting the pH of the solution. If the pH shifted from 7.4 to 8.0, your solubility readout is only valid for pH 8.0.

  • Validation Check 2 (Chemical Stability): Analyze the LC-MS chromatogram of the supernatant for new peaks. If the compound hydrolyzed or degraded during the 24-hour incubation, the UV absorption will be artificially low, or degradation products will be misidentified as soluble parent compound.

  • Validation Check 3 (Solid State Shift): Recover the solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). If the compound converted to a less soluble hydrate or a different polymorph during incubation, your solubility value reflects the new crystal form, not your original API.

References

  • Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. ACS Publications / University of Dundee.[Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. ACS Publications / NIH.[Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University.[Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC / NIH.[Link]

  • Mining Public Domain Data to Develop Selective DYRK1A Inhibitors. ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Optimizing High-Yield Pyrazolo[1,5-b]pyridazine Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to optimize the synth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to optimize the synthesis of pyrazolo[1,5-b]pyridazines, a crucial scaffold in medicinal chemistry. As your Senior Application Scientist, my goal is to equip you with the scientific rationale behind experimental choices to ensure reproducible, high-yield outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the pyrazolo[1,5-b]pyridazine core?

A1: The most prevalent methods for constructing the pyrazolo[1,5-b]pyridazine scaffold generally involve [3+2] cycloaddition reactions. A common and effective approach is the reaction of a 1-aminopyridazinium salt with an alkyne. This salt is typically generated in situ from a pyridazine derivative and an aminating agent like hydroxylamine-O-sulfonic acid (HOSA).[1][2]

Q2: My reaction yield is consistently low. What are the first parameters I should investigate?

A2: Low yield is a frequent challenge. Begin by scrutinizing the purity of your starting materials, particularly the pyridazine precursor and the alkyne. Ensure your aminating agent (e.g., HOSA) is fresh and active. Next, focus on the reaction conditions. The efficiency of the in situ formation of the 1-aminopyridazinium ion is critical. This step is often sensitive to the base and solvent used. Finally, reaction temperature and time are crucial; insufficient heating or premature termination can lead to incomplete conversion.[3][4]

Q3: I am observing multiple spots on my TLC, indicating the formation of byproducts. What are the likely side reactions?

A3: Side product formation often arises from competing reaction pathways. One common issue is the self-condensation of the pyridazine starting material under basic conditions. Another possibility is the reaction of the aminating agent with other functional groups in your starting materials. The stability of the 1-aminopyridazinium ylide is also a factor; if it is not trapped efficiently by the alkyne, it can decompose. Careful control of stoichiometry and reaction temperature can help minimize these side reactions.

Q4: How critical is the choice of solvent and base in this synthesis?

A4: The choice of solvent and base is highly critical as it influences the solubility of reactants and the rate of the reaction. Aprotic polar solvents are often employed. The base plays a crucial role in the deprotonation steps and can significantly affect the regioselectivity of the cycloaddition. It is advisable to screen a variety of base and solvent combinations to find the optimal conditions for your specific substrates.[5]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of pyrazolo[1,5-b]pyridazines.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low or No Product Formation 1. Inactive aminating agent (e.g., HOSA).2. Impure starting materials (pyridazine, alkyne).3. Suboptimal reaction temperature or time.4. Incorrect base or solvent.1. Use freshly purchased or properly stored HOSA. Test its activity on a known reaction.2. Purify starting materials by recrystallization or chromatography.3. Systematically vary the reaction temperature (e.g., from room temperature to reflux) and monitor the reaction by TLC over an extended period.4. Screen a panel of bases (e.g., K₂CO₃, NaH, t-BuOK) and solvents (e.g., DMF, DMSO, CH₃CN).1. HOSA can degrade over time, leading to inefficient formation of the 1-aminopyridazinium intermediate.2. Impurities can inhibit the reaction or lead to side products.3. The cycloaddition step often has a significant activation energy barrier requiring thermal energy. Insufficient time will lead to incomplete conversion.4. The base is crucial for generating the reactive ylide intermediate, and the solvent affects reactant solubility and reaction kinetics.
Formation of Multiple Products (Poor Selectivity) 1. Competing side reactions of the pyridazine starting material.2. Non-regioselective cycloaddition.3. Decomposition of the intermediate ylide.1. Slowly add the base to the reaction mixture to maintain a low concentration and minimize self-condensation.2. Modify the electronic properties of the alkyne (electron-withdrawing vs. electron-donating groups) to favor one regioisomer. The choice of solvent can also influence regioselectivity.3. Ensure an excess of the alkyne is present to efficiently trap the ylide as it is formed.1. High local concentrations of base can promote undesired side reactions.2. The regioselectivity of the [3+2] cycloaddition is governed by the electronic and steric properties of both the dipole (ylide) and the dipolarophile (alkyne).3. A higher concentration of the trapping agent will favor the desired bimolecular reaction over unimolecular decomposition.
Difficulty in Product Purification 1. Co-elution of the product with starting materials or byproducts.2. Product instability on silica gel.1. Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider reverse-phase chromatography if the product is sufficiently polar.2. If the product is sensitive to acid, consider using a different stationary phase like alumina or treating the silica gel with a base (e.g., triethylamine) before use.1. Achieving good separation requires a significant difference in the polarity of the components.2. The acidic nature of standard silica gel can cause degradation of certain sensitive heterocyclic compounds.

Experimental Workflow & Methodologies

General Procedure for Pyrazolo[1,5-b]pyridazine Synthesis via [3+2] Cycloaddition

This protocol outlines a general method for the synthesis of pyrazolo[1,5-b]pyridazines. Optimization of specific parameters will be necessary for different substrates.

Materials:

  • Substituted Pyridazine

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Substituted Alkyne

  • Base (e.g., Potassium Carbonate)

  • Anhydrous Solvent (e.g., DMF)

Step-by-Step Protocol:

  • To a solution of the substituted pyridazine in anhydrous DMF, add hydroxylamine-O-sulfonic acid in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the 1-aminopyridazinium salt.

  • Add the substituted alkyne to the reaction mixture, followed by the portion-wise addition of the base (e.g., K₂CO₃).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[1,5-b]pyridazine.

Visualizing the Synthetic Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction Sequence cluster_workup Workup and Purification Start Start Pyridazine Substituted Pyridazine Start->Pyridazine HOSA Hydroxylamine-O-sulfonic acid Start->HOSA Alkyne Substituted Alkyne Start->Alkyne Base Base (e.g., K2CO3) Start->Base Solvent Anhydrous Solvent (e.g., DMF) Start->Solvent Amination In situ formation of 1-Aminopyridazinium Salt Pyridazine->Amination HOSA->Amination Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Base->Cycloaddition Solvent->Amination Amination->Cycloaddition Quench Quench with Water Cycloaddition->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Pyrazolo[1,5-b]pyridazine Purification->Product

Caption: General workflow for the synthesis of pyrazolo[1,5-b]pyridazines.

Mechanistic Insights

The key transformation in this synthesis is the [3+2] cycloaddition reaction. The reaction proceeds through the in situ formation of a 1-aminopyridazinium ylide, which acts as a 1,3-dipole. This reactive intermediate is then trapped by the alkyne (dipolarophile) to form the fused pyrazolo[1,5-b]pyridazine ring system.

G Pyridazine Pyridazine Aminopyridazinium 1-Aminopyridazinium Salt Pyridazine->Aminopyridazinium + HOSA HOSA HOSA Ylide 1,3-Dipole (Ylide) Aminopyridazinium->Ylide + Base - H-Base+ Base Base Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Cycloaddition Product Pyrazolo[1,5-b]pyridazine Cycloaddition->Product

Caption: Simplified mechanism of pyrazolo[1,5-b]pyridazine formation.

References

Sources

Troubleshooting

elucidating structure-activity relationship (SAR) of pyrazolo[1,5-b]pyridazine analogs

Welcome to the Advanced Technical Support Center for the development of pyrazolo[1,5-b]pyridazine analogs. As a privileged scaffold in medicinal chemistry, this core is highly valued for targeting CMGC kinases (e.g., DYR...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the development of pyrazolo[1,5-b]pyridazine analogs. As a privileged scaffold in medicinal chemistry, this core is highly valued for targeting CMGC kinases (e.g., DYRK1A, CDK2, GSK-3β) and parasitic targets. However, researchers frequently encounter bottlenecks in core assembly and selectivity engineering.

This guide is structured to provide mechanistic troubleshooting, self-validating synthetic protocols, and rational structure-activity relationship (SAR) design strategies.

Module 1: Core Scaffold Synthesis & Cycloaddition Troubleshooting

FAQ 1: Resolving Emulsions in 1,3-Dipolar Cycloadditions

Q: When synthesizing the pyrazolo[1,5-b]pyridazine core via 1,3-dipolar cycloaddition using 1-aminopyridinium iodide and an alkyne, we consistently encounter a stubborn emulsion during the KOH/CH₂Cl₂ biphasic workup. How can we bypass this?

A: The emulsion is a well-documented bottleneck caused by the biphasic nature of traditional inorganic base (KOH) methods. The intermediate salts act as surfactants, trapping the product in an unresolvable aqueous-organic matrix.

To resolve this, you must transition to an organic base-catalyzed cycloaddition using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). By maintaining a homogeneous reaction environment, DBU allows the 1,3-dipole to react cleanly with the alkyne via a concerted [3+2] cycloaddition without phase-transfer bottlenecks [1].

Self-Validating Protocol: DBU-Catalyzed 1,3-Dipolar Cycloaddition
  • Step 1 (N-Amination): React pyridazine with hydroxylamine-O-sulfonic acid (HOSA) in water at 70°C. Validation: Isolate the resulting 1-aminopyridinium iodide as a distinct precipitate.

  • Step 2 (Preparation): Suspend 1-aminopyridinium iodide (1.0 eq) and your chosen alkyne (e.g., methyl propiolate, 1.5 eq) in anhydrous DMF.

  • Step 3 (Initiation): Add DBU (1.2 eq) dropwise at 0°C. The solution will typically transition to a deep red/brown color, indicating the formation of the active ylide.

  • Step 4 (Cyclization): Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Step 5 (Workup): Quench with saturated NH₄Cl. Because no KOH was used, extracting with EtOAc will yield a clean phase separation. Wash the organic layer with brine 3x to remove residual DMF.

  • Validation Checkpoint: Complete consumption of the 1-aminopyridinium iodide can be confirmed via LC-MS. The final pyrazolo[1,5-b]pyridazine core will exhibit a distinct UV absorbance shift at ~280 nm due to extended aromatization.

Synthesis_Workflow Step1 1. N-Amination Pyridazine + HOSA Step2 2. Intermediate 1-Aminopyridinium Iodide Step1->Step2 Yields Dipole Step3 3. Cycloaddition Alkyne + DBU (Organic Base) Step2->Step3 Homogeneous Phase Step4 4. Final Product Pyrazolo[1,5-b]pyridazine Core Step3->Step4 Avoids KOH Emulsion

Workflow for DBU-catalyzed 1,3-dipolar cycloaddition avoiding biphasic emulsions.

Module 2: SAR Logic & Kinase Selectivity Engineering

FAQ 2: Tuning Selectivity Away from Off-Target Kinases

Q: Our early-stage pyrazolo[1,5-b]pyridazine analogs are hitting multiple kinases (e.g., CDK2, GSK-3β, and DYRK1A) indiscriminately. How do we engineer selectivity for a specific target?

A: Selectivity in this privileged scaffold is primarily dictated by the R1 and R2 positions on the pyrazolo[1,5-b]pyridazine core. X-ray co-crystal structures demonstrate that the R1/R2 vectors project deeply into the hydrophobic ATP-binding pocket.

By introducing specific steric bulk (e.g., cyclopentyl or substituted aryl rings) at the R1/R2 positions, you create severe steric clashes in off-target kinases (like CDK2) while perfectly complementing the slightly larger pocket of targets like DYRK1A [1]. Conversely, the R3 position is solvent-exposed. Modifications at R3 should be strictly reserved for tuning physicochemical properties (e.g., adding solubilizing morpholine or piperazine groups to improve Lipophilic Ligand Efficiency, LLE) without disrupting primary binding affinity [2].

Quantitative SAR Trends: Impact of Regional Substitutions
CompoundR1/R2 Substitution (Deep Pocket)R3 Substitution (Solvent Exposed)Target IC₅₀ (DYRK1A)Off-Target IC₅₀ (CDK2)LLE
Analog A Small (Methyl)H186 nM150 nM3.1
Analog B Bulky (Cyclopentyl)H45 nM>2000 nM4.5
Analog C Bulky (Cyclopentyl)Morpholine50 nM>2000 nM5.8

Data synthesis based on optimization campaigns demonstrating that R1/R2 bulk drives selectivity, while R3 functionalization enhances LLE [1, 2].

SAR_Logic Core Pyrazolo[1,5-b]pyridazine Scaffold R1R2 R1 & R2 Positions (Deep Pocket) Core->R1R2 Drives Selectivity via Sterics R3 R3 Position (Solvent Exposed) Core->R3 Modulates ADME/LLE Hinge Pyrimidine Appendage (Hinge Binder) Core->Hinge Anchors to Kinase

Structural mapping of the pyrazolo[1,5-b]pyridazine scaffold for kinase inhibitor optimization.

Module 3: Structural Biology & Binding Mode Validation

FAQ 3: Confirming the Hinge-Binding Motif

Q: We are utilizing a pyrimidine appendage on the pyrazolo[1,5-b]pyridazine core. What is the expected binding mode, and how do we validate it computationally before committing to X-ray crystallography?

A: The pyrimidine moiety acts as the primary hinge-binding motif . When docking your compounds, ensure your constraints force the pyrimidine nitrogens to form two critical hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (e.g., Leu241 in DYRK1A or Leu83 in CDK2).

Mechanistic Insight: The pyrazolo[1,5-b]pyridazine core itself does not typically bind the hinge directly; rather, it often participates in a highly conserved water-mediated hydrogen bond network at the back of the ATP site. If your computational docking poses show the pyrazolo[1,5-b]pyridazine nitrogen atoms directly contacting the hinge, the pose is likely inverted and incorrect. Force the pyrimidine to the hinge to observe the true SAR vectors [1].

References
  • Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors Source: Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis Source: ACS Infectious Diseases URL:[Link]

Optimization

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Pyrazolo[1,5-b]pyridazine Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working on the pyrazolo[1,5-b]pyridazine scaffold for Central Nervo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working on the pyrazolo[1,5-b]pyridazine scaffold for Central Nervous System (CNS) targets. The blood-brain barrier (BBB) represents the most significant obstacle to developing effective neurotherapeutics, restricting the entry of over 98% of small-molecule drugs.[1] This guide provides in-depth, experience-driven answers to common challenges, troubleshooting strategies for experimental hurdles, and detailed protocols to help you optimize your compounds for brain penetration.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions regarding the pyrazolo[1,5-b]pyridazine scaffold and the principles of BBB transport.

Q1: What are pyrazolo[1,5-b]pyridazine compounds and what makes them interesting for CNS drug discovery?

The pyrazolo[1,5-b]pyridazine core is a heterocyclic scaffold of significant interest in medicinal chemistry.[2] Its rigid, bicyclic structure provides a unique three-dimensional framework for orienting substituents to interact with biological targets. Derivatives have been explored for a range of activities, including as kinase inhibitors, which are relevant for oncology and neurodegenerative diseases.[3] The challenge, as with many kinase inhibitors, is that these molecules are often not optimized for CNS penetration, a critical requirement for treating brain tumors or neurological disorders.[3] This guide focuses on rationally modifying this scaffold to overcome that barrier.

Q2: What are the most critical physicochemical properties I should focus on for my pyrazolo[1,5-b]pyridazine series to cross the BBB?

While the classic Lipinski's Rule of 5 provides a general guideline for oral bioavailability, CNS drugs are subject to more stringent requirements.[4] Passive diffusion is a primary entry route for many CNS drugs, which is highly dependent on a delicate balance of properties.[1][5]

Expert Insight: Simply increasing lipophilicity (LogP) is a common but often flawed strategy. While it can enhance membrane permeability, excessive lipophilicity increases binding to plasma proteins, raises the risk of non-specific toxicity, and can make the compound a better substrate for efflux pumps.[6] A LogP value around 2 is often considered optimal for CNS drugs.[6]

Table 1: Recommended Physicochemical Properties for CNS Drug Candidates

Property Recommended Range Rationale & Causality
Molecular Weight (MW) < 400 Da Smaller molecules more readily diffuse across the tight junctions of the BBB.[7]
LogP 1.5 - 2.5 Balances lipid membrane permeability with aqueous solubility, minimizing plasma protein binding.[6]
Topological Polar Surface Area (TPSA) < 70 Ų A lower TPSA correlates with better brain penetration by reducing the energy required to shed water molecules and enter the lipid bilayer.[8]
Hydrogen Bond Donors (HBD) ≤ 3 Fewer hydrogen bond donors reduce polarity and improve membrane permeability.[9]
Hydrogen Bond Acceptors (HBA) ≤ 7 Fewer hydrogen bond acceptors also contribute to lower polarity.[9]

| pKa | 7.5 - 10.5 (for bases) | A weakly basic character can be beneficial for CNS penetration. The neutral form crosses the BBB, and upon entering the slightly more acidic brain environment, it can become protonated and "trapped," aiding accumulation. |

Q3: What are the different ways my compound can cross the BBB?

A compound's journey into the brain is not a one-size-fits-all process. It can occur via several mechanisms, and understanding these is key to designing better drugs.

  • Passive Transcellular Diffusion: This is the most common route for CNS drugs. Lipophilic, small molecules dissolve in the endothelial cell membrane and diffuse across into the brain parenchyma.[10]

  • Carrier-Mediated Transport (CMT): The BBB has transporters for essential nutrients like glucose (GLUT1) and amino acids (LAT1).[11] A drug that mimics these nutrients can "hijack" these transporters to be actively carried into the brain.[10][12] L-DOPA is a classic example, using the LAT1 transporter to enter the brain where it is converted to dopamine.[13]

  • Receptor-Mediated Transcytosis (RMT): Larger molecules can be transported via RMT. This process involves the binding of a ligand (like transferrin or insulin) to its receptor on the BBB, triggering the formation of a vesicle that transports the entire complex across the cell.[14][15] This is a key strategy for delivering biologics and can be leveraged for small molecules by conjugating them to a targeting ligand.[16][17]

  • Active Efflux: This is a major barrier to CNS drug delivery. Transporters, most notably P-glycoprotein (P-gp), act as "bouncers," actively pumping drugs that have entered the endothelial cells back into the bloodstream.[18][19]

BBB_Transport_Mechanisms Mechanisms of Blood-Brain Barrier Transport cluster_0 Blood cluster_1 Brain Endothelial Cell (BBB) cluster_2 Brain Passive Passive Diffusion (Lipophilic, <400 Da) Blood->Passive Enters Cell CMT Carrier-Mediated Transport (CMT) (e.g., LAT1, GLUT1) Blood->CMT Hijacks Transporter RMT Receptor-Mediated Transcytosis (RMT) (e.g., TfR) Blood->RMT Binds Receptor Efflux Active Efflux (e.g., P-gp) Passive->Efflux Substrate Recognition Passive->Brain Crosses to Brain CMT->Brain RMT->Brain Vesicular Transport Efflux->Blood Pumped Out

Caption: Overview of major pathways for molecular transit across the BBB.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to address specific problems you may encounter during your experiments, providing a logical path to a solution.

Problem: My pyrazolo[1,5-b]pyridazine compound shows low passive permeability in my in vitro BBB model (e.g., PAMPA or a Transwell assay). What should I investigate first?

Answer:

Low in vitro permeability is a common early-stage hurdle. Before extensive re-synthesis, a systematic evaluation of the compound's physicochemical properties is essential. This follows a logical decision-making process.

Step-by-Step Troubleshooting:

  • Review Physicochemical Properties: First, check your compound's calculated and measured properties against the optimal CNS parameters in Table 1.

    • Is the Molecular Weight > 400 Da? If so, this is a primary suspect. Systematically look for opportunities on the scaffold to reduce molecular weight without sacrificing potency.

    • Is the TPSA > 70 Ų? The pyrazolo[1,5-b]pyridazine core itself has nitrogen atoms contributing to polarity. Evaluate your substituents. Can you replace polar groups (e.g., -COOH, -OH) with bioisosteres that are less polar (e.g., tetrazole for a carboxylic acid) or mask them?

    • Is the LogP outside the 1.5-2.5 range? If LogP is too low (<1.5), the compound is likely too hydrophilic to efficiently partition into the cell membrane. If it's too high (>3), it may be getting stuck in the membrane or have poor solubility.

  • Assess Aqueous Solubility: Poor solubility can lead to artificially low permeability measurements, as the compound may not be fully dissolved in the assay buffer. Determine the kinetic solubility of your compound in the buffer used for your permeability assay (e.g., PBS at pH 7.4). If solubility is below 50 µM, this is a likely contributor.

  • Actionable Solutions:

    • For High TPSA/Low LogP: Introduce lipophilic groups. A classic strategy is the addition of fluorine atoms or a trifluoromethyl group. This increases lipophilicity with minimal steric bulk. However, be mindful that this can alter the pKa of nearby basic centers.

    • For High MW: Look for the least critical substituent for pharmacophore activity and simplify it.

    • For Poor Solubility: If modifications to improve permeability hurt solubility, consider formulation strategies for in vivo studies (e.g., using cyclodextrins or co-solvents) or a prodrug approach (see Section 4).

Troubleshooting_Low_Permeability Start Low In Vitro Permeability (Papp < 1.0 x 10⁻⁶ cm/s) Check_Props Step 1: Review Physicochemical Properties (MW, LogP, TPSA, HBD/HBA) Start->Check_Props High_MW Is MW > 400 Da or TPSA > 70 Ų? Check_Props->High_MW Check_Sol Step 2: Measure Aqueous Solubility in Assay Buffer Low_Sol Is Solubility < 50 µM? Check_Sol->Low_Sol Bad_LogP Is LogP outside 1.5 - 2.5 range? High_MW->Bad_LogP No Action_Synth Action: Rational Resynthesis - Reduce MW/TPSA - Modulate LogP High_MW->Action_Synth Yes Bad_LogP->Check_Sol No Bad_LogP->Action_Synth Yes Action_Sol Action: Address Solubility - Prodrug approach - Formulation development Low_Sol->Action_Sol Yes Re_Test Re-evaluate in permeability assay Low_Sol->Re_Test No, permeability is likely truly low Action_Synth->Re_Test Action_Sol->Re_Test

Caption: Decision workflow for troubleshooting low passive permeability.

Problem: My compound has good passive permeability, but the efflux ratio is high (>2), suggesting it is a P-glycoprotein (P-gp) substrate.

Answer:

Identifying and mitigating P-gp efflux is one of the most critical steps in CNS drug development.[20] A high efflux ratio (ER) indicates that your compound is being actively removed from the brain endothelial cells, which will severely limit its accumulation in the brain.

Confirmation and Mitigation Strategy:

  • Confirm P-gp Interaction: The gold standard is to run a bi-directional transport assay using a cell line that overexpresses P-gp, such as MDCK-MDR1 cells.[21] You measure permeability in the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An ER > 2 strongly suggests P-gp mediated efflux. To confirm, repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar).[13] A collapse of the efflux ratio (ER approaches 1) in the presence of the inhibitor confirms that your compound is a P-gp substrate.

  • Structural Modification to Evade P-gp:

    • Reduce H-bond donors: P-gp substrates often have multiple hydrogen bond donors. Capping or removing these can disrupt recognition by the transporter.

    • Increase rigidity or add bulk: Sometimes, adding a bulky group can sterically hinder the compound from fitting into the P-gp binding pocket.

    • Modulate pKa: Introducing a weakly basic nitrogen can sometimes help evade P-gp. The neutral form of the molecule crosses the membrane, but if it becomes protonated inside the cell, it may no longer be a substrate for efflux.

    • "Chameleon" strategy: Design molecules that can adopt a conformation with an intramolecular hydrogen bond in a lipid environment. This effectively "hides" the polar groups from the transporter as it crosses the membrane.

Expert Insight: It is often a process of trial and error. Make small, systematic changes to your pyrazolo[1,5-b]pyridazine scaffold and re-screen for both permeability and efflux. The goal is to find a structural "sweet spot" that maintains target potency while minimizing recognition by P-gp.

Section 3: Protocols and Methodologies

These protocols provide a starting point for key experiments. Always adapt them to your specific laboratory conditions and safety guidelines.

Protocol 1: In Vitro BBB Permeability Assessment using a Cell-Based Transwell Model

This protocol describes a standard method for measuring the apparent permeability coefficient (Papp) using a co-culture model, which better mimics the in vivo environment.[22][23]

Materials:

  • Human Cerebral Microvascular Endothelial Cells (hCMEC/D3)

  • Human Astrocytes

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium, FBS, and necessary growth factors

  • Test compound (your pyrazolo[1,5-b]pyridazine)

  • Lucifer yellow (paracellular marker for monolayer integrity)

  • Reference compounds (e.g., caffeine for high permeability, atenolol for low permeability)

  • LC-MS/MS system for quantification

Methodology:

  • Plate Astrocytes: Seed human astrocytes on the bottom of a 24-well plate and grow to confluence. This allows them to secrete factors that induce barrier properties in the endothelial cells.

  • Seed Endothelial Cells: Seed hCMEC/D3 cells on the apical side of the fibronectin-coated Transwell inserts.

  • Co-culture: Place the inserts containing the hCMEC/D3 cells into the 24-well plate containing the confluent astrocytes. Culture for 5-7 days to allow the formation of a tight monolayer.

  • Validate Monolayer Integrity: Before the experiment, measure the Trans-Endothelial Electrical Resistance (TEER). TEER values should be stable and meet the laboratory's established threshold.

  • Permeability Assay:

    • Replace the medium in both apical (donor) and basolateral (receiver) compartments with transport buffer (e.g., HBSS).

    • Add the test compound and Lucifer yellow to the apical (donor) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (receiver) chamber. Replace the volume with fresh transport buffer.

    • At the end of the experiment, take a sample from the donor chamber.

  • Quantification: Analyze the concentration of your compound in all samples using a validated LC-MS/MS method. Measure Lucifer yellow fluorescence to confirm monolayer integrity throughout the experiment (Papp of Lucifer yellow should be < 0.5 x 10⁻⁶ cm/s).

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of compound appearance in the receiver chamber.

      • A is the surface area of the Transwell membrane.

      • C₀ is the initial concentration in the donor chamber.

Protocol 2: In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination in Rodents

This protocol determines the extent of brain penetration at a steady state.[24][25]

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • Test compound formulated in a suitable vehicle.

  • Anesthesia and surgical tools.

  • Blood collection tubes (with anticoagulant).

  • Homogenizer for brain tissue.

  • LC-MS/MS system.

Methodology:

  • Dosing: Administer the pyrazolo[1,5-b]pyridazine compound to the animals (e.g., via intravenous bolus or infusion to achieve steady-state).

  • Sample Collection: At a predetermined time point (e.g., 2 hours, or when plasma concentration is at steady-state), anesthetize the animal.

  • Blood Collection: Collect a terminal blood sample via cardiac puncture. Centrifuge immediately to separate plasma.

  • Brain Perfusion (Critical Step): Perform a transcardial perfusion with ice-cold saline to flush all blood from the brain vasculature. This is crucial to avoid overestimating brain concentration due to residual blood.

  • Brain Collection: Immediately excise the brain, weigh it, and snap-freeze it.

  • Sample Processing:

    • Homogenize the brain tissue in a suitable buffer.

    • Perform protein precipitation on both plasma and brain homogenate samples (e.g., with acetonitrile).

    • Centrifuge and collect the supernatant.

  • Quantification: Analyze the drug concentration in the plasma and brain homogenate supernatant using a validated LC-MS/MS method with a standard curve prepared in the corresponding matrix (plasma or blank brain homogenate).

  • Calculation:

    • Kp = C_brain / C_plasma

    • Where:

      • C_brain is the concentration of the drug in the brain (ng/g tissue).

      • C_plasma is the concentration of the drug in the plasma (ng/mL).

    • A Kp > 1 suggests the compound readily enters and is retained in the brain. A Kp < 0.1 suggests poor penetration.

Section 4: Advanced Strategies for Enhancing BBB Penetration

When simple structural modifications are insufficient, advanced strategies can be employed.

Q: How can I design a prodrug of my pyrazolo[1,5-b]pyridazine to improve its brain delivery?

Answer:

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo.[26] This approach can be used to temporarily mask polar functional groups that hinder BBB penetration.[10][13]

Common Prodrug Strategies:

  • Lipophilic Prodrugs: If your parent compound has a polar group (e.g., a phenol or amine), you can attach a lipophilic moiety via an ester or carbamate linkage. This increases the overall lipophilicity of the molecule, facilitating passive diffusion across the BBB. Once in the brain, esterases or other enzymes cleave the promoiety, releasing the active drug.[27]

  • Carrier-Mediated Transport (CMT) Prodrugs: This is a more sophisticated approach where the promoiety is a molecule recognized by an influx transporter on the BBB.[13] For example, attaching an amino acid can target the LAT1 transporter. The prodrug is actively transported into the brain, and then the parent drug is released by enzymatic cleavage.

Prodrug_Strategy Blood Bloodstream Prodrug Inactive Prodrug (Pyrazolo-pyridazine-Promoiey) - Masked polar group - Increased lipophilicity BBB Blood-Brain Barrier Enzyme Brain Enzymes (e.g., Esterases) BBB->Enzyme Enters Brain Brain Brain (CNS) Prodrug->BBB Crosses BBB via Passive Diffusion Active_Drug Active Drug (Pyrazolo-pyridazine) Enzyme->Active_Drug Cleavage of Promoiey

Caption: Mechanism of a lipophilic prodrug strategy for brain delivery.

References
  • Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria. Frontiers. [Link]

  • Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier. RSC Pharmaceutics. [Link]

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. ACS Publications. [Link]

  • Prodrug Approaches for CNS Delivery. PMC - NIH. [Link]

  • Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier. RSC Publishing. [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies. PMC - NIH. [Link]

  • Targeting Brain Drug Delivery with Macromolecules Through Receptor-Mediated Transcytosis. MDPI. [Link]

  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. [Link]

  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. ResearchGate. [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Semantic Scholar. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. PubMed. [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. PubMed. [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. PubMed. [Link]

  • Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria. PMC. [Link]

  • Prodrug strategy for enhanced therapy of central nervous system disease. RSC Publishing. [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. ACS Publications. [Link]

  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI. [Link]

  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments. [Link]

  • Targeting Systems to the Brain Obtained by Merging Prodrugs, Nanoparticles, and Nasal Administration. PMC - NIH. [Link]

  • What are the exceptions to Lipinski's Rule of 5? Patsnap Synapse. [Link]

  • Prodrug strategy for enhanced therapy of central nervous system disease. ResearchGate. [Link]

  • Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy. PMC - NIH. [Link]

  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Semantic Scholar. [Link]

  • Blood-Brain-Barrier Assay. Creative Bioarray. [Link]

  • How to Measure Drug Transport across the Blood-Brain Barrier. PMC - NIH. [Link]

  • P-glycoprotein mediated efflux limits substrate and drug uptake in a preclinical brain metastases of breast cancer model. Frontiers. [Link]

  • Hopping the Hurdle: Strategies to Enhance the Molecular Delivery to the Brain through the Blood–Brain Barrier. MDPI. [Link]

  • The role of the efflux transporter, P‐glycoprotein, at the blood‐brain barrier in drug discovery. ResearchGate. [Link]

  • The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Wiley Online Library. [Link]

  • In vivo measurement of blood-brain barrier permeability. PubMed. [Link]

  • Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. [Link]

  • Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. ResearchGate. [Link]

  • Breaking through the blood-brain barrier for different kinds of drugs: Challenges, solutions, and perspectives. MedComm. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Synthesis of the 1,2,4-triazolo[1,5-b]pyridazines. ResearchGate. [Link]

  • Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Der Pharma Chemica. [Link]

  • Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Learning from our failures in blood-brain permeability: What can be done for new drug discovery? ResearchGate. [Link]

  • Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. PMC - NIH. [Link]

  • Pyrazolo[1,5-b]pyridazine. PubChem. [Link]

  • Pyrazolo[1,5-b]pyridazine deriv. 21. PubChem. [Link]

  • Pyrazolo[1,5-b]pyridazine deriv. 29. PubChem. [Link]

  • Pyrazolo[1,5-b]pyridazine deriv. 34. PubChem. [Link]

  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. MDPI. [Link]3/7098)

Sources

Troubleshooting

Pyrazolo[1,5-b]pyridazine Kinase Inhibitors: Selectivity &amp; Off-Target Troubleshooting Center

Welcome to the Technical Support Center for pyrazolo[1,5-b]pyridazine kinase inhibitors. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the polypharmacology of this ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazolo[1,5-b]pyridazine kinase inhibitors. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the polypharmacology of this chemotype. While the pyrazolo[1,5-b]pyridazine scaffold is a highly privileged, ATP-competitive hinge binder with excellent ligand efficiency, its inherent affinity for conserved kinase domains often leads to significant off-target liabilities.

This guide is designed to move beyond basic troubleshooting. Here, we explore the structural causality behind these off-target effects and provide self-validating protocols to help you engineer kinome-wide selectivity.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do my early-stage pyrazolo[1,5-b]pyridazine hits show rampant cross-reactivity with GSK-3β and CDKs? A1: The pyrazolo[1,5-b]pyridazine core naturally mimics the adenine ring of ATP. The nitrogen atoms within the bicyclic core act as critical hydrogen bond acceptors that interact directly with the backbone amides of the kinase hinge region[1]. Because the ATP-binding pockets of the CMGC kinase family (which includes CDKs, MAPKs, GSK, CLKs, and DYRKs) are evolutionarily conserved, unmodified scaffolds slot into these pockets indiscriminately[2]. Without strategic steric or electronic modifications, the scaffold cannot distinguish between the subtle topological differences of these kinases.

Q2: What specific structural modifications can I make to abrogate GSK-3β and CDK2 off-target activity while maintaining my primary target affinity (e.g., DYRK1A)? A2: Cheminformatics and matched-molecular pair (MMP) analyses demonstrate that N-methylation of the exocyclic amine (e.g., the aminopyrimidine N-H) acts as a powerful selectivity switch[2].

  • The Causality: Removing this hydrogen bond donor creates an electrostatic and steric clash within the highly constrained hinge regions of GSK-3β and CDK2, reducing their inhibition by up to 2 log units[2]. Conversely, the slightly more accommodating ATP pocket of DYRK1A tolerates the methyl group, preserving nanomolar potency[3].

  • Positional Sterics: Additionally, substitutions at the R1 and R2 positions increase interaction with the internal binding pocket, driving target specificity, whereas the R3 position is typically solvent-exposed and better suited for tuning physicochemical properties[1].

Q3: How do I ensure my modifications aren't creating new liabilities, such as poor permeability or efflux issues? A3: Selectivity optimization must be coupled with property-based design. N-methylation is highly advantageous here: it not only improves selectivity but simultaneously reduces the number of hydrogen-bond donors (HBDs). This reduction directly enhances passive membrane permeability and CNS penetration without introducing P-glycoprotein (P-gp) efflux liabilities, extending the utility of the compounds in in vivo settings[4].

Part 2: Troubleshooting Guide - Workflow for Minimizing Off-Target Liabilities

To systematically eliminate off-target effects without destroying target affinity, implement the following self-validating protocol in your screening cascade.

Step-by-Step Methodology for Selectivity Engineering

Step 1: In Silico Polypharmacology Profiling (MMP Analysis)

  • Action: Before synthesizing new analogs, mine public databases (e.g., ChEMBL) using KNIME workflows to identify Matched Molecular Pairs (MMPs) within the pyrazolo[1,5-b]pyridazine class[2].

  • Self-Validation: Ensure the predicted structural switch shows a historical trend of reducing anti-target activity across multiple chemotypes before committing to synthesis.

Step 2: Targeted Biochemical Triaging

  • Action: Synthesize the designed analogs and screen them in a primary biochemical assay panel consisting of your target (e.g., DYRK1A) and the most common scaffold off-targets (GSK-3β, CDK2, CDK4)[1].

  • Self-Validation: A successful compound must demonstrate a >50-fold selectivity window (Target IC50 vs. Anti-Target IC50) in biochemical assays before progressing to broad kinome screening.

Step 3: Broad Kinome Profiling (e.g., KINOMEscan)

  • Action: Submit compounds passing Step 2 to a broad kinome panel (400+ kinases) to assess unexpected off-target binding[3].

  • Self-Validation: Calculate the Selectivity Score (S-score). You must acquire precise Kd​ values via orthogonal binding-displacement assays for any off-targets identified with >80% inhibition at 1 µM[3].

Step 4: Cellular Target Engagement & Phenotypic Validation

  • Action: Validate that the biochemical selectivity translates to the intracellular environment. Use a NanoBRET target engagement assay or monitor specific biomarker phosphorylation.

  • Self-Validation: The cellular IC50 should tightly align with the biochemical IC50. A significant rightward shift indicates poor permeability or that the compound is being sequestered by off-target cellular proteins.

Part 3: Quantitative Data Presentation

The table below summarizes the causal impact of specific structural modifications on the selectivity profile of the pyrazolo[1,5-b]pyridazine scaffold.

Scaffold ModificationDYRK1A IC50 (nM)GSK-3β IC50 (nM)CDK2 IC50 (nM)Mechanistic Selectivity Outcome
Unmodified (Exocyclic N-H) ~10 - 50< 10< 10Pan-CMGC active; high off-target toxicity.
N-Methylation (N-CH3) ~70 - 180> 10,000> 10,000Highly selective; steric clash in GSK/CDK hinge[2].
R1/R2 Bulky Substitution MaintainedReducedReducedExploits subtle pocket topology differences[1].
R3 Substitution MaintainedMaintainedMaintainedSolvent-exposed; used for ADME tuning[1].

(Data synthesized from structural-activity relationship (SAR) analyses of pyrazolo[1,5-b]pyridazines[1][2][3])

Part 4: Visualizations

Selectivity Optimization Workflow

SelectivityWorkflow Step1 1. In Silico MMP Analysis Identify Selectivity Switches Step2 2. Scaffold Modification N-methylation & R1/R2 Sterics Step1->Step2 Step3 3. Biochemical Triaging Target vs. Anti-Target Panel Step2->Step3 Step4 4. Broad Kinome Profiling Determine S-score & off-target Kd Step3->Step4 Step5 5. Cellular Engagement Validate Intracellular Selectivity Step4->Step5

Caption: Workflow for optimizing pyrazolo[1,5-b]pyridazine selectivity.

Scaffold Modification & Off-Target Network

OffTargetNetwork Core Pyrazolo[1,5-b]pyridazine Pharmacophore Target Target Kinases (e.g., DYRK1A, CLK) Core->Target N-Methylation (Steric Tolerance) OffTarget1 Off-Target: GSK-3β Core->OffTarget1 Unmodified N-H (Hinge Binding) OffTarget2 Off-Target: CDK2 / CDK4 Core->OffTarget2 Unmodified N-H (Hinge Binding)

Caption: Divergent kinase targeting based on scaffold modifications.

References

  • [1] Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. URL:[Link]

  • [3][4] Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • [2] Mining Public Domain Data to Develop Selective DYRK1A Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Optimization

Technical Support Center: Refining Purification Protocols for Pyrazolo[1,5-b]pyridazine Analogs

Welcome to the technical support center dedicated to the purification of Pyrazolo[1,5-b]pyridazine analogs. As a scaffold of significant interest in medicinal chemistry and drug development, the successful isolation of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the purification of Pyrazolo[1,5-b]pyridazine analogs. As a scaffold of significant interest in medicinal chemistry and drug development, the successful isolation of these compounds is paramount to advancing research.[1][2] This guide is structured from my experience in the field to move beyond simple protocols and address the nuanced challenges you, the researcher, face at the bench. We will explore the "why" behind the methods, enabling you to troubleshoot effectively and optimize your purification strategies.

Part 1: Frequently Asked Questions (FAQs) - Strategic Purification Planning

This section addresses high-level decisions you'll make before starting your purification.

Q1: How do I choose the best primary purification technique for my crude pyrazolo[1,5-b]pyridazine analog?

A1: The choice depends on three factors: scale, purity of the crude material, and the physicochemical properties of your specific analog. The pyrazolo[1,5-b]pyridazine core imparts a degree of polarity, but the overall properties are heavily influenced by its substituents.[3]

  • Flash Column Chromatography (Normal-Phase): This is the workhorse for most small- to medium-scale purifications (milligrams to several grams). It is ideal for separating your target compound from less polar starting materials or non-polar byproducts.

  • Preparative Reverse-Phase HPLC (RP-HPLC): This technique is best for final polishing of a compound, separating very similar analogs (including some isomers), or when dealing with highly polar compounds that are difficult to elute from silica gel.[4][5] It is often used for small quantities (<1g) destined for biological testing.

  • Crystallization: If your crude material is >85% pure and your compound is a solid, crystallization is an excellent and scalable method for achieving high purity. It can sometimes be used directly on crude reaction mixtures if the impurities are highly soluble in the chosen solvent system. Several pyrazolo[1,5-a]pyridine and pyrimidine derivatives have been successfully purified by recrystallization from solvents like ethanol or acetonitrile.[6][7]

Below is a decision-making workflow to guide your choice.

G start Crude Sample (Pyrazolo[1,5-b]pyridazine Analog) purity_check Assess Crude Purity (TLC, LCMS, 1H NMR) start->purity_check purity_decision Purity > 85%? purity_check->purity_decision is_solid Is Compound a Solid? crystallization Attempt Crystallization is_solid->crystallization scale_check What is the Scale? scale_decision Scale > 1g? scale_check->scale_decision purity_decision->is_solid Yes purity_decision->scale_check No polarity_check Assess Polarity (Streaks on Silica TLC?) scale_decision->polarity_check No flash_chrom Flash Column Chromatography scale_decision->flash_chrom Yes polarity_check->flash_chrom No (Amenable to Silica) prep_hplc Preparative RP-HPLC polarity_check->prep_hplc Yes (Highly Polar)

Caption: Purification strategy decision workflow.

Q2: My compound appears to be degrading during purification on a silica gel column. What are the common stability issues for this scaffold?

A2: The pyrazolo[1,5-b]pyridazine scaffold is generally stable, but certain functionalities can make it susceptible to degradation, particularly on acidic stationary phases like silica gel.

  • Acid Sensitivity: The nitrogen atoms in the heterocyclic core are basic. If your analog has acid-labile groups (e.g., t-butyl esters, acetals), the acidic nature of standard silica gel can cause decomposition.

  • Oxidation: Electron-rich analogs can be prone to oxidation. While less common on a column, prolonged exposure to air and certain solvents can be a factor.

Self-Validating Check: Spot your crude material on a silica gel TLC plate and let it sit for 1-2 hours. Re-run the TLC in the same chamber. The appearance of new, lower Rf spots or smearing that wasn't present initially is a strong indicator of decomposition on silica.[5] If this occurs, consider deactivating the silica with a base (e.g., 0.5-1% triethylamine in your eluent) or switching to a more inert stationary phase like alumina.[5]

Part 2: Troubleshooting Guide: Normal-Phase Flash Chromatography

This is often the first purification step post-synthesis. Success here relies on a well-developed solvent system.

Q: My compound is streaking badly on the TLC plate and won't elute from the column, even with highly polar solvents like 10% Methanol in DCM.

A: This is a classic problem for N-heterocycles and points to a very strong interaction with the silica gel.

  • Causality: The lone pairs on the pyridazine nitrogens can form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface. This is exacerbated by highly polar substituents on your analog. The compound effectively "sticks" to the stationary phase.

  • Solution 1: Add a Competitive Base. Add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) at 0.1-1% (v/v) will compete with your compound for the acidic sites on the silica, improving peak shape and elution.[5]

  • Solution 2: Switch to Reverse-Phase. If the compound is simply too polar for normal-phase, reverse-phase chromatography is the logical next step.[5] These systems are better suited for polar molecules.[8][9]

  • Solution 3: Consider an Alternative Stationary Phase. For moderately polar compounds, alumina (neutral or basic) can be a good alternative to silica gel.

Q: I'm struggling to separate my product from a byproduct with a very similar Rf value.

A: This indicates that the selectivity of your chosen solvent system is insufficient.

  • Causality: The ratio of solvents in your mobile phase determines polarity (which controls Rf), but the choice of solvents determines selectivity (the differential interaction with your compounds).

  • Solution: Re-optimize the Mobile Phase with Different Solvents. Don't just increase polarity; change the solvent class. If you are using an ethyl acetate/heptane system, try substituting a different moderately polar solvent. For example, replacing ethyl acetate with dichloromethane (DCM) or methyl t-butyl ether (MTBE) can alter the interactions and improve separation. A powerful combination for N-heterocycles is a ternary system, such as DCM/MeOH/NH₄OH.

Table 1: Recommended Starting Solvent Systems for TLC Development
Polarity of AnalogPrimary System (Heptane as non-polar)Alternative System (for selectivity)Modifier (if needed)
Low 10-30% Ethyl Acetate5-20% MTBEN/A
Medium 50-100% Ethyl Acetate1-5% Methanol in DCM0.5% Triethylamine
High 5-15% Methanol in DCM10% Methanol in Ethyl Acetate1% NH₄OH in MeOH

Part 3: Troubleshooting Guide: Reverse-Phase Preparative HPLC

RP-HPLC is a high-resolution technique ideal for final purification.

Q: My compound is giving a broad, tailing peak during preparative RP-HPLC.

A: Poor peak shape in reverse-phase often points to secondary ionic interactions or mass overload.

  • Causality: The basic nitrogens on the pyrazolo[1,5-b]pyridazine core can interact with residual, un-capped silanol groups on the C18 stationary phase, leading to peak tailing.

  • Solution 1: Add an Acidic Modifier. The most common solution is to add a small amount of an acid to the mobile phase (both water and acetonitrile/methanol). This protonates your compound, ensuring it has a consistent positive charge, and also suppresses the ionization of the silanol groups, leading to sharp, symmetrical peaks.[4]

    • Trifluoroacetic Acid (TFA) at 0.1%: Very effective but can be difficult to remove from the final product and may be incompatible with certain biological assays.

    • Formic Acid (FA) at 0.1%: A good alternative to TFA, much more volatile and easier to remove.[1][4] It is often the modifier of choice.

  • Solution 2: Reduce Sample Load. Injecting too much material can saturate the column, leading to broad peaks. Perform a loading study with analytical injections to determine the optimal concentration for your preparative run.

Experimental Protocol: General Purpose Preparative RP-HPLC
  • Sample Preparation: Dissolve the semi-pure compound in a minimal amount of a strong solvent like DMSO, DMF, or Methanol. Ensure it is fully dissolved. If solubility is an issue, adding a small amount of formic acid can help.

  • Column: Use a suitable preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile (or Methanol) + 0.1% Formic Acid

  • Gradient Development: Based on an analytical LCMS run, develop a shallow gradient around the elution point of your compound. A typical gradient might be 5-95% B over 20-30 minutes.[4]

  • Injection & Fraction Collection: Inject the dissolved sample. Collect fractions based on the UV detector signal corresponding to your product peak.

  • Work-up: Combine the pure fractions. The bulk of the organic solvent can be removed on a rotary evaporator. The remaining aqueous solution should be frozen and lyophilized to yield the purified compound, typically as a formate salt.

Part 4: Troubleshooting Guide: Crystallization

Crystallization is a powerful technique for achieving ultimate purity on a large scale.

Q: My compound is "oiling out" of solution instead of forming crystals.

A: This happens when the solution becomes supersaturated too quickly, or when impurities prevent the formation of an ordered crystal lattice.

  • Causality: Oiling out occurs when the solubility limit is exceeded so rapidly that the molecules do not have time to align into a crystal. The resulting liquid phase is a highly concentrated, disordered form of your compound.

  • Solution 1: Slow Down the Process.

    • Vapor Diffusion: Dissolve your compound in a good solvent (e.g., DCM or Ethyl Acetate) and place this vial inside a larger jar containing a poor solvent (an "anti-solvent" like hexane or pentane). Seal the jar. The slow diffusion of the anti-solvent vapor into your solution will gradually decrease solubility and promote slow crystal growth.

    • Slow Evaporation: Dissolve the compound in a suitable solvent and cover the vial with a cap that has a pinhole. Allowing the solvent to evaporate over several days can yield high-quality crystals.

  • Solution 2: Improve Purity. If slowing the process doesn't work, the issue is likely impurities. Pass the material through a quick silica gel plug (using a solvent system that elutes your compound quickly) to remove baseline impurities before re-attempting crystallization.

G start Crude Product (>85% Pure) dissolve Dissolve in Minimum Hot 'Good' Solvent (e.g., Ethanol, EtOAc, Acetone) start->dissolve cool Allow to Cool Slowly to Room Temperature dissolve->cool fridge Cool to 0-4 °C cool->fridge check Crystals Formed? fridge->check filter Isolate by Filtration, Wash with Cold Solvent, Dry in Vacuo check->filter Yes no_xtals No Crystals or Oil Out check->no_xtals No add_anti Add 'Anti-Solvent' (e.g., Water, Hexane) Dropwise Until Cloudy no_xtals->add_anti reheat Re-heat to Dissolve, Then Cool Slowly Again add_anti->reheat reheat->cool

Caption: Workflow for a typical cooling/anti-solvent crystallization.

References

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. (2020). National Center for Biotechnology Information. [Link]

  • Method for Determining Nitrogenous Heterocycle Compounds in Wine - ACS Publications. (2002). American Chemical Society. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. ResearchGate. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. (2025). MDPI. [Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis - ACS Publications. (2019). American Chemical Society. [Link]

  • Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives - Google Patents.
  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis - PMC. (2019). National Center for Biotechnology Information. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (2025). Royal Society of Chemistry. [Link]

  • Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism - MDPI. (2022). MDPI. [Link]

  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. ResearchGate. [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines | ACS Omega - ACS Publications. (2019). American Chemical Society. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC. National Center for Biotechnology Information. [Link]

  • Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors - OSTI.GOV. (2019). Office of Scientific and Technical Information. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (2022). Digital.CSIC. [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][8][9][10]triazine Sulfonamides and Their Experimental and Computational Biological Studies - MDPI. (2022). MDPI. [Link]

  • (PDF) Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. (2025). ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. National Center for Biotechnology Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Target Engagement of Pyrazolo[1,5-b]pyridazine Kinase Inhibitors: A Comparative Guide to Cellular Assays

As the field of targeted therapeutics matures, the pyrazolo[1,5-b]pyridazine scaffold has emerged as a highly privileged chemotype in kinase drug discovery. This core structure has yielded exceptionally potent inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

As the field of targeted therapeutics matures, the pyrazolo[1,5-b]pyridazine scaffold has emerged as a highly privileged chemotype in kinase drug discovery. This core structure has yielded exceptionally potent inhibitors for a variety of critical targets, including DYRK1A, CDK16, CDK2, and GSK-3β . However, because these molecules typically act as Type I ATP-competitive inhibitors, demonstrating in vitro potency is insufficient. The intracellular environment presents a formidable barrier: inhibitors must cross the lipid bilayer, evade efflux pumps, and outcompete millimolar concentrations of intracellular ATP to bind their target.

To bridge the gap between biochemical affinity and cellular efficacy, proving direct intracellular target engagement (TE) is mandatory. This guide objectively compares the two premier live-cell TE platforms—NanoBRET and CETSA —using recent pyrazolo[1,5-b]pyridazine case studies, and provides the self-validating experimental protocols necessary to rigorously evaluate these compounds.

The Mechanistic Challenge: Why In Vitro Assays Fall Short

Traditional in vitro profiling (e.g., KinomeScan or radiometric assays) measures binding to isolated, often truncated, recombinant kinase domains. While useful for initial structure-activity relationship (SAR) screening, these assays fail to capture the physiological context of the kinase.

For example, the atypical kinase CDK16 requires binding to Cyclin Y and a phosphorylation-dependent 14-3-3 interaction to achieve its active conformation [[1]]([Link]). An inhibitor's affinity for the isolated monomeric kinase in vitro may drastically differ from its affinity for the fully assembled complex in a live cell. Furthermore, pyrazolo[1,5-b]pyridazine derivatives optimized for parasitic targets (like T. b. brucei GSK-3) often show unexpected off-target binding to human orthologs when introduced to whole-cell systems, highlighting the need for context-specific validation [[2]]([Link]).

To establish causality between drug treatment and phenotypic response, we must utilize assays that preserve the native cellular machinery.

Binding_Logic Inhibitor Pyrazolo[1,5-b]pyridazine Inhibitor Cell_Perm Cellular Permeability & Efflux Evasion Inhibitor->Cell_Perm Enters Cell Target Target Kinase (e.g., DYRK1A / CDK16) TE_Signal Target Engagement Confirmed (Shift in Tm or BRET) Target->TE_Signal High Affinity Off_Target Off-Target Binding (e.g., GSK-3β) Target->Off_Target Poor Selectivity ATP_Comp ATP-Competitive Hinge Binding ATP_Comp->Target Binds Pocket Cell_Perm->ATP_Comp Competes with Intracellular ATP

Fig 1: Pharmacological logic of ATP-competitive pyrazolo[1,5-b]pyridazine inhibitors in live cells.

Platform Comparison: NanoBRET vs. CETSA

When validating pyrazolo[1,5-b]pyridazines, researchers typically choose between two orthogonal methodologies.

NanoBRET (Bioluminescence Resonance Energy Transfer)

NanoBRET relies on the expression of a kinase fused to NanoLuc luciferase. A cell-permeable fluorescent tracer reversibly binds the kinase ATP pocket. When the tracer is in close proximity to NanoLuc, energy transfer occurs, generating a BRET signal. If a pyrazolo[1,5-b]pyridazine inhibitor successfully penetrates the cell and binds the target, it displaces the tracer, causing a dose-dependent loss of the BRET signal.

  • Case Study: Henderson et al. utilized NanoBRET to validate compound 11, a highly selective pyrazolo[1,5-b]pyridazine DYRK1A inhibitor. The assay confirmed that specific methyl substitutions directed into the hinge region maintained target engagement in HEK293 cells without being compromised by P-glycoprotein efflux .

CETSA (Cellular Thermal Shift Assay)

CETSA is a label-free technique based on the thermodynamic principle that ligand binding stabilizes a protein's folded state. Intact cells are treated with the inhibitor and subjected to a transient heat shock. Unbound proteins denature and aggregate, while inhibitor-bound proteins remain soluble.

  • Case Study: Dixon-Clarke et al. employed CETSA to demonstrate that the pyrazolo[1,5-b]pyridazine compound GW779439X engaged CDK16 in living cells, inducing a massive thermal shift ( ΔTm​>8∘C ), confirming that the isolated crystal structure binding translated to the complex intracellular environment .

Quantitative Performance Summary
ParameterNanoBRET Target EngagementCETSA (Cellular Thermal Shift)In Vitro Kinase Assay (Alternative)
Cellular Context Live cells (intact membranes)Live cells or tissue lysatesCell-free (recombinant protein)
ATP Competition Yes (physiological ATP levels)Yes (physiological ATP levels)Artificial (usually 10 µM or 1 mM)
Protein Modification Requires NanoLuc fusionLabel-free (endogenous protein)Requires purification tags
Readout Real-time equilibrium bindingEndpoint thermal stabilizationEnzymatic turnover / displacement
Throughput High (384-well microplates)Medium (PCR strips / AlphaLISA)Ultra-High (Microarrays)
Primary Limitation Relies on transient transfectionProne to complex thermal dynamicsLacks physiological relevance

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include the necessary internal controls to confirm that the observed signals are driven by true target engagement rather than assay artifacts.

TE_Workflows cluster_NanoBRET NanoBRET Workflow cluster_CETSA CETSA Workflow N1 Transfect Cells (NanoLuc-Kinase) N2 Add Fluorescent Tracer & Test Inhibitor N1->N2 N3 Measure BRET Ratio (Displacement) N2->N3 C1 Treat Live Cells with Inhibitor C2 Heat to Induce Thermal Denaturation C1->C2 C3 Quantify Soluble Protein (Western/AlphaLISA) C2->C3

Fig 2: Procedural comparison between NanoBRET and CETSA live-cell workflows.

Protocol 1: NanoBRET Assay for DYRK1A Target Engagement

Causality Note: We must first determine the tracer's apparent affinity ( Kd,app​ ) for the NanoLuc-DYRK1A fusion. Running the competition assay at a tracer concentration near the Kd,app​ ensures maximum sensitivity to the pyrazolo[1,5-b]pyridazine inhibitor's IC50​ .

Step 1: Transfection & Plating

  • Seed HEK293 cells in a 6-well plate at 2×105 cells/mL.

  • Transfect with the NanoLuc-DYRK1A fusion plasmid using a lipid-based reagent (e.g., FuGENE HD) at a 1:10 ratio of DNA to lipid. Self-validation: Low DNA concentrations prevent overexpression artifacts.

  • Incubate for 24 hours, then harvest and resuspend cells in Opti-MEM without phenol red.

  • Plate cells into a 384-well white plate at 1×104 cells/well.

Step 2: Tracer Titration & Inhibitor Competition

  • Tracer Titration (Control): Add the fluorescent kinase tracer in a 2-fold dilution series (from 1 µM to 1 nM) to determine the Kd,app​ .

  • Competition Setup: To the experimental wells, add the tracer at the calculated Kd,app​ concentration.

  • Add the pyrazolo[1,5-b]pyridazine test compound (e.g., Compound 11) in a 10-point dose-response curve (10 µM to 0.5 nM). Include DMSO-only wells as the negative control and a known high-affinity inhibitor as the positive control.

  • Incubate for 2 hours at 37°C to allow intracellular equilibration.

Step 3: Detection & Analysis

  • Add the NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor. Causality Note: The extracellular inhibitor quenches signal from dead/lysed cells, ensuring the readout is strictly from live, intact cells.

  • Measure luminescence at 460 nm (donor) and 618 nm (acceptor) using a microplate reader.

  • Calculate the milliBRET ratio: (Acceptor/Donor)×1000 . Plot against the log[Inhibitor] to determine the cellular IC50​ .

Protocol 2: CETSA for CDK16 Target Engagement

Causality Note: Heating the cells increases the kinetic energy of the target protein, driving it toward unfolding. When a pyrazolo[1,5-b]pyridazine inhibitor binds the ATP pocket, it crosslinks the N- and C-lobes of the kinase, thermodynamically penalizing the unfolded state and shifting the melting curve to the right.

Step 1: Cell Treatment

  • Culture target cells (e.g., HCT116) to 80% confluency.

  • Treat cells with the pyrazolo[1,5-b]pyridazine inhibitor (e.g., GW779439X at 10 µM) or vehicle (0.1% DMSO) for 1 hour at 37°C. Self-validation: 1 hour ensures steady-state intracellular concentrations are reached.

Step 2: Thermal Denaturation

  • Harvest cells, wash with PBS, and aliquot into 8-tube PCR strips (50 µL per tube, 1×106 cells/aliquot).

  • Subject the strips to a temperature gradient (e.g., 40°C to 64°C) using a thermal cycler for exactly 3 minutes.

  • Immediately cool the tubes at room temperature for 3 minutes, then snap-freeze in liquid nitrogen to halt thermal dynamics.

Step 3: Lysis and Soluble Fraction Isolation

  • Lyse the cells by subjecting them to three rapid freeze-thaw cycles.

  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Causality Note: This critical step pellets the aggregated, denatured proteins. Only the folded, soluble CDK16 remains in the supernatant.

Step 4: Quantification

  • Transfer the soluble supernatant to a new plate.

  • Quantify the remaining CDK16 using quantitative Western blotting or AlphaLISA with a CDK16-specific antibody.

  • Plot the normalized signal intensity against temperature to generate melt curves. Calculate the ΔTm​ (difference in temperature at which 50% of the protein is denatured between treated and DMSO control). A ΔTm​≥2∘C is generally accepted as definitive proof of target engagement.

Conclusion

Validating the target engagement of pyrazolo[1,5-b]pyridazine kinase inhibitors requires moving beyond recombinant assays to account for the complex biophysics of the live cell. While NanoBRET offers high-throughput, real-time equilibrium data ideal for lead optimization and SAR development, CETSA provides a powerful, label-free alternative that confirms engagement with endogenous protein complexes. By integrating these methodologies, researchers can confidently advance pyrazolo[1,5-b]pyridazine candidates with proven on-target cellular efficacy.

References
  • Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors Source: Journal of Medicinal Chemistry (2021) URL:[Link]

  • Structure and inhibitor specificity of the PCTAIRE-family kinase CDK16 Source: Biochemical Journal (2017) URL:[Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis Source: Journal of Medicinal Chemistry (2020) URL:[Link]

Sources

Comparative

A Comparative Guide to the Inhibitory Activity of Pyrazolo[1,5-b]pyridazine Derivatives Against CDK-2 and GSK-3β

In the landscape of modern drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of heterocyclic scaffolds, pyrazolo[1,5-b]pyridazines hav...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of heterocyclic scaffolds, pyrazolo[1,5-b]pyridazines have emerged as a privileged structure, demonstrating a remarkable capacity to modulate the activity of key cellular kinases. This guide provides an in-depth comparison of the inhibitory activity of pyrazolo[1,5-b]pyridazine derivatives against two critical and often intertwined therapeutic targets: Cyclin-Dependent Kinase 2 (CDK-2) and Glycogen Synthase Kinase 3 beta (GSK-3β).

This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and a discussion of the structure-activity relationships (SAR) that govern the dual-inhibitory potential and selectivity of this promising class of compounds.

Introduction: The Therapeutic Rationale for Targeting CDK-2 and GSK-3β

CDK-2 and GSK-3β are serine/threonine kinases that play pivotal roles in a diverse array of cellular processes. Their dysregulation is implicated in the pathophysiology of numerous diseases, most notably cancer and metabolic disorders.

Cyclin-Dependent Kinase 2 (CDK-2): A Gatekeeper of the Cell Cycle

CDK-2 is a key regulator of cell cycle progression, primarily controlling the G1/S phase transition. Its activity is tightly regulated by cyclins E and A. Aberrant CDK-2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Consequently, the development of CDK-2 inhibitors has been a major focus of anti-cancer drug discovery.

Glycogen Synthase Kinase 3 beta (GSK-3β): A Multifaceted Signaling Hub

GSK-3β is a constitutively active kinase involved in a multitude of cellular pathways, including glycogen metabolism, cell signaling, and apoptosis. Unlike many other kinases, GSK-3β is typically active and is inhibited by upstream signals, such as the insulin and Wnt signaling pathways. Its dysregulation has been linked to type 2 diabetes, Alzheimer's disease, and various cancers. Inhibition of GSK-3β is a promising therapeutic strategy for these conditions.[1]

The frequent co-dysregulation of CDK-2 and GSK-3β in certain cancers has spurred interest in the development of dual inhibitors, which may offer a synergistic therapeutic effect. The pyrazolo[1,5-b]pyridazine scaffold has proven to be a fertile ground for the discovery of such compounds.

The Pyrazolo[1,5-b]pyridazine Scaffold: A Platform for Dual Kinase Inhibition

The pyrazolo[1,5-b]pyridazine core has attracted significant attention in medicinal chemistry due to its versatile kinase-inhibitory properties.[2] Research into derivatives of this scaffold has revealed a fascinating interplay between potency and selectivity against CDK-2 and GSK-3β.

A notable example is the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series. Initial investigations into this series identified compounds with potent inhibitory activity against both CDK-2 and GSK-3β.[3][4] This dual activity highlighted the potential of the pyrazolo[1,5-b]pyridazine scaffold to be tailored for either selective or dual-targeting therapeutic agents. Subsequent structure-activity relationship (SAR) studies focused on modifying various positions of the pyrazolo[1,5-b]pyridazine core to enhance selectivity for GSK-3β over CDK-2, ultimately leading to the development of highly selective GSK-3β inhibitors.[3]

To illustrate the concept of dual inhibition within a closely related scaffold, we can examine data from a study on pyrazolo[3,4-d]pyrimidine derivatives, which share a similar bicyclic core.

Comparative Inhibitory Activity: A Case Study with Pyrazolo[3,4-d]pyrimidine Derivatives

A recent study on novel pyrazolo[3,4-d]pyrimidine derivatives provides a clear example of dual CDK-2/GSK-3β inhibitory activity. The following table summarizes the IC50 values for two of the most promising compounds from this study.

CompoundCDK-2 IC50 (µM)GSK-3β IC50 (µM)
5c 0.2440.317
5g 0.1280.160

Data sourced from El-Gazzar et al. (2024).[5]

These results demonstrate that compounds 5c and 5g exhibit potent, sub-micromolar inhibition of both CDK-2 and GSK-3β, highlighting the potential for developing effective dual-kinase inhibitors from this class of molecules.

Experimental Methodologies: A Blueprint for Kinase Inhibition Assays

The evaluation of kinase inhibitors requires robust and reproducible experimental protocols. The following is a generalized, step-by-step methodology for assessing the inhibitory activity of pyrazolo[1,5-b]pyridazine derivatives against CDK-2 and GSK-3β, based on commonly employed techniques in the field.

In Vitro Kinase Inhibition Assay

1. Reagents and Materials:

  • Recombinant human CDK-2/Cyclin A2 and GSK-3β enzymes

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Histone H1 for CDK-2, a phosphopeptide for GSK-3β)

  • Test compounds (Pyrazolo[1,5-b]pyridazine derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplates (e.g., 384-well plates)

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of the microplate.

  • Add the test compounds to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a suitable reagent.

  • Add the detection reagent to measure the remaining ATP or the amount of ADP produced. The signal is typically luminescence-based.

  • Read the plate using a luminometer.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Cellular Context and a Comparative Workflow

To better understand the biological significance of inhibiting CDK-2 and GSK-3β, as well as the process of comparing inhibitors, the following diagrams are provided.

Signaling Pathways

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2_E CDK-2 Cyclin E->CDK2_E activates DNA_Replication DNA Replication CDK2_E->DNA_Replication initiates Pyrazolo_Inhibitor Pyrazolo[1,5-b]pyridazine Inhibitor Pyrazolo_Inhibitor->CDK2_E inhibits

Caption: Simplified CDK-2 signaling pathway in the G1/S phase transition.

GSK3B_Pathway cluster_Wnt Wnt Signaling cluster_Insulin Insulin Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Insulin Insulin IR Insulin Receptor Insulin->IR binds PI3K PI3K IR->PI3K activates Akt Akt PI3K->Akt activates GSK3B GSK-3β Akt->GSK3B phosphorylates (inactivates) GSK3B->Beta_Catenin phosphorylates for degradation Degradation Degradation Beta_Catenin->Degradation Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription activates (when stable) Pyrazolo_Inhibitor Pyrazolo[1,5-b]pyridazine Inhibitor Pyrazolo_Inhibitor->GSK3B inhibits

Caption: Simplified overview of GSK-3β regulation by Wnt and Insulin signaling.

Comparative Inhibitor Evaluation Workflow

Inhibitor_Workflow Start Start: Compound Library HTS High-Throughput Screening (Primary Kinase Assays) Start->HTS Hit_Identification Hit Identification (Potent Compounds) HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination (CDK-2 vs. GSK-3β) Hit_Identification->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling (Panel of other kinases) Dose_Response->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) & Lead Optimization Selectivity_Profiling->SAR_Studies Cellular_Assays Cell-Based Assays (Proliferation, Apoptosis) SAR_Studies->Cellular_Assays In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Cellular_Assays->In_Vivo_Studies End End: Lead Candidate In_Vivo_Studies->End

Caption: Generalized workflow for the discovery and comparison of kinase inhibitors.

Structure-Activity Relationship (SAR) and the Quest for Selectivity

The ability to modulate the selectivity of pyrazolo[1,5-b]pyridazine derivatives for CDK-2 versus GSK-3β lies in the strategic modification of the core scaffold. The N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series serves as an excellent case study. While specific SAR data from a direct comparative study is limited, the successful development of selective GSK-3β inhibitors from initially dual-active leads implies that substitutions at various positions of the pyrazolo[1,5-b]pyridazine and the phenylpyrimidine moieties can significantly influence the interaction with the ATP-binding pockets of these kinases.[3]

Molecular modeling studies have provided insights into the binding modes of these inhibitors, suggesting that subtle differences in the topology of the CDK-2 and GSK-3β active sites can be exploited to achieve selectivity.[3] For instance, modifications that introduce steric hindrance or alter the hydrogen bonding network in a way that is favorable for one kinase but not the other are key strategies in designing selective inhibitors.

Conclusion and Future Directions

The pyrazolo[1,5-b]pyridazine scaffold represents a versatile and promising platform for the development of inhibitors targeting CDK-2 and GSK-3β. The available evidence strongly suggests that derivatives of this scaffold can be engineered to exhibit either potent dual inhibition or high selectivity for one kinase over the other. The development of dual inhibitors is an attractive strategy for certain cancers where both pathways are dysregulated, while selective inhibitors are crucial for minimizing off-target effects and for diseases where the modulation of a single kinase is desired.

Future research in this area should focus on the systematic evaluation of a diverse library of pyrazolo[1,5-b]pyridazine derivatives against both CDK-2 and GSK-3β in parallel. Such studies will provide a more comprehensive understanding of the SAR and enable the rational design of next-generation inhibitors with optimized potency, selectivity, and pharmacokinetic properties. The insights gained from such endeavors will undoubtedly contribute to the development of novel and effective therapies for a range of debilitating diseases.

References

  • El-Gazzar, M. G., et al. (2024). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. Bioorganic Chemistry, 151, 107566. [Link]

  • Tavares, F. X., et al. (2004). N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as potent and selective inhibitors of glycogen synthase kinase 3 with good cellular efficacy. Journal of Medicinal Chemistry, 47(19), 4716-4730. [Link]

  • Tavares, F. X., et al. (2004). N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as Potent and Selective Inhibitors of Glycogen Synthase Kinase 3 with Good Cellular Efficacy. Journal of Medicinal Chemistry, 47(19), 4716-4730. [Link]

  • Wang, Y., et al. (2006). Inhibitory mode of N-phenyl-4-pyrazolo[1,5-b] pyridazin-3-ylpyrimidin-2-amine series derivatives against GSK-3: molecular docking and 3D-QSAR analyses. Protein Engineering, Design and Selection, 19(4), 141-149. [Link]

  • Brana, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(21), 6843-6854. [Link]

  • El-Sayed, N. N. E., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7252. [Link]

  • El-Gazzar, M. G., et al. (2024). Newly synthesized pyrazolo[3,4‐d]pyrimidines as dual inhibitors to CDK2 and GSK3β. ResearchGate. [Link]

  • El-Damasy, D. A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3904. [Link]

  • Gillespie, J. R., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 6(2), 253-264. [Link]

Sources

Validation

Comparative Guide: 3D-QSAR Modeling Strategies for N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine GSK-3 Inhibitors

The Biological Imperative & The Conformational Challenge Glycogen synthase kinase 3 (GSK-3) is a critical regulatory enzyme in glycogen synthesis. In type 2 diabetes, defective liver and muscle glycogen synthesis leads t...

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Imperative & The Conformational Challenge

Glycogen synthase kinase 3 (GSK-3) is a critical regulatory enzyme in glycogen synthesis. In type 2 diabetes, defective liver and muscle glycogen synthesis leads to elevated plasma glucose levels, making GSK-3 inhibition a prime therapeutic target[1]. Recent structure-activity relationship (SAR) studies have identified the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series as highly potent and selective GSK-3 inhibitors with excellent cellular efficacy[1].

However, optimizing this scaffold presents a severe computational challenge. While the pyrazolo[1,5-b]pyridazine core is rigid, the amine linkages connecting the phenyl and pyrimidine rings introduce significant conformational flexibility[2]. Developing reliable 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models—such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)—requires precise molecular alignment. If the alignment fails to represent the true bioactive conformation, the resulting predictive models will collapse.

This guide objectively compares the performance of Receptor-Guided 3D-QSAR (the recommended methodology) against traditional Ligand-Based 3D-QSAR and modern 3D-CNN Machine Learning approaches, providing a self-validating protocol for drug development professionals.

Objective Comparison of 3D-QSAR Alignment Methodologies

To establish causality behind our methodological choices, we must understand why certain alignments fail. Traditional ligand-based alignment relies on atom-by-atom superimposition, assuming a shared minimum-energy vacuum conformation. For highly flexible scaffolds like the pyrazolo-pyridazine series, this assumption is fundamentally flawed; the GSK-3 ATP-binding pocket induces specific dihedral rotations that deviate entirely from the vacuum state.

Conversely, Receptor-Guided 3D-QSAR utilizes flexible docking (e.g., AutoDock) to extract the bioactive conformation directly from the enzyme's active site[3]. This ensures the alignment is physically grounded in the receptor's topology[4].

Quantitative Performance Comparison

The following table summarizes the predictive performance and computational characteristics of the three primary modeling strategies applied to an 80-compound training set of N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines[5].

MethodologyAlignment SourceInternal Validation ( q2 )Non-Cross-Validated ( r2 )External Predictive ( rpred2​ )Mechanistic Interpretability
Receptor-Guided CoMFA/CoMSIA (Recommended) Flexible Docking (GSK-3 ATP Pocket)0.65 - 0.72 0.861 - 0.870 > 0.80 High (Fields map perfectly to physical receptor cavities)
Ligand-Based CoMFA (Alternative) Atom-by-Atom Vacuum Superimposition~0.45~0.75< 0.50Low (Fails to capture induced fit; prone to artifact fields)
3D-CNN Deep Learning (Alternative) Voxelized 3D GridsN/A~0.90~0.75Very Low ("Black box" model; difficult to guide synthesis)

Data supported by molecular docking and 3D-QSAR analyses of GSK-3 inhibitors[6].

Workflow & Pathway Visualizations

QSAR_Workflow cluster_Ligand Alternative: Ligand-Based Alignment cluster_Receptor Product: Receptor-Guided Alignment Start Compound Dataset (80 GSK-3 Inhibitors) LB_Align Atom-by-Atom Superimposition Start->LB_Align Docking Flexible Docking (AutoDock into GSK-3) Start->Docking LB_Model Vacuum Conformation Extraction LB_Align->LB_Model LB_Result Lower Predictive Power (q² < 0.5) LB_Model->LB_Result ActiveConf Extract Bioactive Conformations Docking->ActiveConf RG_Result High Predictive Power (q² > 0.6, r² > 0.86) ActiveConf->RG_Result

Caption: Workflow comparison: Receptor-guided vs. ligand-based 3D-QSAR alignment strategies.

GSK3_Pathway Insulin Insulin / Wnt Signaling GSK3 GSK-3 Active State (Target Enzyme) Insulin->GSK3 Regulates GlycogenSyn Glycogen Synthase (Inactivated) GSK3->GlycogenSyn Phosphorylates Diabetes Elevated Plasma Glucose (Type 2 Diabetes) GlycogenSyn->Diabetes Defective Synthesis Inhibitor N-phenyl-4-pyrazolo... pyrimidin-2-amine GSK3_Inhibited GSK-3 Inhibited Inhibitor->GSK3_Inhibited Binds ATP Pocket GlycogenSyn_Active Glycogen Synthase (Activated) GSK3_Inhibited->GlycogenSyn_Active Prevents Phosphorylation GlucoseControl Glucose Control GlycogenSyn_Active->GlucoseControl Restores Synthesis

Caption: GSK-3 pathway regulation and therapeutic intervention by pyrazolo-pyridazine inhibitors.

The Receptor-Guided 3D-QSAR Protocol (Self-Validating Workflow)

Trustworthiness in computational chemistry relies on self-validation. A model is only as reliable as its ability to predict unseen data and map to physical reality. The following step-by-step protocol details the optimal execution of Receptor-Guided 3D-QSAR for this compound series[3].

Step 1: Bioactive Conformation Retrieval via Flexible Docking
  • Rationale: The high flexibility of the amine linkages requires the receptor to dictate the ligand's conformation.

  • Action: Prepare the human GSK-3 crystal structure (e.g., adding polar hydrogens, assigning Gasteiger charges). Use AutoDock to perform flexible docking of the 80 training set compounds into the ATP-binding pocket[4].

  • Validation Check: Ensure the highest-scoring docked pose reproduces known binding motifs (e.g., critical hydrogen bonds with the hinge region of GSK-3).

Step 2: Molecular Alignment
  • Rationale: 3D-QSAR models are acutely sensitive to spatial positioning. Even minor translational shifts will distort the Lennard-Jones potentials.

  • Action: Extract the bioactive conformations from Step 1. Using the rigid pyrazolo[1,5-b]pyridazine core as the common substructure, perform a rigid-body superimposition of all 80 compounds to fine-tune the alignment within the 3D grid box.

Step 3: Field Calculation (CoMFA & CoMSIA)
  • Rationale: To quantify how steric bulk and electrostatic charge drive biological activity.

  • Action: Place the aligned molecules in a 3D lattice with a 2.0 Å grid spacing. Calculate CoMFA fields using an sp3 Carbon probe with a +1 charge to map steric (Lennard-Jones) and electrostatic (Coulombic) interactions. For CoMSIA, incorporate hydrophobic, hydrogen-bond donor, and acceptor fields using a Gaussian-type distance-dependent function[6].

Step 4: Partial Least Squares (PLS) Analysis & Self-Validation
  • Rationale: To extract latent variables and strictly prevent statistical overfitting.

  • Action: Perform PLS regression correlating the 3D fields to the empirical pIC50​ values.

  • The Self-Validating System:

    • Internal Validation: Execute Leave-One-Out (LOO) cross-validation. The model must yield a q2>0.5 . If this threshold fails, the alignment is rejected, and Step 1 must be repeated.

    • Non-Cross-Validation: Calculate the standard correlation coefficient. A successful model for this series will yield an r2≈0.870 for CoMFA and 0.861 for CoMSIA[5].

    • External Validation: Predict the activity of a completely withheld test set of 10 compounds. The predictive rpred2​ must exceed 0.6.

    • Physical Mapping: Map the resulting CoMFA/CoMSIA contour maps back into the topology of the GSK-3 active site. A sterically favored contour generated by the model must correspond to an empty physical cavity in the receptor[4].

Conclusion

For highly flexible scaffolds like the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series, traditional ligand-based 3D-QSAR is fundamentally inadequate. By combining receptor-based modeling (flexible docking) with ligand-based field analysis (CoMFA/CoMSIA), researchers can generate highly predictive, mechanistically interpretable models. This receptor-guided approach not only yields superior statistical robustness ( r2>0.86 ) but also provides actionable 3D contour maps to guide the synthesis of next-generation GSK-3 inhibitors[3][6].

References

  • Title: Inhibitory mode of N-phenyl-4-pyrazolo[1,5-b] pyridazin-3-ylpyrimidin-2-amine series derivatives against GSK-3: molecular docking and 3D-QSAR analyses Source: Protein Engineering, Design and Selection URL: [Link]

  • Title: N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as Potent and Selective Inhibitors of Glycogen Synthase Kinase 3 with Good Cellular Efficacy Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine (Compound Summary) Source: PubChem URL: [Link]

Sources

Comparative

assessing cross-reactivity profile of Pyrazolo[1,5-b]pyridazine inhibitors

As a Senior Application Scientist, assessing the kinome-wide cross-reactivity of small-molecule inhibitors is a critical phase in drug development. The pyrazolo[1,5-b]pyridazine scaffold has emerged as a highly privilege...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, assessing the kinome-wide cross-reactivity of small-molecule inhibitors is a critical phase in drug development. The pyrazolo[1,5-b]pyridazine scaffold has emerged as a highly privileged chemotype for targeting the ATP-binding site of the CMGC kinase family (which includes CDKs, MAPKs, GSK3, and CLKs). However, the high structural homology within the ATP-binding pockets of these kinases inherently drives off-target cross-reactivity, leading to potential clinical toxicity.

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of pyrazolo[1,5-b]pyridazine inhibitors—specifically focusing on the development of selective DYRK1A inhibitors versus older pan-CMGC inhibitors and alternative scaffolds. Furthermore, it details the self-validating experimental workflows required to accurately profile these compounds.

The Mechanistic Basis of Pyrazolo[1,5-b]pyridazine Cross-Reactivity

The pyrazolo[1,5-b]pyridazine core functions as a potent hinge-binding motif. The pyridine-type nitrogen of the pyrazolo portion supports a critical long-range water network at the back of the kinase pocket, while the nonbridging nitrogen of the pyridazine ring acts as a hydrogen-bond acceptor .

Historically, unsubstituted or minimally substituted pyrazolo[1,5-b]pyridazines exhibited broad cross-reactivity, potently inhibiting GSK3β and CDK2 alongside intended targets like DYRK1A. The breakthrough in selectivity was achieved through a chemoinformatics-driven approach: the addition of a single methyl group (N-methylation) to the aminopyrimidine moiety. This modification introduces a steric clash within the highly conserved ATP pockets of GSK3β and CDK2, effectively abolishing binding. Conversely, DYRK1A and CLK kinases possess a unique, shallow lipophilic pocket near the hinge region that perfectly accommodates this methyl bulk, acting as a structural "selectivity switch" .

StructuralRationale Core Pyrazolo[1,5-b]pyridazine Core (Hinge Binder) Unmodified Unmodified Aminopyrimidine (Hydrogen Bond Donor Active) Core->Unmodified Methylated N-Methylated Aminopyrimidine (Steric Bulk Added) Core->Methylated DYRK1A_1 DYRK1A Potent Binding Unmodified->DYRK1A_1 GSK3_1 GSK3β / CDK2 Potent Off-Target Binding Unmodified->GSK3_1 DYRK1A_2 DYRK1A Potent Binding (Lipophilic Pocket) Methylated->DYRK1A_2 GSK3_2 GSK3β / CDK2 Steric Clash (Selectivity Achieved) Methylated->GSK3_2

Fig 1. Structural rationale for kinase selectivity via N-methylation of the pyrazolo[1,5-b]pyridazine core.

Comparative Cross-Reactivity Profiles

To objectively evaluate the pyrazolo[1,5-b]pyridazine scaffold, we must compare its optimized derivatives against early-generation analogs and alternative chemotypes (such as the purine analog Leucettine L41). Furthermore, this scaffold has been successfully repurposed for neglected tropical diseases, such as Human African Trypanosomiasis (HAT), where the goal is to selectively target Trypanosoma brucei kinases while avoiding human CMGC orthologues .

Table 1: Quantitative Cross-Reactivity Comparison of Key Inhibitors

Compound / InhibitorScaffold TypePrimary TargetDYRK1A IC₅₀ (nM)GSK3β IC₅₀ (nM)CDK2 IC₅₀ (nM)Selectivity Profile
Compound 6a Unmethylated Pyrazolo[1,5-b]pyridazineDYRK1A76< 100< 100Poor: Pan-CMGC cross-reactivity.
Compound 11 (DYRK1-IN-1) N-methylated Pyrazolo[1,5-b]pyridazineDYRK1A75> 10,000> 10,000Excellent: Highly selective for DYRK1A.
Leucettine L41 Purine Analog (Alternative)DYRK1A / CLK~40~400> 10,000Moderate: Dual DYRK/CLK inhibitor; hits GSK3β.
Compound 23a Substituted Pyrazolo[1,5-b]pyridazineT. b. brucei KinasesN/A> 1,000> 1,000Targeted: Selective for parasite over human kinases.

Data synthesized from validated radiometric and biochemical profiling assays , , .

Self-Validating Experimental Workflows for Selectivity Profiling

To ensure scientific integrity, the cross-reactivity of these inhibitors must be assessed using orthogonal, self-validating methodologies. Relying solely on a single biochemical assay format can lead to false positives due to compound interference or non-physiological assay conditions.

Protocol A: High-Throughput Radiometric Kinase Profiling (Biochemical)

Causality & Rationale: Fluorescence-based assays (e.g., TR-FRET) are highly susceptible to auto-fluorescence or quenching from highly conjugated heterocyclic scaffolds like pyrazolo[1,5-b]pyridazines. A ³³P-radiometric assay directly measures the transfer of the gamma-phosphate to the substrate, providing absolute, interference-free quantification. Furthermore, ATP concentrations must be strictly set to the apparent Kₘ for each specific kinase. This normalizes the competitive pressure across the kinome panel, preventing artificially skewed IC₅₀ values.

Step-by-Step Methodology:

  • Assay Preparation: Prepare kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 μM Na-orthovanadate, 1.2 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[1,5-b]pyridazine inhibitor in 100% DMSO.

  • Control Integration (Self-Validation): Include a pan-kinase inhibitor (e.g., Staurosporine) as a positive control for total inhibition, and a 1% DMSO vehicle as a negative control (baseline activity).

  • Reaction Initiation: Add the recombinant kinase (e.g., DYRK1A, GSK3β, CDK2), the specific peptide substrate, and the ATP/³³P-ATP mixture (at the Kₘ of the respective kinase).

  • Incubation & Termination: Incubate for 60 minutes at 30°C. Terminate the reaction by spotting the mixture onto ion-exchange filter paper (e.g., P81) and washing extensively with 0.75% phosphoric acid to remove unincorporated ³³P-ATP.

  • Quantification: Measure the retained radioactivity using a scintillation counter. Calculate IC₅₀ values using a four-parameter logistic regression model.

Protocol B: NanoBRET Cellular Target Engagement (Cellular)

Causality & Rationale: Biochemical selectivity does not always translate to cellular efficacy. Inhibitors must cross the cell membrane and outcompete physiological intracellular ATP concentrations (which range from 1 to 5 mM—orders of magnitude higher than biochemical Kₘ levels). NanoBRET (Bioluminescence Resonance Energy Transfer) validates that the compound physically engages the target kinase inside a living cell, confirming that the cross-reactivity profile holds true in a complex biological matrix.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase (e.g., DYRK1A-NLuc or GSK3β-NLuc).

  • Plating & Tracer Addition: 24 hours post-transfection, harvest and re-plate the cells into 384-well plates. Add a cell-permeable fluorescent NanoBRET tracer known to bind the ATP pocket of the target kinase.

  • Inhibitor Displacement: Add the pyrazolo[1,5-b]pyridazine test compounds across a concentration gradient. Incubate for 2 hours. If the compound is cell-permeable and selective, it will displace the tracer from DYRK1A-NLuc but not from GSK3β-NLuc.

  • BRET Measurement: Add the NanoLuc substrate. Measure donor emission (460 nm) and acceptor emission (618 nm).

  • Validation: A decrease in the BRET ratio (Acceptor/Donor) indicates successful displacement of the tracer by the inhibitor, confirming live-cell target engagement.

ProfilingWorkflow Step1 1. Compound Prep 10-point titration Step2 2. Radiometric Assay 33P-ATP competitive binding Step1->Step2 Step3 3. Selectivity Filter Calculate IC50 ratios Step2->Step3 Step4 4. NanoBRET Cellular target engagement Step3->Step4

Fig 2. Self-validating experimental workflow for assessing kinase inhibitor cross-reactivity.

Conclusion

The pyrazolo[1,5-b]pyridazine scaffold is a powerful tool in kinase drug discovery, but its utility is entirely dependent on rigorous structural optimization and cross-reactivity profiling. By leveraging specific steric modifications—such as N-methylation—researchers can successfully engineer out GSK3β and CDK2 off-target effects, yielding highly selective probes like DYRK1-IN-1. Validating these profiles requires a combination of interference-free radiometric biochemical assays and physiological cellular target engagement models to ensure the data is both accurate and biologically relevant.

References

  • Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Mining Public Domain Data to Develop Selective DYRK1A Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry.[Link]

Validation

Pharmacological Profiling of Novel Pyridazin-3-amine Analogs: A Comparative Guide to IC50 and EC50 Metrics

Executive Summary The pyridazine nucleus—a six-membered aromatic ring containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry. Its weak basicity, high dipole moment, and robust dual hydroge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine nucleus—a six-membered aromatic ring containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry. Its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity make it highly amenable to molecular recognition and drug-target interactions[1]. Among its derivatives, pyridazin-3-amine analogs have emerged as versatile modulators, demonstrating potent activity as kinase inhibitors (e.g., EGFR), enzyme inhibitors (e.g., nSMase2), and G-protein coupled receptor (GPCR) allosteric modulators[2][3][4].

This technical guide provides an objective comparison of the IC50 (Half-Maximal Inhibitory Concentration) and EC50 (Half-Maximal Effective Concentration) values of novel pyridazin-3-amine analogs. It is designed for researchers and drug development professionals to inform lead optimization and assay design.

Mechanistic Distinctions: IC50 vs. EC50 in Profiling

To accurately evaluate pyridazin-3-amine analogs, scientists must distinguish between the causal implications of IC50 and EC50 metrics:

  • IC50 (Inhibitory Potency): Measures the concentration of an antagonist or inhibitor required to suppress a biological process by 50%. For example, when evaluating pyrazolo[3,4-c]pyridazin-3-amine derivatives against the Epidermal Growth Factor Receptor (EGFR), the IC50 quantifies direct ATP-competitive binding and the subsequent blockade of kinase phosphorylation[3].

  • EC50 (Effective Potency/Efficacy): Measures the concentration of an agonist or positive allosteric modulator (PAM) required to achieve 50% of its maximal functional effect. When evaluating substituted pyrazolo[3',4':4,5]thieno[2,3-c]pyridazin-3-amines as PAMs for the muscarinic acetylcholine receptor M4 (mAChR M4), the EC50 reflects the compound's ability to sensitize the receptor to endogenous acetylcholine, amplifying downstream signaling[4].

Quantitative Performance Comparison

The following table summarizes the experimental IC50 and EC50 values of various novel pyridazin-3-amine analogs across different therapeutic targets.

Compound / Derivative ClassTargetAssay TypePrimary MetricValue
Imidazo[1,2-b]pyridazin-3-amine nSMase2Enzymatic InhibitionIC5010 μM[2]
Pyrazolo[3,4-c]pyridazin-3-amine (Target 4) EGFR (HepG-2 Cells)CytotoxicityIC5017.30 μM[3]
Pyrazolo[3,4-c]pyridazin-3-amine (4-SLNs Nano-formulation) EGFR (HepG-2 Cells)CytotoxicityIC504.80 μM[3]
Pyridazine-pyrazoline hybrid (Compound IXn) EGFREnzymatic InhibitionIC500.65 μM[5]
Pyrazolo[3',4':4,5]thieno[2,3-c]pyridazin-3-amine mAChR M4Functional ActivationEC50Sub-micromolar[4]

Note: The formulation of Target 4 into Solid Lipid Nanoparticles (4-SLNs) significantly improved cell permeability, lowering the IC50 from 17.30 μM to 4.80 μM, demonstrating the critical role of drug delivery in realizing the potential of the pyridazin-3-amine scaffold[3].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the experimental protocols used to derive these metrics must be designed with built-in causality and self-validation.

Protocol 1: Biochemical IC50 Determination (EGFR Kinase Assay)

This protocol utilizes a luminescence-based ADP detection assay to measure the direct inhibition of EGFR by pyridazin-3-amine analogs[3][5].

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5) and 10 mM MgCl2. Causality: The precise pH maintains the enzyme's active conformation, while Mg2+ is an essential divalent cation required to coordinate ATP in the kinase pocket.

  • ATP Concentration Optimization: Set the ATP concentration strictly at its Michaelis constant ( Km​ ) for EGFR (typically ~10 μM). Causality: Because pyridazin-3-amines often act as ATP-competitive inhibitors, using an ATP concentration higher than the Km​ will outcompete the inhibitor, artificially inflating the apparent IC50.

  • Compound Dilution: Perform a 10-point serial dilution of the analog in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Reaction & Self-Validating Readout: Incubate the kinase, substrate, and inhibitor for 60 minutes. Terminate the reaction using an ADP-Glo™ reagent.

    • Self-Validating Mechanism: The assay employs a two-step process. First, an ATP-depletion reagent removes all unreacted background ATP. Second, a detection reagent converts the kinase-generated ADP back into ATP, which drives a luciferase reaction. This ensures that the luminescent signal is exclusively derived from the kinase's activity, eliminating false positives from auto-luminescence or background ATP contamination.

Protocol 2: Cellular EC50 Determination (mAChR M4 PAM Assay)

This protocol measures the functional EC50 of positive allosteric modulators using intracellular calcium mobilization[4].

  • Cell Line Selection: Plate CHO-K1 cells stably transfected with human mAChR M4. Causality: Using an engineered, isolated system prevents cross-talk from endogenous muscarinic receptors, ensuring the measured EC50 reflects true, specific target engagement.

  • Dye Loading: Incubate cells with a fluorescent intracellular calcium indicator (e.g., Fluo-4 AM) for 45 minutes, followed by a wash step to remove extracellular dye.

  • Baseline Agonist Addition: Introduce an EC20​ concentration of the endogenous ligand (acetylcholine). Causality: Positive allosteric modulators do not activate the receptor on their own; they bind to an allosteric site to amplify the response of the orthosteric ligand. The EC20​ baseline provides the necessary orthosteric tone to observe this amplification.

  • Kinetic Readout & Self-Validation: Inject the pyridazin-3-amine analogs and measure fluorescence continuously using a FLIPR (Fluorometric Imaging Plate Reader).

    • Self-Validating Mechanism: The protocol utilizes a dual-read kinetic approach. A baseline fluorescence read is taken for 10 seconds prior to compound injection to establish intrinsic cellular noise. Following injection, the peak fluorescence is normalized against this internal baseline ( ΔF/F0​ ), ensuring that the measured EC50 reflects true receptor-mediated calcium flux rather than well-to-well variations in cell density or dye loading.

Pathway & Workflow Visualizations

G Start Compound Library (Pyridazin-3-amines) Biochem Biochemical Assay (Target Kinase/Enzyme) Start->Biochem Direct Binding Cellular Cell-Based Assay (Phenotypic/Functional) Start->Cellular Cell Permeability IC50 IC50 Determination (Inhibition Curve) Biochem->IC50 Dose-Response EC50 EC50 Determination (Activation/Efficacy Curve) Cellular->EC50 Dose-Response Lead Lead Optimization SAR Analysis IC50->Lead EC50->Lead

Workflow for determining IC50 and EC50 of pyridazin-3-amine analogs in preclinical screening.

Pathway Ligand EGF Ligand Receptor EGFR (Kinase Domain) Ligand->Receptor Activates Downstream PI3K / AKT / MAPK Receptor->Downstream Phosphorylates Inhibitor Pyridazin-3-amine Analog Inhibitor->Receptor Blocks ATP Pocket Apoptosis Apoptosis (Bax ↑, Bcl-2 ↓) Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation Downstream->Proliferation Drives

Mechanism of EGFR inhibition by pyridazin-3-amine analogs and downstream cellular effects.

References

  • Title: Neutral sphingomyelinase 2 inhibitors based on the imidazo[1,2-b]pyridazin-3-amine scaffold Source: Digitellinc (Poster Board #857) URL: [Link]

  • Title: Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies Source: MDPI URL: [Link]

  • Title: Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies Source: ResearchGate URL: [Link]

  • Source: Google Patents (US20140364409A1)
  • Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: NIH / PMC URL: [Link]

Sources

Comparative

In Vivo Validation of Pyrazolo[1,5-b]pyridazine-Based Kinase Inhibitors in Preclinical Cancer Models: A Comparative Efficacy Guide

As a Senior Application Scientist in preclinical oncology, I frequently evaluate novel chemotypes for targeted cancer therapy. The Pyrazolo[1,5-b]pyridazine scaffold has recently emerged as a highly privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in preclinical oncology, I frequently evaluate novel chemotypes for targeted cancer therapy. The Pyrazolo[1,5-b]pyridazine scaffold has recently emerged as a highly privileged structure in drug discovery, particularly for the selective inhibition of kinases such as DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) and CDKs (Cyclin-dependent kinases)[1][2].

This guide provides an objective, data-driven comparison of Pyrazolo[1,5-b]pyridazine derivatives against traditional alternatives. Furthermore, it details a self-validating in vivo protocol designed to rigorously assess pharmacodynamics (PD) and efficacy in preclinical xenograft models.

Mechanistic Rationale: Why the Pyrazolo[1,5-b]pyridazine Scaffold?

Historically, targeting kinases like DYRK1A has been challenging due to the highly conserved nature of the ATP-binding pocket across the kinome, leading to off-target toxicities. Natural inhibitors, such as the beta-carboline alkaloid Harmine, exhibit potent DYRK1A inhibition but suffer from severe cross-reactivity with Monoamine Oxidase A (MAO-A), resulting in neurotoxicity[2].

The causality behind the shift toward synthetic Pyrazolo[1,5-b]pyridazines lies in their exceptional ligand efficiency and structural plasticity. By occupying a shallow lipophilic cleft unique to the hinge region of specific kinases, these derivatives achieve remarkable kinome selectivity[2]. Additionally, optimized variants of this scaffold exhibit high cellular permeability and lack P-glycoprotein (P-gp) liability. Evading P-gp mediated efflux is a critical advantage, as it prevents the rapid clearance of the drug from the tumor microenvironment, extending its utility in an in vivo setting[1].

By inhibiting DYRK1A and related kinases, Pyrazolo[1,5-b]pyridazines effectively arrest cancer cells in the G0/G1 phase, preventing the G1/S transition necessary for tumor proliferation[3].

Pathway Pyrazolo Pyrazolo[1,5-b]pyridazine (Highly Selective Inhibitor) DYRK1A DYRK1A / CDK Kinases Pyrazolo->DYRK1A Potent Inhibition Cyclin Cyclin D1 Complex DYRK1A->Cyclin Activates Rb Rb Protein Phosphorylation Cyclin->Rb Promotes E2F E2F Transcription Factor Rb->E2F Releases Proliferation G1/S Phase Transition (Tumor Proliferation) E2F->Proliferation Drives

Fig 1. Mechanistic pathway of DYRK1A inhibition by Pyrazolo[1,5-b]pyridazines blocking G1/S phase.

Comparative Efficacy Profile

To objectively evaluate the performance of Pyrazolo[1,5-b]pyridazine derivatives, we must benchmark them against both natural inhibitors and standard-of-care chemotherapeutics that target the G1/S phase (e.g., Topotecan)[3]. The data below synthesizes expected performance metrics based on recent structure-activity relationship (SAR) and in vivo studies.

Metric / FeaturePyrazolo[1,5-b]pyridazines (e.g., Cmpd 11)Harmine (Natural Alkaloid)Topotecan (Standard Chemo)
Primary Target DYRK1A / CDKsDYRK1ATopoisomerase I (S-phase)
Kinome Selectivity High (Minimal CLK/MAO-A overlap)Low (High MAO-A cross-reactivity)N/A (DNA intercalator)
P-gp Efflux Liability Low (Evades multi-drug resistance)ModerateHigh
In Vivo Tumor Reduction >70% (HCT-116 Xenografts)~40-50% (Dose-limited)>80%
Toxicity Profile Well-tolerated (Minimal body weight loss)Neurotoxic (Hallucinogenic)Severe Myelosuppression
Development Status Preclinical Lead OptimizationTool Compound / PreclinicalFDA Approved

Key Takeaway: While standard chemotherapies like Topotecan offer aggressive tumor reduction, their systemic toxicity limits dosing windows. Pyrazolo[1,5-b]pyridazines provide a targeted, highly selective alternative that restricts tumor growth and metastasis with a vastly superior safety profile[1][3].

Self-Validating In Vivo Protocol: Xenograft Efficacy Workflow

A robust in vivo protocol must be self-validating. This means that macroscopic observations (caliper measurements of tumor volume) must be directly linked to molecular causality (pharmacodynamic biomarker modulation) to prove that the drug is acting on its intended target.

Below is the optimized methodology for evaluating Pyrazolo[1,5-b]pyridazine efficacy in a solid tumor model (e.g., HCT-116 Colorectal Carcinoma or MDA-MB-231 Triple-Negative Breast Cancer)[3].

Step 1: Cell Line Preparation & Authentication
  • Action: Culture HCT-116 or MDA-MB-231 cells in DMEM supplemented with 10% FBS. Harvest at 70-80% confluency. Resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5×106 cells/mL.

  • Causality: Utilizing Matrigel enhances initial cell survival and angiogenesis at the injection site. Strict mycoplasma testing prior to harvest is mandatory; mycoplasma contamination can artificially activate murine macrophages, skewing tumor growth kinetics and invalidating efficacy data.

Step 2: Implantation in Immunocompromised Mice
  • Action: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week-old male/female NSG (NOD scid gamma) mice[3].

  • Causality: NSG mice lack mature T cells, B cells, and functional NK cells. This profound immunodeficiency ensures maximum engraftment rates for human-derived cancer cell lines, preventing graft rejection.

Step 3: Tumor Randomization
  • Action: Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 . Once tumors reach an average volume of 100–150 mm³, randomize mice into treatment and control groups (n=8 per group).

  • Causality: Randomizing at ~100 mm³ ensures that the tumors have established a vascular network and are in the exponential growth phase. Initiating treatment here provides the optimal dynamic window to observe cytostatic or cytotoxic effects.

Step 4: Dosing Regimen
  • Action: Administer the Pyrazolo[1,5-b]pyridazine derivative (e.g., 10-30 mg/kg) via oral gavage (PO) or intraperitoneal (IP) injection daily. Administer the vehicle control to the parallel cohort.

  • Causality: The route of administration must align with the compound's pharmacokinetic (PK) profile. Optimized Pyrazolo[1,5-b]pyridazines often exhibit high oral bioavailability, making PO dosing preferable for clinical translation[1].

Step 5: Efficacy & Toxicity Monitoring
  • Action: Measure tumor volumes and total body weights 2-3 times per week.

  • Causality: A body weight loss of >15% indicates severe systemic toxicity, requiring immediate dose de-escalation.

Step 6: Pharmacodynamic (PD) Endpoint Analysis (The Self-Validation Step)
  • Action: At the study endpoint, euthanize the mice and excise the tumors. Snap-freeze half of the tumor for Western blot (assessing p-Rb and DYRK1A/CDK levels) and fix the other half in 10% formalin for Immunohistochemistry (IHC) staining of Ki-67.

  • Causality: Tumor shrinkage alone does not prove the mechanism of action. Demonstrating a statistically significant decrease in Ki-67 (proliferation marker) and a reduction in phosphorylated Rb (target engagement marker) in the treated tissues confirms that the Pyrazolo[1,5-b]pyridazine successfully penetrated the tumor and hit its specific kinase target.

Workflow Step1 1. Cell Prep (HCT-116 / MDA-MB-231) Step2 2. Implantation (NSG Mice) Step1->Step2 Step3 3. Randomization (Tumor Vol ~100 mm³) Step2->Step3 Step4 4. Dosing Regimen (Vehicle vs. Inhibitor) Step3->Step4 Step5 5. Monitoring (Caliper & Weight) Step4->Step5 Step6 6. PD/Efficacy Endpoint (IHC & Tumor Weight) Step5->Step6

Fig 2. Self-validating in vivo xenograft workflow for evaluating kinase inhibitor efficacy.

References

  • Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • Targeting the DYRK1A kinase prevents cancer progression and metastasis and promotes cancer cells response to G1/S targeting chemotherapy drugs. National Institutes of Health (PMC). Available at:[Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University / European Journal of Medicinal Chemistry. Available at:[Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines. American Chemical Society (ACS). Available at:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.